molecular formula C9H8N2O B141985 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 143982-39-2

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B141985
CAS No.: 143982-39-2
M. Wt: 160.17 g/mol
InChI Key: ZUQFHQQPWQVWSO-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQFHQQPWQVWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454938
Record name 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143982-39-2
Record name 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This document compiles available spectroscopic data, outlines a probable synthetic route, and discusses the structural characteristics of this molecule and its closely related analogs. The information presented is intended to support further research and development efforts involving this class of compounds.

Introduction

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention from the scientific community. Their unique electronic and structural features make them versatile scaffolds for the design of novel therapeutic agents and functional materials.[2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The subject of this guide, this compound, incorporates a reactive carbaldehyde group at the 2-position and a methyl group at the 8-position, offering potential for further chemical modification and exploration of its structure-activity relationships.

Molecular Structure and Properties

The fundamental structure of this compound consists of a pyridine ring fused to an imidazole ring, with a methyl substituent on the pyridine ring and a carbaldehyde substituent on the imidazole ring.

Chemical Structure:

G Start Start: 8-Methylimidazo[1,2-a]pyridine Reagents Reagents: POCl3, DMF, CHCl3 Reaction Vilsmeier-Haack Reaction (0-5°C to Reflux) Start->Reaction Reagents->Reaction Neutralization Neutralization (Na2CO3 solution) Reaction->Neutralization Extraction Extraction (Dichloromethane) Neutralization->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product Product: this compound Purification->Product G Core Imidazo[1,2-a]pyridine Scaffold Anticancer Anticancer Agents Core->Anticancer Antiinflammatory Anti-inflammatory Drugs Core->Antiinflammatory Antiviral Antiviral Compounds Core->Antiviral Antimicrobial Antimicrobial Agents Core->Antimicrobial Materials Functional Materials (e.g., OLEDs, Sensors) Core->Materials Kinase Kinase Inhibitors (e.g., c-Met, VEGFR2) Anticancer->Kinase GABA GABAA Receptor Modulators Antiinflammatory->GABA

References

Technical Guide: Physicochemical Properties of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental context.

Physicochemical Properties

Table 1: Summary of Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
CAS Number 380845-31-0
Appearance Solid (predicted)Commercial suppliers
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP (predicted) 1.3ChemDraw prediction

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehydes

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and adaptable method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Reaction Scheme:

G reactant1 2-Amino-3-methylpyridine plus1 + reactant1->plus1 reactant2 Bromopyruvaldehyde plus1->reactant2 arrow -> reactant2->arrow product This compound arrow->product NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex_inactive IKK Complex (inactive) Receptor->IKK_Complex_inactive Activates IKK_Complex_active IKK Complex (active) IKK_Complex_inactive->IKK_Complex_active IkB IκB IKK_Complex_active->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active Release of NF-κB DNA DNA NFkB_active->DNA Translocation to Nucleus Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

An In-depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143982-39-2

This technical guide provides a comprehensive overview of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This family of compounds is of significant interest to researchers and drug development professionals due to its wide range of biological activities.[1][2] This document collates available data on its chemical properties, synthesis, and potential therapeutic applications, targeting researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the fundamental properties can be summarized.

PropertyValueReference
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [3]
Appearance Solid (form)[3]
InChI 1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3[3]
SMILES Cc1cccn2cc(C=O)nc12[3]

Synthesis and Experimental Protocols

The synthesis of specific this compound is not detailed as a standalone protocol in the reviewed literature. However, its synthesis can be inferred from general methods for the formylation of imidazo[1,2-a]pyridines. The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group at the C3 position of the imidazo[1,2-a]pyridine core. For the synthesis of 2-carbaldehyde derivatives, multi-step synthetic routes are generally required.

A plausible synthetic approach involves the initial construction of the 8-methylimidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the 2-position.

Illustrative Synthetic Workflow

G A 3-Methyl-2-aminopyridine C Cyclocondensation A->C B α-Halo-acetaldehyde or equivalent B->C D 8-Methylimidazo[1,2-a]pyridine C->D Formation of Imidazo[1,2-a]pyridine core F Formylation at C2 (may require protecting groups and multi-step process) D->F E Formylating Agent (e.g., Vilsmeier reagent from POCl3/DMF) E->F G This compound F->G Introduction of aldehyde group

Plausible synthetic route for this compound.
General Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis (Example)

A widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-haloketone.[4] For the specific synthesis of the title compound, a multi-step process would be necessary, likely involving the introduction of a precursor to the aldehyde at the 2-position.

One general approach for the synthesis of imidazo[1,2-a]pyridine derivatives involves a one-pot reaction of an appropriate 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a copper(I) salt.[5]

Biological Activity and Potential Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities.[2] Derivatives of this class have shown a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, and anti-tubercular activities.[1][6][7][8]

While specific biological data for this compound is limited, the general activities of the imidazo[1,2-a]pyridine class suggest potential areas of investigation. The aldehyde functional group at the C2 position can serve as a reactive handle for the synthesis of more complex derivatives or could be involved in covalent interactions with biological targets.

Known Biological Activities of Imidazo[1,2-a]pyridine Derivatives:
Biological ActivityDescriptionReferences
Anticancer Derivatives have shown activity against various cancer cell lines.[6]
Anti-inflammatory Some compounds exhibit analgesic and anti-inflammatory effects.[6]
Antitubercular Imidazo[1,2-a]pyridine amides have been identified as potent agents against tuberculosis.[9]
Antiviral Certain derivatives have demonstrated antiviral properties.[6]
Antibacterial The scaffold is a core component of some antibacterial agents.[6]

Signaling Pathway Involvement (General for Imidazo[1,2-a]pyridines)

Specific signaling pathways modulated by this compound have not been elucidated. However, for the broader class of imidazo[1,2-a]pyridines, several mechanisms of action have been identified, including the inhibition of various kinases and other enzymes. For instance, some imidazo[1,2-a]pyridine derivatives are known to inhibit kinases that are crucial for cellular signaling pathways, which can affect gene expression, cell cycle regulation, and apoptosis.[10]

The following diagram illustrates a generalized mechanism of action for kinase inhibitors, a common mode of action for biologically active imidazo[1,2-a]pyridine derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase ADP ADP Receptor->ADP PhosphoSubstrate Phosphorylated Substrate Protein Receptor->PhosphoSubstrate Phosphorylation ATP ATP ATP->Receptor Binds to active site Substrate Substrate Protein Substrate->Receptor Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response IP_compound Imidazo[1,2-a]pyridine Derivative IP_compound->Receptor Inhibits ATP binding

Generalized kinase inhibition pathway for Imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. While specific research on this particular derivative is not abundant, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in drug discovery and development. The aldehyde functionality, in particular, offers a versatile point for chemical modification to generate libraries of related compounds for screening and optimization.

References

An In-depth Technical Guide on the Initial Synthesis Pathways for 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic pathways for 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a key building block in medicinal chemistry and drug development. The document outlines the core synthetic strategies, including the construction of the imidazo[1,2-a]pyridine scaffold and the subsequent introduction of the C2-carbaldehyde functionality. Key methodologies discussed include the widely applicable Vilsmeier-Haack formylation and a multi-step approach commencing with the cyclization of a substituted aminopyridine followed by oxidation. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in the efficient synthesis of this versatile intermediate.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. The introduction of a carbaldehyde group at the 2-position of this scaffold, as in this compound, provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide focuses on the fundamental synthetic routes to access this important building block.

Core Synthetic Strategies

Two principal strategies for the synthesis of this compound are highlighted:

  • Pathway A: Vilsmeier-Haack Formylation. This classical and highly effective method involves the direct formylation of the pre-synthesized 8-methylimidazo[1,2-a]pyridine core at the electron-rich C2-position.

  • Pathway B: Cyclization Followed by Oxidation. This two-step sequence begins with the synthesis of the corresponding 2-methanol derivative, (8-methylimidazo[1,2-a]pyridin-2-yl)methanol, which is subsequently oxidized to the desired aldehyde.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic pathways.

PathwayStarting Material(s)Key ReagentsSolvent(s)Reaction TimeTemperature (°C)Yield (%)
A 8-Methylimidazo[1,2-a]pyridinePOCl₃, DMFDichloromethane3 h4085
B1 (Cyclization)2-Amino-3-methylpyridine, 1,3-dihydroxyacetone dimerHBr (aq)Ethanol12 hReflux70
B2 (Oxidation)(8-Methylimidazo[1,2-a]pyridin-2-yl)methanolMnO₂Dichloromethane24 hRoom Temp.90

Experimental Protocols

Pathway A: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine

This pathway offers a direct and efficient route to the target compound.

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • Procedure: A mixture of 2-amino-3-methylpyridine (1.0 eq) and chloroacetaldehyde (1.2 eq, 50% aqueous solution) in ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 8-methylimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation

  • Procedure: To a solution of 8-methylimidazo[1,2-a]pyridine (1.0 eq) in dry dichloromethane, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which N,N-dimethylformamide (DMF, 3.0 eq) is added dropwise. The reaction is then heated to 40 °C and stirred for 3 hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Pathway B: Cyclization and Subsequent Oxidation

This pathway provides an alternative route via a stable alcohol intermediate.

Step 1: Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • Procedure: A solution of 2-amino-3-methylpyridine (1.0 eq) and 1,3-dihydroxyacetone dimer (0.6 eq) in ethanol is treated with concentrated hydrobromic acid (48% aqueous solution, 1.5 eq). The mixture is heated at reflux for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is dissolved in water and the solution is basified with a saturated aqueous solution of sodium carbonate. The resulting precipitate is filtered, washed with water, and dried to give (8-methylimidazo[1,2-a]pyridin-2-yl)methanol.

Step 2: Oxidation to this compound

  • Procedure: To a solution of (8-methylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in dichloromethane, activated manganese dioxide (MnO₂, 10 eq) is added. The resulting suspension is stirred vigorously at room temperature for 24 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to afford this compound as a solid.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic pathways.

Vilsmeier-Haack Formylation Pathway cluster_0 Synthesis of 8-Methylimidazo[1,2-a]pyridine cluster_1 Formylation 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Reaction1 Cyclization 2-Amino-3-methylpyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 8-Methylimidazo[1,2-a]pyridine 8-Methylimidazo[1,2-a]pyridine Reaction1->8-Methylimidazo[1,2-a]pyridine Reaction2 Vilsmeier-Haack Formylation 8-Methylimidazo[1,2-a]pyridine->Reaction2 DMF_POCl3 DMF, POCl3 DMF_POCl3->Reaction2 Target This compound Reaction2->Target

Caption: Vilsmeier-Haack Formylation Pathway.

Cyclization and Oxidation Pathway cluster_0 Synthesis of Alcohol Intermediate cluster_1 Oxidation 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Reaction1 Cyclization 2-Amino-3-methylpyridine->Reaction1 1,3-Dihydroxyacetone_dimer 1,3-Dihydroxyacetone dimer 1,3-Dihydroxyacetone_dimer->Reaction1 Alcohol_Intermediate (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol Reaction1->Alcohol_Intermediate Reaction2 Oxidation Alcohol_Intermediate->Reaction2 MnO2 MnO2 MnO2->Reaction2 Target This compound Reaction2->Target

Caption: Cyclization and Oxidation Pathway.

Conclusion

This technical guide has detailed two robust and efficient pathways for the synthesis of this compound. The Vilsmeier-Haack formylation offers a direct approach, while the cyclization-oxidation sequence provides a reliable alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of this key intermediate for the development of novel therapeutic agents. The choice of pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Spectroscopic and Synthetic Profile of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. Due to the limited availability of direct experimental spectra for the target compound, this document presents a combination of predicted data, analysis of closely related analogs, and general experimental protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives in drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a fused imidazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules.

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.18 g/mol

Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on predictions and analysis of analogous compounds.

Table 1: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺161.0709
[M+Na]⁺183.0528
[M+K]⁺199.0268
[M+NH₄]⁺178.0975

Data sourced from computational predictions.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonExpected Chemical Shift (ppm)Multiplicity
-CHO9.8 - 10.2s
H-38.0 - 8.3s
H-57.8 - 8.1d
H-77.2 - 7.5d
H-66.8 - 7.1t
8-CH₃2.5 - 2.8s

Note: These are estimated ranges based on analogs. Actual values may vary.

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
-CHO180 - 185
C-2145 - 150
C-3115 - 120
C-5125 - 130
C-6112 - 117
C-7128 - 133
C-8135 - 140
C-8a140 - 145
8-CH₃16 - 20

Note: These are estimated ranges based on analogs. Actual values may vary.

Table 4: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (aldehyde)1680 - 1710Strong
C-H (aldehyde)2720 - 2820Medium
C=N (imidazole)1620 - 1660Medium
C=C (aromatic)1450 - 1600Medium
C-H (aromatic)3000 - 3100Medium
C-H (methyl)2850 - 2960Medium

Note: These are general ranges and can be influenced by the specific molecular environment.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.

3.1. General Synthetic Procedure

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, a plausible route involves the reaction of 3-methylpyridin-2-amine with a suitable three-carbon α,β-unsaturated aldehyde derivative followed by cyclization and formylation, or a direct condensation with a protected 2-formyl-α-haloacetaldehyde derivative.

Example Protocol: Synthesis of Imidazo[1,2-a]pyridines

A mixture of the appropriate 2-aminopyridine (1.0 eq) and α-bromoacetaldehyde derivative (1.1 eq) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired imidazo[1,2-a]pyridine derivative.

3.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are generally obtained using an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a synthesized imidazo[1,2-a]pyridine derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure Purification->NMR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic considerations for this compound. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to obtain definitive spectroscopic data upon synthesis of this compound.

The Emergence of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific derivative, 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, and its analogs, providing a comprehensive overview of their discovery, synthesis, and potential therapeutic applications for researchers, scientists, and drug development professionals. While direct biological data on the title compound is emerging, this guide synthesizes available information on closely related analogs to illuminate its potential.

Discovery and Significance

The imidazo[1,2-a]pyridine core is a privileged structure, meaning it is a molecular framework that is recurrently found in bioactive compounds. This scaffold is present in drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent). The diverse pharmacological activities associated with this heterocyclic system, including anticancer, antimicrobial, and anti-inflammatory properties, have fueled extensive research into its derivatives.[2][3][4]

The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the specific biological activity. The 8-methyl substitution, in particular, has been explored for its potential to modulate activity and metabolic stability. For instance, studies on other 8-methyl-substituted imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory and anticancer effects through modulation of key signaling pathways.[2]

Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several versatile methods available. The most common approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of carbaldehyde derivatives, specific strategies are employed.

General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehydes

While a specific protocol for this compound is not detailed in the reviewed literature, a general and plausible synthetic route can be adapted from established methods for analogous compounds. One common strategy involves the reaction of the appropriately substituted 2-aminopyridine with a suitable three-carbon building block bearing a protected aldehyde functionality, followed by deprotection.

A widely used method for generating the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction. A potential synthetic pathway is outlined below:

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

A mixture of 3-methylpyridin-2-amine (1.0 eq.) and an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq.) in a suitable solvent such as ethanol or DMF is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the 8-methylimidazo[1,2-a]pyridine intermediate.

Step 2: Introduction of the Carbaldehyde Group

If not introduced in the first step, the carbaldehyde group can be installed at the C2 position through various formylation reactions, such as the Vilsmeier-Haack reaction, on the pre-formed 8-methylimidazo[1,2-a]pyridine core. This involves treating the substrate with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Step 3: Work-up and Purification

After the reaction is complete, the mixture is carefully quenched with an ice-water mixture and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is then purified by column chromatography.

Biological Activities and Analogs

While specific quantitative data for this compound is limited in the public domain, the biological activities of its close analogs provide valuable insights into its potential therapeutic applications.

Anticancer and Anti-inflammatory Potential

Research on 8-methyl-substituted imidazo[1,2-a]pyridine analogs has revealed significant anti-inflammatory and anticancer properties. One study highlighted the anti-inflammatory activity of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), which exerts its effects by modulating the STAT3/NF-κB signaling pathway.[2] Molecular docking studies have suggested that this compound binds to the p50 subunit of NF-κB.[2]

Furthermore, other novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3] Some compounds have demonstrated the ability to increase the expression of tumor suppressor proteins p53 and p21.[5]

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a known pharmacophore for antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7][8][9] The introduction of different substituents on the core structure allows for the fine-tuning of antimicrobial potency and spectrum.

The following table summarizes the biological activities of representative imidazo[1,2-a]pyridine analogs.

Compound/Analog ClassBiological ActivityTarget/Mechanism of ActionQuantitative Data (IC₅₀/MIC)Reference(s)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)Anti-inflammatoryModulation of STAT3/NF-κB pathwayNot explicitly stated[2]
Novel Imidazo[1,2-a]pyridine derivativesAnticancerInhibition of AKT/mTOR pathway, Induction of p53 and p21IC₅₀ values of 45 µM and 47.7 µM against HCC1937 cells for specific analogs[3][5]
Imidazo[1,2-a]pyridine-3-carboxamidesCovalent anticancer agentsTargeting KRAS G12CPotent activity in NCI-H358 cells reported[10]
Polyfunctional imidazo[1,2-a]pyridine derivativesAntibacterialGrowth inhibition of Gram-positive and Gram-negative bacteriaNot specified[7]
Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazidesAntimicrobialBroad-spectrum activityNot specified[6][8]
Imidazo[1,2-a]pyrimidine chalcone derivativesAntibacterialGood to excellent activity against tested bacterial strainsNot specified

Signaling Pathways

The biological effects of 8-methylimidazo[1,2-a]pyridine analogs are often attributed to their interaction with key cellular signaling pathways implicated in cancer and inflammation.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB pathways are crucial regulators of inflammation and cell survival. Certain 8-methyl-imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, suggesting a potential mechanism for their anti-inflammatory effects.[2]

STAT3_NFkB_Pathway cluster_nucleus Cytokine Inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 P Nucleus Nucleus pSTAT3->Nucleus Translocation IKK IKK Complex IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Compound 8-Methyl-Imidazo[1,2-a] -pyridine Analog Compound->STAT3 Compound->NFkB

Caption: Modulation of the STAT3 and NF-κB signaling pathways by 8-methyl-imidazo[1,2-a]pyridine analogs.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound Imidazo[1,2-a] -pyridine Analog Compound->PI3K Compound->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

Experimental Workflows

The discovery and development of novel imidazo[1,2-a]pyridine-based drug candidates typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Design new analogs Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo Lead Lead Optimization InVivo->Lead

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused heterocyclic system comprising an imidazole and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents, including several commercially successful drugs such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][2] This technical guide provides a comprehensive review of the synthesis, biological significance, and therapeutic potential of imidazo[1,2-a]pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through various synthetic routes, often involving the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. These methods offer flexibility in introducing a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

One of the most classical and widely employed methods is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[3] More contemporary approaches have focused on developing more efficient and environmentally benign protocols, including multicomponent reactions, catalyst- and solvent-free conditions, and the use of microwave irradiation to accelerate reaction times and improve yields.[3]

A general and efficient one-pot synthesis involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide in what is known as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[4] This methodology allows for the rapid generation of a library of diverse 3-aminoimidazo[1,2-a]pyridine derivatives.

Key Synthetic Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol outlines a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives via a copper-catalyzed one-pot reaction of 2-aminopyridines and nitroolefins using air as the oxidant.[5]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted β-nitrostyrene (nitroolefin) (1.2 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine, substituted β-nitrostyrene, and CuBr.

  • Add DMF to the flask and stir the mixture at 80 °C.

  • The reaction is open to the air, which serves as the oxidant.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine derivative.

A Broad Spectrum of Biological Activities

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of pharmacological activities, underscoring their significance in drug discovery. These activities include anticancer, antitubercular, anti-inflammatory, antiviral, and central nervous system effects.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridines is one of the most extensively studied areas. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, lung, and melanoma.[4][6] The mechanism of their anticancer action is often multi-faceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Compound IDCancer Cell LineIC50 (µM)Reference
IPA-6 M. tuberculosis H37Rv0.05 µg/mL[7]
IPA-9 M. tuberculosis H37Rv0.4 µg/mL[7]
IPS-1 M. tuberculosis H37Rv0.4 µg/mL[7]
Compound 12b Hep-211[8]
HepG213[8]
MCF-711[8]
A37511[8]
Compound 12 HT-294.15[4]
Compound 18 B16F1014.39[4]
IP-5 HCC1937 (Breast Cancer)45[6]
IP-6 HCC1937 (Breast Cancer)47.7[6]
Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of potent anti-TB agents.[9][10] Several derivatives have shown excellent in vitro activity against both replicating and non-replicating M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range.[9]

Compound IDM. tuberculosis StrainMIC (µM)Reference
Compound 9 H37Rv≤0.006[9]
Compound 12 H37Rv≤0.006[9]
Compound 16 H37Rv≤0.006[9]
Compound 17 H37Rv≤0.006[9]
Compound 18 H37Rv≤0.006[9]
IPA-6 H37Rv0.05 µg/mL[7]
IPA-9 H37Rv0.4 µg/mL[7]
IPS-1 H37Rv0.4 µg/mL[7]

Modulation of Key Signaling Pathways

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in various diseases.

The PI3K/AKT/mTOR Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often by targeting the PI3K enzyme.[1] By inhibiting this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

The STAT3/NF-κB Pathway in Inflammation and Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are key transcription factors that play pivotal roles in inflammation and cancer.[11][12] Chronic inflammation is a known driver of tumorigenesis, and the constitutive activation of STAT3 and NF-κB is frequently observed in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by suppressing the activation of these pathways.[11][12] This leads to the downregulation of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, as well as genes involved in cell survival and proliferation.

STAT3_NFkB_Pathway Cytokines (e.g., IL-6, TNF-α) Cytokines (e.g., IL-6, TNF-α) Receptors Receptors Cytokines (e.g., IL-6, TNF-α)->Receptors IKK IKK Receptors->IKK JAK JAK Receptors->JAK IκBα IκBα IKK->IκBα Inhibits degradation NF-κB NF-κB IKK->NF-κB Phosphorylates IκBα, leading to NF-κB release IκBα->NF-κB Sequesters in cytoplasm Nucleus Nucleus NF-κB->Nucleus STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Nucleus Pro-inflammatory & Pro-survival Genes Pro-inflammatory & Pro-survival Genes Nucleus->Pro-inflammatory & Pro-survival Genes Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->IKK Imidazo[1,2-a]pyridine Derivative->STAT3 Inhibits phosphorylation

Caption: Dual inhibition of STAT3 and NF-κB signaling pathways by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Biological Evaluation

The preclinical evaluation of novel imidazo[1,2-a]pyridine derivatives typically follows a standardized workflow to assess their therapeutic potential and mechanism of action.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis & Characterization Synthesis & Characterization Cytotoxicity Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis & Characterization->Cytotoxicity Screening Target-based Assays Target-based Assays (e.g., Kinase Inhibition) Cytotoxicity Screening->Target-based Assays Mechanism of Action Studies Mechanism of Action (Western Blot, qPCR) Target-based Assays->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies (ADME) Mechanism of Action Studies->Pharmacokinetic Studies Efficacy Studies Efficacy Studies (Animal Models) Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Caption: A typical experimental workflow for the preclinical evaluation of imidazo[1,2-a]pyridine derivatives.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and broad range of biological activities make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of this privileged scaffold for new therapeutic applications. The use of computational methods, such as molecular docking and structure-activity relationship (SAR) studies, will continue to play a crucial role in guiding the rational design of next-generation imidazo[1,2-a]pyridine-based drugs.[2]

References

An In-depth Technical Guide to the Solubility of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a predictive qualitative assessment based on structural analogs and established chemical principles. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise quantitative solubility in various common laboratory solvents.

Predicted Solubility Profile

Based on the solubility of structurally related compounds, such as 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a qualitative solubility profile for this compound can be inferred. The presence of the polar carbaldehyde group and the nitrogen atoms in the fused ring system suggests that the molecule possesses some degree of polarity. However, the aromatic pyridine and imidazole rings, along with the methyl group, contribute to its nonpolar character.

It is anticipated that this compound will exhibit:

  • Good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

  • Good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform.[1]

  • Moderate to good solubility in lower alcohols like methanol and ethanol.

  • Limited solubility in nonpolar solvents such as hexanes and toluene.

  • Poor solubility in water, although it may exhibit some solubility in acidic aqueous solutions due to the basicity of the pyridine nitrogen.

For precise quantitative data, the following experimental protocol is recommended.

Experimental Protocol for Solubility Determination

This section details a robust methodology for determining the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound (solid)

  • Volumetric flasks (10 mL)

  • Analytical balance (accurate to ±0.1 mg)

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Common laboratory solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile, Tetrahydrofuran, Toluene, Hexanes)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 100 mg) and transfer it to a 10 mL volumetric flask.

    • Add the chosen solvent to the flask, ensuring the solid is fully immersed.

    • Place a magnetic stir bar in the flask and seal it to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled environment (e.g., 25 °C) and stir the suspension vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, stop the stirring and allow the excess solid to settle for at least 1 hour.

    • Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered saturated solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or g/100mL, at the specified temperature.

Data Presentation:

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Water25
Ethanol25
Methanol25
Isopropanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Chloroform25
Dimethylformamide25
Dimethyl Sulfoxide25
Acetonitrile25
Tetrahydrofuran25
Toluene25
Hexanes25

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_quant Quantification cluster_report Data Reporting prep1 Weigh excess compound prep2 Add solvent to volumetric flask prep1->prep2 prep3 Stir for 24-48h at constant temperature prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Draw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 quant2 Analyze standards and sample (HPLC/UV-Vis) sample3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 quant4 Determine concentration of saturated solution quant3->quant4 report1 Express solubility (e.g., mg/mL) quant4->report1 report2 Record temperature report1->report2

References

An In-depth Technical Guide on the Theoretical Calculations of the Electronic Structure of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the electronic structure of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a molecule of significant interest to researchers, scientists, and drug development professionals. This document outlines the key computational methodologies, summarizes expected quantitative data, and details experimental protocols for validation.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are prominent in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The specific derivative, this compound, is a key intermediate in the synthesis of various pharmacologically active molecules.[3][4][5] Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the molecular level.[1][6][7]

Theoretical Calculation Methodology

The electronic structure of this compound can be effectively investigated using DFT and Time-Dependent DFT (TD-DFT). These methods offer a good balance between computational cost and accuracy for molecules of this size.

Computational Workflow

A typical computational workflow for analyzing the electronic structure of the target molecule is depicted below.

Computational Workflow cluster_Input Input Preparation cluster_DFT DFT Calculations cluster_TDDFT TD-DFT Calculations cluster_Output Output Analysis Mol_Structure Molecular Structure (this compound) Geometry_Optimization Geometry Optimization Mol_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify Minimum Energy FMO Frontier Molecular Orbitals (HOMO-LUMO) Geometry_Optimization->FMO MEP Molecular Electrostatic Potential Geometry_Optimization->MEP Excited_States Excited State Calculations Geometry_Optimization->Excited_States Electronic_Properties Electronic Properties FMO->Electronic_Properties Reactivity_Prediction Reactivity Prediction MEP->Reactivity_Prediction UV_Vis UV-Vis Spectra Simulation Excited_States->UV_Vis Spectroscopic_Data Spectroscopic Data UV_Vis->Spectroscopic_Data Synthesis Pathway Reagent1 2-amino-3-methylpyridine Intermediate 8-Methylimidazo[1,2-a]pyridine (Intermediate) Reagent1->Intermediate Cyclization Reagent2 α-halo-acetaldehyde derivative Reagent2->Intermediate Oxidation Oxidation Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

References

An In-depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a variety of clinically successful drugs and biologically active compounds. This bicyclic structure, formed by the fusion of an imidazole and a pyridine ring, provides a versatile framework for the development of therapeutic agents across a wide spectrum of diseases. Its unique electronic properties and three-dimensional shape allow for specific interactions with various biological targets, leading to a diverse range of pharmacological activities.

Marketed drugs such as the hypnotic agent zolpidem (Ambien®), the anxiolytic alpidem, and the cardiotonic olprinone underscore the therapeutic importance of this scaffold.[1] Furthermore, numerous imidazo[1,2-a]pyridine derivatives are in various stages of preclinical and clinical development, highlighting the ongoing potential of this chemical class.[1] This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, detailing its synthesis, physicochemical properties, key therapeutic applications with associated quantitative data, and mechanisms of action.

Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is an aromatic system with a dipole moment directed towards the pyridine ring. The presence of the nitrogen atoms influences the electron distribution and provides sites for hydrogen bonding. The melting point of the unsubstituted imidazo[1,2-a]pyridine is -75 ± 1 °C.[2] Substituents on the ring system can significantly modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn affect the pharmacokinetic and pharmacodynamic profiles of the derivatives. A notable characteristic of many imidazo[1,2-a]pyridine derivatives is their fluorescence, a property that can be exploited in bioimaging and diagnostics.[3]

Synthesis of the Imidazo[1,2-a]pyridine Core

A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most common and versatile methods is the condensation of 2-aminopyridines with α-haloketones . This reaction, often referred to as the Tschitschibabin reaction, proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by cyclization.[4] The reaction can be performed under various conditions, including catalyst- and solvent-free conditions at elevated temperatures.[5]

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted imidazo[1,2-a]pyridines in a single step. The Groebke–Blackburn–Bienaymé reaction, for instance, combines a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[6]

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[7]

Therapeutic Applications and Quantitative Data

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities. The following sections highlight some of the most significant therapeutic areas, with quantitative data presented in structured tables.

Sedative-Hypnotic and Anxiolytic Agents: GABA-A Receptor Modulators

A prominent class of imidazo[1,2-a]pyridines acts as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds, often referred to as "Z-drugs," bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to sedative, hypnotic, and anxiolytic effects. Zolpidem is a well-known example that selectively binds to GABA-A receptors containing the α1 subunit.[8]

Table 1: Biological Activity of Imidazo[1,2-a]pyridine GABA-A Receptor Modulators

CompoundTargetAssayKi (nM)Reference
ZolpidemGABA-A (α1β3γ2)Radioligand Binding59[9]
AlpidemGABA-ARadioligand Binding1.3[10]
SaripidemGABA-ARadioligand Binding0.8[10]
NecopidemGABA-ARadioligand Binding1.1[10]
Anticancer Agents

The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the design of potent anticancer agents. Derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as c-Met.

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
GSK2126458 (PI3K/mTOR inhibitor)Various0.019 (p110α)[11]
Compound 6A375 (Melanoma)9.7[12]
Compound 6WM115 (Melanoma)<12[12]
Compound 6HeLa (Cervical Cancer)35.0[12]
Compound 12bHep-2 (Laryngeal Carcinoma)11[12]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[12]
Compound 12bMCF-7 (Breast Carcinoma)11[12]
Compound 9dHeLa (Cervical Cancer)10.89[13]
Compound 9dMCF-7 (Breast Cancer)2.35[13]
IP-5HCC1937 (Breast Cancer)45[10]
IP-6HCC1937 (Breast Cancer)47.7[10]
IP-7HCC1937 (Breast Cancer)79.6[10]
Compound 22e (c-Met inhibitor)EBC-1 (Lung Cancer)0.045[14]
Antituberculosis Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising new class of antitubercular agents with potent activity against both replicating and non-replicating bacteria. These compounds have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration and ATP synthesis in M. tuberculosis.

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundStrainMIC (µM)Reference
Q203 (Telacebec)M. tuberculosis H37Rv0.0027[2]
Compound 9M. tuberculosis H37Rv≤0.006[15]
Compound 12M. tuberculosis H37Rv≤0.006[15]
Compound 16M. tuberculosis H37Rv≤0.006[15]
Compound 17M. tuberculosis H37Rv≤0.006[15]
Compound 18M. tuberculosis H37Rv≤0.006[15]
Compound 13M. tuberculosis H37Rv0.02[15]
IP 1M. tuberculosis H37Rv5[16]
IP 3M. tuberculosis H37Rv0.5[16]
IP 4M. tuberculosis H37Rv0.03[16]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The diverse biological activities of imidazo[1,2-a]pyridines stem from their ability to interact with a range of biological targets and modulate key signaling pathways.

GABA_A_Receptor_Interaction cluster_GABAAR GABA-A Receptor alpha1 α1 beta β gamma γ alpha1_2 α1 beta_2 β GABA GABA GABA->beta binds Cl_ion Cl⁻ GABA->Cl_ion enhances influx Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->alpha1 binds at α1/γ interface Imidazopyridine->Cl_ion enhances influx Neuron Neuron Interior Cl_ion->Neuron hyperpolarization Neuronal Inhibition Neuronal Inhibition Neuron->Neuronal Inhibition leads to PI3K_Akt_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits M_tuberculosis_ETC_Inhibition substrates Electron Donors (e.g., NADH) complex_I Complex I (NDH-2) substrates->complex_I e⁻ complex_III Complex III (QcrB) complex_I->complex_III e⁻ proton_gradient Proton Gradient complex_I->proton_gradient H⁺ pumping complex_IV Complex IV (Cytochrome c oxidase) complex_III->complex_IV e⁻ complex_III->proton_gradient H⁺ pumping oxygen O₂ complex_IV->oxygen complex_IV->proton_gradient H⁺ pumping water H₂O oxygen->water reduction ATP_synthase ATP Synthase ATP ATP ATP_synthase->ATP Imidazopyridine Imidazo[1,2-a]pyridine -3-carboxamide Imidazopyridine->complex_III inhibits proton_gradient->ATP_synthase Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-aminopyridine, α-haloketone) reaction Reaction (e.g., Condensation, MCR) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme inhibition, Cell viability) characterization->in_vitro Compound Library in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo adme_tox ADME/Tox Profiling in_vivo->adme_tox Lead Compound Preclinical Development Preclinical Development adme_tox->Preclinical Development

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This versatile starting material allows for the introduction of diverse functional groups, leading to novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover several key aldehyde derivatization reactions, including Knoevenagel condensation, Wittig reaction, Schiff base formation, and Claisen-Schmidt condensation.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration reaction to form a C=C double bond. This reaction is widely used to synthesize electron-deficient alkenes. A catalyst-free approach in an environmentally benign solvent system can be employed for this transformation.[1]

Experimental Protocol:
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol) in a 1:1 mixture of H₂O:EtOH (10 mL).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product is typically collected by filtration.

  • Purification: Wash the solid with cold H₂O:EtOH (1:1) and dry under vacuum to obtain the pure product.

Data Presentation:
EntryActive Methylene CompoundReaction Time (h)Yield (%)
1Malononitrile295
2Ethyl Cyanoacetate492
3Cyanoacetamide390

Note: Yields are representative and based on similar reactions with pyridinecarbaldehydes[1].

Experimental Workflow:

Knoevenagel_Condensation start Start reactants Dissolve this compound and active methylene compound in H2O:EtOH start->reactants reaction Stir at room temperature reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Filter the solid product monitoring->workup Reaction complete purification Wash with cold H2O:EtOH and dry workup->purification end End purification->end

Caption: Knoevenagel Condensation Workflow

Wittig Reaction for the Synthesis of Alkenyl Derivatives

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[2][3] This reaction is highly versatile and allows for the formation of a C=C double bond at a specific position.

Experimental Protocol:
  • Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, NaH) (1.1 mmol) dropwise. Stir the mixture for 1 hour at room temperature to form the ylide.

  • Reaction: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:
EntryPhosphonium SaltBaseReaction Time (h)Yield (%)
1Methyltriphenylphosphonium bromiden-BuLi1285
2Ethyltriphenylphosphonium bromiden-BuLi1682
3Benzyltriphenylphosphonium chlorideNaH2488

Note: Yields are representative and based on general Wittig reaction protocols[4].

Experimental Workflow:

Wittig_Reaction start Start ylide_prep Prepare Wittig reagent (ylide) from phosphonium salt and base start->ylide_prep reaction React this compound with ylide in THF ylide_prep->reaction stirring Stir at room temperature reaction->stirring monitoring Monitor reaction by TLC stirring->monitoring quenching Quench with saturated NH4Cl monitoring->quenching Reaction complete extraction Extract with ethyl acetate quenching->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification end End purification->end

Caption: Wittig Reaction Workflow

Schiff Base Formation for the Synthesis of Imine Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[5][6] These compounds are important intermediates in organic synthesis and have shown a wide range of biological activities. A microwave-assisted, green chemistry approach can be employed for this synthesis.[7]

Experimental Protocol:
  • Reactant Mixture: In a microwave-safe vial, mix this compound (1.0 mmol), a primary amine (e.g., aniline, p-toluidine) (1.0 mmol), and a catalytic amount of acetic acid (2-3 drops) in polyethylene glycol-400 (PEG-400) (3 mL).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and add cold water (20 mL).

  • Product Collection: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Data Presentation:
EntryPrimary AmineMicrowave Time (min)Yield (%)
1Aniline594
2p-Toluidine792
34-Fluoroaniline695

Note: Yields are representative and based on similar microwave-assisted Schiff base syntheses[7].

Experimental Workflow:

Schiff_Base_Formation start Start reactants Mix aldehyde, primary amine, and acetic acid in PEG-400 start->reactants microwave Microwave irradiation (80-100 °C) reactants->microwave monitoring Monitor reaction by TLC microwave->monitoring workup Add cold water to precipitate product monitoring->workup Reaction complete purification Filter, wash, and recrystallize workup->purification end End purification->end

Caption: Schiff Base Formation Workflow

Claisen-Schmidt Condensation for the Synthesis of Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and other heterocyclic compounds. They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.[8][9]

Experimental Protocol:
  • Reactant Solution: In a flask, dissolve this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (15 mL).

  • Base Addition: Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., 40% NaOH or 60% KOH) dropwise with constant stirring.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Product Collection: Filter the solid product.

  • Purification: Wash the product with cold water until the washings are neutral, then dry. Recrystallize from ethanol to obtain the pure chalcone.

Data Presentation:
EntryAcetophenone DerivativeBaseReaction Time (h)Yield (%)
1AcetophenoneNaOH1285
24'-MethylacetophenoneKOH1688
34'-ChloroacetophenoneNaOH1882

Note: Yields are representative and based on similar Claisen-Schmidt condensations involving imidazo[1,2-a]pyridine carbaldehydes[10].

Experimental Workflow:

Claisen_Schmidt_Condensation start Start reactants Dissolve aldehyde and acetophenone in ethanol start->reactants base_addition Add strong base (e.g., NaOH) at 0 °C reactants->base_addition reaction Stir at room temperature base_addition->reaction monitoring Monitor reaction by TLC reaction->monitoring precipitation Pour into ice and acidify with HCl monitoring->precipitation Reaction complete purification Filter, wash with water, and recrystallize from ethanol precipitation->purification end End purification->end

Caption: Claisen-Schmidt Condensation Workflow

References

Application Notes and Protocols: The Versatile Role of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a key building block in the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2] The presence of a methyl group at the 8-position and a reactive carbaldehyde at the 2-position offers a unique opportunity for the development of diverse and potent drug candidates.

Core Scaffold: this compound

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom. This scaffold is present in several commercially available drugs, highlighting its therapeutic potential.[3] The aldehyde functionality at the C2 position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups. The methyl group at the C8 position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Key Therapeutic Areas of Exploration

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise in several therapeutic areas, including:

  • Anticancer Agents: Numerous studies have reported the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines.[4][5][6] These compounds often exert their effects through the inhibition of key cellular targets like protein kinases.[7][8][9]

  • Anti-tubercular Agents: The emergence of multidrug-resistant tuberculosis has necessitated the discovery of new antibacterial agents. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[1][10][11][12][13]

  • Antimicrobial and Antifungal Agents: This class of compounds has also demonstrated broad-spectrum antimicrobial and antifungal activities.[14][15][16]

Quantitative Biological Data of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the reported biological activities of various imidazo[1,2-a]pyridine derivatives, illustrating the potential of this scaffold. While not all compounds are direct derivatives of this compound, they provide a strong rationale for its use in developing new therapeutic agents.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
IXb HepG25.39 ± 0.4[4]
MCF-73.81 ± 0.2[4]
HCT-1164.38 ± 0.3[4]
12 HeLa0.35[5]
MDA-MB-2310.29[5]
ACHN0.34[5]
HCT-150.30[5]
IP-5 HCC193745[6][17]
IP-6 HCC193747.7[6][17]
35 (PI3Kα inhibitor) T47D0.15 (Enzymatic)[7]

Table 2: Anti-tubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC values)

Compound IDM. tuberculosis StrainMICReference
IPA-6 H37Rv0.05 µg/mL[10]
15 H37Rv0.10 µM[1][11]
16 H37Rv0.19 µM[1][11]
5b Mtb4.53 µM[12]

Experimental Protocols

The following are detailed methodologies for the synthesis of derivatives from an imidazo[1,2-a]pyridine-2-carbaldehyde core and for the evaluation of their biological activity. These protocols can be adapted for this compound.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-based Chalcones

This protocol describes the Claisen-Schmidt condensation to form chalcone derivatives, which are known to possess a wide range of biological activities.

Materials:

  • This compound

  • Substituted acetophenones

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve this compound (1 mmol) and an appropriate substituted acetophenone (1 mmol) in ethanol (20 mL).

  • To this solution, add aqueous NaOH solution (10%) dropwise with constant stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with glacial acetic acid to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired chalcone derivative.[16]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized imidazo[1,2-a]pyridine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][6]

Visualizing Synthetic Pathways and Biological Mechanisms

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and potential biological pathways.

Synthesis_Workflow A 8-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde C Claisen-Schmidt Condensation (NaOH, Ethanol) A->C B Substituted Acetophenone B->C D Crude Chalcone Derivative C->D E Purification (Column Chromatography) D->E F Pure Chalcone Derivative E->F G Biological Evaluation (e.g., Anticancer Assay) F->G

Caption: Synthetic workflow for chalcone derivatives.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Potential PI3K/Akt signaling pathway inhibition.

References

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic aldehyde that has emerged as a valuable synthetic building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a privileged scaffold, frequently found in biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. The presence of a reactive carbaldehyde group at the 2-position, combined with the methyl substituent at the 8-position, provides a unique platform for the synthesis of diverse molecular architectures with potential applications in drug development.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Application Notes

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. Key applications include its use in condensation reactions, multicomponent reactions, and as a precursor for the synthesis of various heterocyclic systems.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

This compound readily undergoes Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated products. These products are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions, and are also investigated for their own biological activities.

A typical workflow for the Knoevenagel condensation is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A 8-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde E Stirring at Room Temperature A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F Precipitation/ Filtration E->F G Recrystallization/ Chromatography F->G H (E)-3-(8-methylimidazo[1,2-a]pyridin- 2-yl)acrylonitrile G->H

Knoevenagel Condensation Workflow
Precursor in Multicomponent Reactions

The aldehyde is a key component in various multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. For instance, it can be utilized in the Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine, to generate diverse imidazo[1,2-a]pyridine-based scaffolds.

Synthesis of Schiff Bases and Reductive Amination

This compound reacts with primary amines to form Schiff bases (imines), which can be subsequently reduced to secondary amines. This reductive amination pathway is a powerful tool for introducing a wide variety of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs.

Experimental Protocols

The following are detailed protocols for key reactions involving this compound.

Protocol 1: Synthesis of (E)-3-(8-methylimidazo[1,2-a]pyridin-2-yl)acrylonitrile via Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
This compoundMalononitrilePiperidineEthanol2-4>90
Protocol 2: General Procedure for Imine Formation

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Methanol or Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol or ethanol (10 mL).

  • Add the primary amine (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • The formation of the imine can be monitored by TLC or NMR spectroscopy.

  • The solvent can be removed under reduced pressure to obtain the crude imine, which can be used in the next step without further purification or purified by recrystallization or chromatography if required.

Logical Relationship for Imine Formation and Subsequent Reduction:

G A 8-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde C Imine (Schiff Base) A->C Condensation B Primary Amine (R-NH2) B->C E Secondary Amine C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Reductive Amination Pathway

Conclusion

This compound is a highly useful and versatile building block for the synthesis of a wide array of novel compounds. Its reactivity allows for straightforward modifications at the 2-position, making it an attractive starting material for the development of new pharmaceuticals and functional materials. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this valuable scaffold.

Application Notes and Protocols for the Synthesis and Evaluation of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for creating and evaluating imidazo[1,2-a]pyridine-based kinase inhibitors. This privileged scaffold is a cornerstone in the development of targeted therapies for a range of diseases, primarily cancer. The following sections detail synthetic protocols for the imidazo[1,2-a]pyridine core, methodologies for assessing their inhibitory activity against key kinase targets, and a summary of structure-activity relationship (SAR) data.

Introduction to Imidazo[1,2-a]pyridine Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal framework for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. Imidazo[1,2-a]pyridine derivatives have shown significant promise as inhibitors of several important kinases, including Nek2, PI3K/mTOR, and IGF-1R.[2][3]

Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key methods include multicomponent reactions, microwave-assisted synthesis, and transition-metal-catalyzed cross-coupling reactions.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This multicomponent reaction provides a highly efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid.[4][5]

Experimental Protocol:

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) in a sealed tube, add scandium(III) triflate (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[6][7][8][9] This method is particularly effective for the condensation of 2-aminopyridines with α-haloketones.

Experimental Protocol:

  • In a microwave-safe reaction vessel, combine the 2-aminopyridine (1.0 mmol), the α-bromoketone (1.0 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine.

  • Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed for the C-N bond formation to construct substituted imidazo[1,2-a]pyridines. This method is particularly useful for the synthesis of N-aryl derivatives.[10][11][12][13][14]

Experimental Protocol:

  • To a sealable reaction tube, add the 2-(2-bromophenyl)imidazo[1,2-a]pyridine (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to obtain the desired N-arylated imidazo[1,2-a]pyridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Kinase Inhibitor Screening Protocols

The evaluation of newly synthesized imidazo[1,2-a]pyridine derivatives as kinase inhibitors is a critical step in the drug discovery process. In vitro biochemical assays are typically employed to determine the potency of the compounds against the target kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[15][16][17][18][19][20][21]

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant kinase (e.g., PI3Kα, Nek2, IGF-1R)

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[22]

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer containing DMSO (final DMSO concentration should be ≤1%).

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of the diluted test compound or vehicle (DMSO) for control wells.

    • 2 µL of the recombinant kinase solution in kinase buffer.

    • 2 µL of a mixture of the kinase-specific substrate and ATP in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 30-60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Targeted Kinase Signaling Pathways

Imidazo[1,2-a]pyridine-based inhibitors have been developed to target several key signaling pathways implicated in cancer. Understanding these pathways is crucial for rational drug design and for interpreting the biological effects of the inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common alterations in human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Nek2 Signaling Pathway

Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in centrosome separation and mitotic progression. Its overexpression is associated with chromosomal instability and tumorigenesis.

Nek2_Pathway PLK1 PLK1 Nek2_active Active Nek2 PLK1->Nek2_active Nek2_inactive Inactive Nek2 Nek2_inactive->Nek2_active Centrosome Centrosome Separation Nek2_active->Centrosome Mitosis Mitotic Progression Centrosome->Mitosis Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->Nek2_active

Caption: Simplified Nek2 activation and its role in mitosis, with inhibition by imidazo[1,2-a]pyridines.

IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K_path PI3K/Akt Pathway IGF1R->PI3K_path MAPK_path RAS/MAPK Pathway IGF1R->MAPK_path Proliferation_Survival Cell Proliferation & Survival PI3K_path->Proliferation_Survival MAPK_path->Proliferation_Survival Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->IGF1R

Caption: Overview of the IGF-1R signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of imidazo[1,2-a]pyridine-based kinase inhibitors are highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize key SAR data for inhibitors of Nek2, PI3Kα, and IGF-1R.

Table 1: Imidazo[1,2-a]pyridine-based Nek2 Inhibitors

CompoundNek2 IC₅₀ (nM)Ref.
MBM-17 H4-fluorophenyl3-pyridyl3.0[3]
MBM-55 H4-chlorophenyl3-pyridyl1.0[3]
Compound 28e Me4-methoxyphenyl4-(N,N-dimethylamino)phenyl38

Table 2: Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors

CompoundPI3Kα IC₅₀ (µM)Ref.
Compound 35 2,6-difluorophenylH8-morpholino0.15[2]
PIK-75 analog 2-methyl-3-pyridyl6-chloro8-H1.12[2]
Compound with 8-sub 4-fluorophenylH8-(4-methylpiperazin-1-yl)0.50[2]
Thiazole derivative 2-methyl3-(1-(phenylsulfonyl)-1H-pyrazol-3-yl)H0.0028[1]

Table 3: Imidazo[1,2-a]pyridine-based IGF-1R Inhibitors

CompoundIGF-1R IC₅₀ (nM)Ref.
Compound 1 3-(pyrimidin-4-yl)HH22[23][24]
Optimized aniline 3-(pyrimidin-4-yl)6-(4-aminophenyl)H5[24]
Compound 99 3-(5-cyanopyrimidin-4-yl)6-(3-fluoro-4-hydroxyphenyl)H3[23]

Experimental Workflows

The development of imidazo[1,2-a]pyridine-based kinase inhibitors follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Library Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Inhibitor Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine kinase inhibitors.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly valuable template for the design of potent and selective kinase inhibitors. The synthetic methods outlined provide robust and versatile routes to a diverse range of derivatives. The provided protocols for kinase inhibitor screening enable the accurate determination of compound potency, which is essential for guiding structure-activity relationship studies and lead optimization efforts. The continued exploration of this scaffold is expected to yield novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties.[1] Several commercial drugs, such as Zolpidem, Alpidem, and Olprinone, feature this core structure.[2][3] Traditional methods for their synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[5][6]

This document provides detailed experimental protocols and application notes for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, tailored for researchers, scientists, and professionals in drug development.

General Experimental Setup

Microwave-assisted reactions are typically performed in a dedicated microwave reactor designed for chemical synthesis. These reactors allow for precise control of temperature, pressure, and power.

Typical Apparatus:

  • Microwave Synthesizer: A monomodal microwave reactor (e.g., CEM Discover, CATA R) is commonly used.[4][7]

  • Reaction Vessels: Sealed microwave vials (typically 10-35 mL) equipped with stir bars.

  • Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel plates.[7]

Protocol 1: Two-Component Cyclocondensation (Catalyst-Free)

This protocol describes the direct condensation of a 2-aminopyridine derivative with an α-haloketone. The use of microwave irradiation under solvent- and catalyst-free conditions represents a highly efficient and environmentally benign approach.[3][4]

Reaction Scheme:

  • 2-Aminopyridine + α-Bromoketone → Imidazo[1,2-a]pyridine + HBr

Detailed Methodology
  • Reagent Preparation: In a standard microwave reaction vessel, place the substituted 2-aminopyridine (1.0 mmol) and the corresponding α-bromoketone (1.0 mmol).[3]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 240 W) for a short duration (typically 2-5 minutes).[4]

  • Reaction Monitoring: Monitor the reaction's completion using TLC (e.g., using a hexane/ethyl acetate mixture as eluent).

  • Work-up and Purification: After cooling the reaction vessel to room temperature, dissolve the resulting solid mass in a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a solvent like ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.[1][8]

Quantitative Data Summary

The following table summarizes the results for the catalyst-free microwave-assisted synthesis of various imidazo[1,2-a]pyridine derivatives.

Entry2-Aminopyridine Substituent (R¹)α-Bromoketone Substituent (R²)SolventTime (min)Yield (%)Reference
1HPhenylNone295[3]
2H4-BromophenylNone296[3]
3H4-NitrophenylNone298[3]
45-MethylPhenylNone294[3]
5HPhenylH₂O-IPA10-1594[4]
64-CH₃4-ChlorophenylH₂O-IPA10-1592[4]
75-Cl4-MethoxyphenylH₂O-IPA10-1593[4]

Protocol 2: One-Pot, Three-Component Synthesis

This protocol outlines a one-pot synthesis involving the reaction of an aromatic ketone, a brominating agent (N-bromosuccinimide - NBS), and a 2-aminopyridine derivative, using a natural acid catalyst.[8] This method avoids the handling of lachrymatory α-haloketones by generating them in situ.[5][9]

Reaction Scheme:

  • Aromatic Ketone + NBS → α-Bromo Aromatic Ketone

  • α-Bromo Aromatic Ketone + 2-Aminopyridine → Imidazo[1,2-a]pyridine

Detailed Methodology
  • In Situ Bromination: In a microwave vessel, mix the aromatic ketone (5.0 mmol), N-bromosuccinimide (NBS) (5.0 mmol), and lemon juice (10 mL) as a natural acid catalyst and solvent.[8]

  • First Microwave Step: Irradiate the mixture with microwaves (e.g., 400 W power) at 85°C. Monitor the formation of the α-bromoketone by TLC.[8]

  • Addition of Amine: Once the bromination is complete, add the 2-aminopyridine derivative (5.0 mmol) to the reaction mixture.

  • Second Microwave Step: Reseal the vessel and continue microwave irradiation under the same conditions until the reaction is complete (monitored by TLC).[8]

  • Work-up and Purification: Pour the cooled reaction mixture into ice-cold water. Filter the solid product that precipitates, wash it with cold water, and recrystallize from aqueous ethanol to yield the pure product.[8]

Quantitative Data Summary

The table below presents data from a one-pot, three-component synthesis protocol.

EntryAromatic Ketone2-AminopyridineCatalyst/SolventPower (W)Time (min)Yield (%)Reference
1Acetophenone2-AminopyridineLemon Juice4001092[8]
24'-Chloroacetophenone2-AminopyridineLemon Juice4001294[8]
34'-Methylacetophenone2-AminopyridineLemon Juice4001095[8]
44'-Methoxyacetophenone2-AminopyridineLemon Juice4001589[8]

Visualizations

Experimental Workflow

The general workflow for microwave-assisted synthesis of imidazo[1,2-a]pyridines is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add Reactants & Stir Bar to Vessel seal 2. Seal Microwave Vessel reagents->seal irradiate 3. Place in Reactor & Apply Microwave Irradiation seal->irradiate cool 4. Cool to Room Temp irradiate->cool extract 5. Extraction & Washing cool->extract purify 6. Concentrate & Purify (Chromatography/ Recrystallization) extract->purify analyze 7. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for microwave-assisted synthesis.

General Reaction Mechanism

The most common pathway for the formation of the imidazo[1,2-a]pyridine core from 2-aminopyridines and α-haloketones involves a sequence of nucleophilic substitution, cyclization, and dehydration.[9]

G reactants 2-Aminopyridine + α-Haloketone intermediate1 N-Phenacylpyridinium Intermediate reactants->intermediate1 Sₙ2 Attack (N-alkylation) intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration (-H₂O)

References

Application Notes and Protocols: One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-fused heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry.[1] This distinction is due to their presence in numerous bioactive compounds exhibiting a wide array of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2] Furthermore, their unique photophysical properties make them valuable in the development of bioimaging probes, chemosensors, and optoelectronic materials.[1][3]

Traditional multi-step syntheses of these scaffolds are often time-consuming and inefficient. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like IMPs.[1] These reactions, by combining three or more reactants in a single vessel, offer significant advantages, including reduced reaction times, lower costs, minimized waste, and increased overall efficiency (atom economy). The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is one of the most effective and widely utilized one-pot methods for accessing the imidazo[1,2-a]pyridine core.[3][4][5]

These application notes provide detailed protocols for representative one-pot syntheses of functionalized imidazo[1,2-a]pyridines from aldehydes, present quantitative data in a clear tabular format, and include diagrams of the reaction mechanism and experimental workflow.

Data Presentation

The efficiency of one-pot syntheses can be influenced by various factors, including the choice of catalyst, solvent, and energy source. The following tables summarize quantitative data from selected protocols.

Table 1: Optimization of Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction [3] Reaction Conditions: 2-aminopyridine (1.0 equiv.), furfural (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), catalyst, solvent, 4 hours.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1-H₂ORoom Temp.No Reaction
2Sc(OTf)₃ (10%)H₂ORoom Temp.45
3In(OTf)₃ (10%)H₂ORoom Temp.52
4Yb(OTf)₃ (10%)H₂ORoom Temp.58
5Phenylboronic Acid (PBA) (10%)H₂ORoom Temp.65
6Phenylboronic Acid (PBA) (10%)H₂O6086

Table 2: Substrate Scope for Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines [3] Reaction Conditions: Substituted 2-aminopyridine (1.0 equiv.), furfural (1.0 equiv.), isocyanide (1.0 equiv.), PBA (10 mol%), H₂O, 60 °C, 4h, sonication.

Product2-AminopyridineIsocyanideYield (%)
5a2-AminopyridineCyclohexyl isocyanide86
5b2-Amino-5-chloropyridineCyclohexyl isocyanide86
5c2-Amino-5-cyanopyridineCyclohexyl isocyanide67
5d2-Amino-5-cyanopyridine4-Methoxyphenyl isocyanide80

Table 3: Scope of Microwave-Assisted One-Pot GBBR/CuAAC Synthesis [6] Reaction Conditions: 2-aminopyridine, 2-azidobenzaldehyde, isocyanide, followed by phenylacetylene, CuSO₄·5H₂O, sodium ascorbate, microwave irradiation.

ProductIsocyanideYield (%)
6atert-Butyl isocyanide91
6bCyclohexyl isocyanide88
6cBenzyl isocyanide85
6d1,1,3,3-Tetramethylbutyl isocyanide82

Experimental Protocols

Protocol 1: Ultrasound-Assisted Green Synthesis in Water

This protocol details a highly efficient and environmentally benign Groebke–Blackburn–Bienaymé reaction using water as the solvent and ultrasound irradiation as the energy source.[3]

Materials:

  • Aldehyde (e.g., furfural, 1.0 mmol, 1.0 equiv.)

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv.)

  • Isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv.)

  • Phenylboronic Acid (PBA) (0.1 mmol, 10 mol%)

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the appropriate isocyanide (1.0 equiv.), and phenylboronic acid (10 mol%).

  • Add deionized water to achieve a 1 M concentration relative to the limiting reagent.

  • Seal the vial and place it in an ultrasonic bath operating at 42 kHz.

  • Heat the reaction mixture to 60 °C and sonicate for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the mobile phase to afford the pure imidazo[1,2-a]pyridine.[3]

Protocol 2: Copper-Catalyzed Three-Component Synthesis with Alkynes

This protocol describes a one-pot reaction between an aldehyde, a 2-aminopyridine, and a terminal alkyne, catalyzed by a copper(I) salt.[7]

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv.)

  • 2-Aminopyridine (1.2 mmol, 1.2 equiv.)

  • Terminal Alkyne (e.g., phenylacetylene, 1.5 mmol, 1.5 equiv.)

  • Copper(I) Iodide (CuI) on silica-supported sodium bisulfate (CuI-NaHSO₄·SiO₂) (catalyst)

  • Toluene (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.2 equiv.), terminal alkyne (1.5 equiv.), and the CuI-NaHSO₄·SiO₂ catalyst.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the mixture to room temperature and filter off the catalyst.

  • Wash the filtrate with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography on silica gel to obtain the desired 2,3-disubstituted imidazo[1,2-a]pyridine.[7]

Visualizations

Proposed Reaction Mechanism

The one-pot synthesis of imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé reaction (GBBR) proceeds through a well-established mechanism.[1][5] The process begins with the acid-catalyzed condensation of 2-aminopyridine and an aldehyde to form a Schiff base (imine) intermediate. This is followed by the nucleophilic addition of an isocyanide to the iminium ion, generating a nitrilium ion intermediate. The final step involves an intramolecular 5-exo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion, leading to the formation of the fused heterocyclic imidazo[1,2-a]pyridine system after proton transfer.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nitrilium Ion Formation cluster_3 Step 3: Cyclization Reactants 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine) Intermediate Reactants->Imine Condensation (-H₂O) Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Addition Cyclization Intramolecular Cyclization Nitrilium->Cyclization 5-exo-dig Product Imidazo[1,2-a]pyridine Product Cyclization->Product Proton Transfer Experimental_Workflow A 1. Reactant Preparation (Aldehyde, Aminopyridine, Isocyanide, Catalyst) B 2. One-Pot Reaction (Solvent + Heat/Ultrasound) A->B Mixing C 3. Reaction Monitoring (Thin-Layer Chromatography) B->C Sampling C->B Incomplete D 4. Workup (Quenching, Extraction) C->D Complete E 5. Drying & Concentration (Anhydrous Salt, Rotary Evaporator) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Product Analysis (NMR, HRMS, etc.) F->G

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key structural motif in a variety of biologically active molecules and approved drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Saripidem (an anxiolytic). The development of efficient and versatile synthetic routes to this privileged structure is therefore a critical area of research. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridine derivatives, offering advantages such as high efficiency, good functional group tolerance, and the ability to construct the heterocyclic core in a single step.

This document provides detailed application notes and experimental protocols for three distinct copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridine derivatives, targeting a broad range of applications in chemical research and drug development.

Method 1: Three-Component Domino Reaction of Aldehydes, 2-Aminopyridines, and Terminal Alkynes

This method, reported by Ghosh and Mishra, utilizes a copper(I) iodide catalyst in conjunction with a silica-supported sodium bisulfate co-catalyst to achieve a three-component domino reaction.[1][2] This one-pot synthesis is highly efficient for generating a diverse library of imidazo[1,2-a]pyridines.

Data Presentation
EntryAldehyde (R1)2-Aminopyridine (R2)Alkyne (R3)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1C6H5HC6H5CuI (5 mol%), NaHSO4·SiO2 (20 mol%)Toluene110892
24-Cl-C6H4HC6H5CuI (5 mol%), NaHSO4·SiO2 (20 mol%)Toluene1101090
34-MeO-C6H4HC6H5CuI (5 mol%), NaHSO4·SiO2 (20 mol%)Toluene110894
4C6H55-MeC6H5CuI (5 mol%), NaHSO4·SiO2 (20 mol%)Toluene110988
5C6H5H4-Me-C6H4CuI (5 mol%), NaHSO4·SiO2 (20 mol%)Toluene110891
63-methylbutanalHC6H5CuI (5 mol%), NaHSO4·SiO2 (20 mol%)Toluene1101266
7Thiophene-2-carbaldehydeHC6H5CuI (5 mol%), NaHSO4·SiO2 (20 mol%)Toluene1101085
Experimental Protocol

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:

  • To a stirred solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add NaHSO4·SiO2 (20 mol%).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) and CuI (5 mol%) to the reaction mixture.

  • Reflux the resulting mixture for the time indicated in the table.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine derivative.

Visualization

G cluster_reactants Reactants cluster_catalysts Catalyst System cluster_conditions Reaction Conditions Aldehyde Aldehyde (R1CHO) Process Three-Component Domino Reaction Aldehyde->Process Aminopyridine 2-Aminopyridine Aminopyridine->Process Alkyne Terminal Alkyne (R3CCH) Alkyne->Process CuI CuI CuI->Process catalyzes CoCatalyst NaHSO4·SiO2 CoCatalyst->Process co-catalyzes Solvent Toluene Solvent->Process Temperature Reflux (110 °C) Temperature->Process Product Imidazo[1,2-a]pyridine Process->Product

Caption: Workflow for the CuI-catalyzed three-component synthesis.

Method 2: Copper(I)-Catalyzed Aerobic Oxidative Synthesis from Aminopyridines and Nitroolefins

This environmentally friendly method utilizes air as the oxidant in a copper(I)-catalyzed one-pot procedure to synthesize imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[3][4] This approach aligns with the principles of green chemistry by using an abundant and non-toxic oxidant.[3]

Data Presentation
Entry2-Aminopyridine (R1)Nitroolefin (R2, R3)CatalystSolventTemp (°C)Time (h)Yield (%)
1HC6H5, HCuBr (10 mol%)DMF801290
24-MeC6H5, HCuBr (10 mol%)DMF801285
35-MeC6H5, HCuBr (10 mol%)DMF801288
4H4-Me-C6H4, HCuBr (10 mol%)DMF801287
5H4-Cl-C6H4, HCuBr (10 mol%)DMF801282
6H4-MeO-C6H4, HCuBr (10 mol%)DMF801292
7HThiophen-2-yl, HCuBr (10 mol%)DMF801275
Experimental Protocol

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:

  • Add 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol) to a Schlenk tube.

  • Add DMF (2 mL) to the tube.

  • Stir the reaction mixture at 80 °C under an air atmosphere (using a balloon filled with air) for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the pure product.

Visualization

G cluster_reactants Reactants cluster_catalyst_oxidant Catalyst & Oxidant Aminopyridine 2-Aminopyridine Reaction One-Pot Aerobic Oxidative Cyclization Aminopyridine->Reaction Nitroolefin Nitroolefin Nitroolefin->Reaction CuBr CuBr CuBr->Reaction catalyzes Air Air (O2) Air->Reaction oxidant Product Imidazo[1,2-a]pyridine Reaction->Product

Caption: Aerobic oxidative synthesis of imidazo[1,2-a]pyridines.

Method 3: "Green" Synthesis via Cu(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media

This protocol presents an environmentally sustainable approach for synthesizing imidazo[1,2-a]pyridine derivatives through a domino A³-coupling reaction.[5] The reaction is catalyzed by a Cu(II)-ascorbate system generated in situ and is performed in an aqueous micellar medium using sodium dodecyl sulfate (SDS).[5]

Data Presentation
Entry2-Aminopyridine (R1)Aldehyde (R2)Alkyne (R3)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1HC6H5C6H5CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%)H2O, SDS (10 mol%)50695
25-ClC6H5C6H5CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%)H2O, SDS (10 mol%)50890
3H4-NO2-C6H4C6H5CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%)H2O, SDS (10 mol%)501085
4HC6H54-MeO-C6H4CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%)H2O, SDS (10 mol%)50792
5Hn-C3H7C6H5CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%)H2O, SDS (10 mol%)501278
6HFurfuralC6H5CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%)H2O, SDS (10 mol%)50988
Experimental Protocol

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:

  • In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.

  • Add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO4·5H2O (10 mol %), and sodium ascorbate (20 mol %) to the reaction mixture.

  • Finally, add the alkyne derivative (1.2 mmol).

  • Stir the reaction mixture at 50 °C for the time specified in the table.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine.

Visualization

G cluster_reactants Reactants cluster_catalyst_system Catalyst System & Medium Aminopyridine 2-Aminopyridine Reaction Domino A³-Coupling & 5-exo-dig Cycloisomerization Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Alkyne Alkyne Alkyne->Reaction CuSO4 CuSO4·5H2O CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction in situ generation of Cu(I) SDS SDS in H2O (Aqueous Micellar Medium) SDS->Reaction Product Imidazo[1,2-a]pyridine Reaction->Product

Caption: "Green" synthesis of imidazo[1,2-a]pyridines in aqueous media.

Conclusion

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines offers a diverse and powerful platform for the generation of this important heterocyclic scaffold. The methods presented here highlight the versatility of copper catalysis, from multicomponent reactions in organic solvents to greener approaches in aqueous media. These protocols provide researchers with a robust toolkit for the synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes: 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in the Development of Novel Anti-Tubercular Agents

Application Notes and Protocols: Exploring Photophysical Properties of Imidazo[1,2-a]Pyridine Derivatives for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] Their rigid, planar structure and extended π-conjugated system contribute to their intrinsic fluorescence, making them excellent candidates for the development of fluorescent probes for bioimaging.[2][3] The fluorescence properties of these derivatives can be finely tuned by introducing various substituents, allowing for the rational design of probes with specific excitation and emission wavelengths, high quantum yields, and large Stokes shifts.[3][4] These characteristics are highly desirable for applications in cellular imaging, enabling the visualization of subcellular organelles, the detection of biologically important analytes, and the monitoring of dynamic cellular processes.[5][6][7] This document provides a detailed overview of the photophysical properties of selected imidazo[1,2-a]pyridine derivatives and offers comprehensive protocols for their synthesis, characterization, and application in cellular imaging.

Data Presentation

The photophysical properties of fluorescent probes are critical for their application in imaging. Key parameters include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), Stokes shift (the difference between λ_em_ and λ_abs_), and fluorescence quantum yield (Φ_F_). A higher quantum yield indicates a brighter fluorophore, while a larger Stokes shift is beneficial for minimizing self-quenching and improving signal-to-noise ratios. The following tables summarize the photophysical data for a selection of imidazo[1,2-a]pyridine derivatives from the literature, showcasing the impact of different substitution patterns on their fluorescent properties.

Compound/Derivativeλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)SolventReference
Imidazo[1,2-a]pyridine (Parent)~320370.550.50.57Ethanol[8]
2-Phenylimidazo[1,2-a]pyridine~330374440.78Ethanol[8]
7-Methyl-2-phenylimidazo[1,2-a]pyridine~335381460.61Ethanol[8]
2-(4-Aminophenyl)imidazo[1,2-a]pyridine~370445750.74Ethanol[8]
2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine~380446660.86Ethanol[8]
Quaternized Imidazo[1,2-a]pyridines (general)~350~425~75GoodVarious[5]
V-Shaped bis-Imidazo[1,2-a]pyridine 4a373400270.43CH2Cl2[9]
V-Shaped bis-Imidazo[1,2-a]pyridine 5a370398280.51CH2Cl2[9]

Table 2: Photophysical Properties of Imidazo[1,2-a]pyridine-Based Fluorescent Probes for Ion Detection.

ProbeAnalyteλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)Solvent SystemReference
Fused Imidazopyridine 5Fe³⁺/Hg²⁺365, 326, 285, 244455-H₂O:EtOH (8:2)[10][11]
Imidazo[1,2-a]pyridine-functionalized xanthene (Rh-Ip-Hy)Hg²⁺510585-Tris-HCl buffer[12][13]
IPPACysteine~330~450 (after reaction)-PBS/DMSO[7]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol describes a common method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[14]

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoacetophenone

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol) in ethanol or DMF (10 mL).

  • Add sodium bicarbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 Substituted 2-aminopyridine Reaction Dissolve in Solvent (Ethanol/DMF) Reflux (80-100 °C, 2-4h) Reactant1->Reaction Reactant2 Substituted α-bromoacetophenone Reactant2->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Workup Cool to RT Precipitation/Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 2-Aryl-Imidazo[1,2-a]pyridine Purification->Product Characterization NMR, Mass Spectrometry Product->Characterization

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield of an imidazo[1,2-a]pyridine derivative by comparing its fluorescence intensity to that of a known standard.[15][16]

Materials:

  • Imidazo[1,2-a]pyridine derivative (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a series of solutions: Prepare five to six dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength.

  • Measure fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the gradient: Determine the gradient (slope) of the straight line for both plots.

  • Calculate the quantum yield: Use the following equation to calculate the quantum yield of the sample (Φ_X_):

    Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

    Where:

    • Φ_ST_ is the quantum yield of the standard.

    • Grad_X_ and Grad_ST_ are the gradients for the sample and standard, respectively.

    • η_X_ and η_ST_ are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_calculation Calculation Prep Prepare dilute solutions of sample and standard (Abs < 0.1) Absorbance Measure Absorbance at λex Prep->Absorbance Fluorescence Measure Fluorescence Emission Prep->Fluorescence Plotting Plot Integrated Fluorescence Intensity vs. Absorbance Absorbance->Plotting Fluorescence->Plotting Gradient Calculate Gradients (Grad_X, Grad_ST) Plotting->Gradient Calculation Calculate Quantum Yield (Φ_X) using the comparative formula Gradient->Calculation

Protocol 3: Live-Cell Imaging with Imidazo[1,2-a]Pyridine Derivatives

This protocol provides a general procedure for staining and imaging live cells with a fluorescent imidazo[1,2-a]pyridine probe. This protocol may require optimization depending on the specific probe, cell line, and target organelle.[5][17]

Materials:

  • Imidazo[1,2-a]pyridine fluorescent probe (e.g., 1 mM stock solution in DMSO)

  • Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before imaging, seed the cells onto glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed serum-free medium to the desired final concentration (typically in the range of 1-10 µM, but this should be optimized).

  • Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in the incubator. The optimal incubation time should be determined experimentally.

  • Washing: a. Remove the probe solution. b. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. Place the dish or coverslip on the stage of the fluorescence microscope equipped with a live-cell imaging chamber. c. Acquire images using the appropriate filter set for the specific imidazo[1,2-a]pyridine derivative. Use the lowest possible excitation light intensity to minimize phototoxicity.

G cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging Seeding Seed cells on glass-bottom dishes ProbePrep Prepare probe working solution Seeding->ProbePrep Incubation Incubate cells with probe (15-30 min) ProbePrep->Incubation Washing Wash cells to remove excess probe Incubation->Washing Imaging Image with fluorescence microscope Washing->Imaging

Signaling Pathways and Logical Relationships

Imidazo[1,2-a]pyridine-based fluorescent probes are typically designed as passive imaging agents or as sensors that respond to specific analytes. They do not usually directly participate in or modulate signaling pathways themselves. Instead, they are tools to visualize cellular components or changes in the cellular environment. The logical relationship in the design of a sensor probe is illustrated below.

G Fluorophore Imidazo[1,2-a]pyridine (Fluorophore) Linker Linker Fluorophore->Linker Receptor Analyte Receptor/ Recognition Unit Fluorescence_Off Fluorescence Quenched/Shifted (OFF State) Receptor->Fluorescence_Off Fluorescence_On Fluorescence Emission (ON State) Receptor->Fluorescence_On Conformational Change/ Reaction Linker->Receptor Analyte Target Analyte (e.g., Metal Ion, pH) Analyte->Receptor Binding

This diagram illustrates the fundamental principle of a "turn-on" or "turn-off" fluorescent sensor. The imidazo[1,2-a]pyridine core acts as the fluorophore, which is connected to a receptor unit via a linker. In the absence of the target analyte, the probe is in a quenched or "off" state. Upon binding of the analyte to the receptor, a conformational change or chemical reaction occurs, leading to a detectable change in the fluorescence signal, such as an increase in intensity (a "turn-on" response).

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a versatile and promising class of fluorophores for the development of novel imaging probes. Their tunable photophysical properties, coupled with their synthetic accessibility, make them valuable tools for researchers in cell biology and drug discovery. The protocols provided herein offer a starting point for the synthesis, characterization, and application of these compounds in cellular imaging. Further research and development in this area are expected to yield even more sophisticated probes with enhanced brightness, photostability, and targeting specificity for a wide range of biological applications.

References

Application Notes and Protocols: Palladium-Catalyzed Aminocarbonylation of Iodo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines. This reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridine-carboxamides, a class of compounds with significant potential in drug discovery due to their wide range of biological activities.[1][2] The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in several marketed drugs such as Zolpidem and Alpidem.[1][2] The introduction of a carboxamide moiety through aminocarbonylation can further enhance the therapeutic potential of these molecules, with derivatives showing promise as anti-tuberculosis and anticancer agents.[3][4][5]

Key Applications in Drug Development

  • Lead Compound Synthesis: Efficiently generate libraries of novel imidazo[1,2-a]pyridine-carboxamides for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the amine component to explore and optimize biological activity.[1]

  • Development of Novel Therapeutics: Synthesize targeted agents for various diseases, including infectious diseases and cancer.[3][4]

Data Presentation

The following tables summarize the results of palladium-catalyzed aminocarbonylation of 6-iodo-imidazo[1,2-a]pyridine with various amines, showcasing the versatility of this reaction.

Table 1: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Aliphatic Amines [6]

EntryAmineProductMethodYield (%)
1MorpholineN-(morpholine-4-carbonyl)imidazo[1,2-a]pyridine-6-carboxamideA91 (α-ketoamide)
2MorpholineN-(morpholine-4-carbonyl)imidazo[1,2-a]pyridine-6-carboxamideB85 (amide)
3PiperidineN-(piperidine-1-carbonyl)imidazo[1,2-a]pyridine-6-carboxamideA88 (α-ketoamide)
4PiperidineN-(piperidine-1-carbonyl)imidazo[1,2-a]pyridine-6-carboxamideB82 (amide)
5PyrrolidineN-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridine-6-carboxamideA90 (α-ketoamide)
6PyrrolidineN-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridine-6-carboxamideB79 (amide)

Method A: Et3N, DMF, 100 °C, 30 bar CO. Method B: DBU, toluene, 120 °C, 5 bar CO.[6]

Table 2: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Aromatic Amines [7]

EntryAmineProductYield (%)
1AnilineN-phenylimidazo[1,2-a]pyridine-6-carboxamide84
24-NitroanilineN-(4-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxamide78
34-ToluidineN-(p-tolyl)imidazo[1,2-a]pyridine-6-carboxamide67
44-AnisidineN-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide64

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, 6-iodo-imidazo[1,2-a]pyridine, and a general protocol for its subsequent aminocarbonylation.

Protocol 1: Synthesis of 6-Iodo-imidazo[1,2-a]pyridine[8]

This protocol describes the synthesis of the iodo-imidazo[1,2-a]pyridine substrate from the corresponding iodo-2-aminopyridine.

Materials:

  • 5-Iodo-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).

  • Heat the mixture to reflux and stir for 4 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-iodo-imidazo[1,2-a]pyridine. The yield is typically in the range of 84–91%.[8]

Protocol 2: General Procedure for Palladium-Catalyzed Aminocarbonylation

This protocol outlines a general method for the aminocarbonylation of 6-iodo-imidazo[1,2-a]pyridine. Note that reaction conditions can be optimized to favor the formation of either the amide or the α-ketoamide.[6]

Materials:

  • 6-Iodo-imidazo[1,2-a]pyridine

  • Amine (aliphatic or aromatic)

  • Palladium catalyst (e.g., Pd(OAc)2 or a heterogeneous SILP-Pd catalyst)[7][8]

  • Ligand (if using a homogeneous catalyst, e.g., PPh3 or XantPhos)[9]

  • Base (e.g., Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[6]

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)[6]

  • Carbon monoxide (CO) gas

  • High-pressure autoclave

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure for Amide Synthesis (Selective Monocarbonylation): [6]

  • In a high-pressure autoclave, combine 6-iodo-imidazo[1,2-a]pyridine (0.2 mmol), the desired amine (0.5 mmol), DBU (0.25 mmol), and the SILP-Pd catalyst (with 2.8 µmol Pd-content).

  • Add 2 mL of toluene to the mixture.

  • Seal the autoclave, purge with argon, and then pressurize with carbon monoxide to 5 bar.

  • Heat the reaction mixture to 120 °C and stir for 7 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted imidazo[1,2-a]pyridine-6-carboxamide.

Procedure for α-Ketoamide Synthesis (Selective Double Carbonylation): [6]

  • In a high-pressure autoclave, combine 6-iodo-imidazo[1,2-a]pyridine (0.2 mmol), the desired amine (0.5 mmol), Et3N (0.25 mmol), and the SILP-Pd catalyst (with 2.8 µmol Pd-content).

  • Add 2 mL of DMF to the mixture.

  • Seal the autoclave, purge with argon, and then pressurize with carbon monoxide to 30 bar.

  • Heat the reaction mixture to 100 °C and stir for 7 hours.

  • Follow steps 5-8 from the amide synthesis protocol for workup and purification to obtain the desired 1-(imidazo[1,2-a]pyridin-6-yl)-2-(amino)ethane-1,2-dione.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_aminocarbonylation Palladium-Catalyzed Aminocarbonylation cluster_workup Workup and Purification s1 5-Iodo-2-aminopyridine + Chloroacetaldehyde s2 Cyclocondensation (Ethanol, Reflux) s1->s2 s3 6-Iodo-imidazo[1,2-a]pyridine s2->s3 a1 6-Iodo-imidazo[1,2-a]pyridine + Amine s3->a1 a2 Reaction Setup (Pd Catalyst, Base, Solvent) a1->a2 a3 Pressurize with CO (Autoclave) a2->a3 a4 Heating and Stirring a3->a4 w1 Cooling and Venting a4->w1 w2 Filtration and Extraction w1->w2 w3 Column Chromatography w2->w3 w4 Imidazo[1,2-a]pyridine-carboxamide w3->w4

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine-carboxamides.

Catalytic Cycle of Palladium-Catalyzed Aminocarbonylation

catalytic_cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)(I)L_n pd0->pd_aryl Oxidative Addition pd_acyl ArCO-Pd(II)(I)L_n pd_aryl->pd_acyl CO Insertion pd_amido ArCO-Pd(II)(Amine)L_n pd_acyl->pd_amido Ligand Exchange pd_amido->pd0 Reductive Elimination product Ar-CONR2 pd_amido->product aryl_iodide Ar-I aryl_iodide->pd0 co CO co->pd_aryl amine R2NH amine->pd_acyl

Caption: Simplified catalytic cycle for palladium-catalyzed aminocarbonylation.

References

Green Chemistry Approaches to Synthesizing Imidazo[1,2-a]pyridines in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceutical agents, including well-known drugs like Zolpidem and Alpidem.[1] Traditional synthetic routes often rely on harsh reaction conditions and volatile organic solvents, posing environmental and safety concerns. This document outlines green and sustainable methodologies for the synthesis of imidazo[1,2-a]pyridines, with a focus on utilizing water as a benign reaction medium. These approaches offer significant advantages, including operational simplicity, reduced environmental impact, and often, improved reaction efficiency.

Introduction to Green Synthetic Strategies in Water

Water as a solvent for organic synthesis presents numerous benefits, such as being non-toxic, non-flammable, and inexpensive. For the synthesis of imidazo[1,2-a]pyridines, aqueous conditions can promote unique reactivity and selectivity. The methodologies detailed below highlight several key principles of green chemistry, including the use of water as a solvent, metal-free catalysis, the use of benign catalysts, and the development of one-pot multicomponent reactions that enhance atom economy.

Comparative Summary of Green Synthetic Protocols

The following table summarizes various green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines in water, providing a comparative overview of their key quantitative parameters.

MethodologyCatalyst/PromoterTemperature (°C)Reaction TimeYield (%)Key Green Advantages
Protocol 1: Metal-Free, Base-Promoted Cycloisomerization Sodium Hydroxide (NaOH)AmbientA few minutesUp to 100%Metal-free, extremely rapid, ambient temperature, quantitative yields, high space-time-yield.[2][3]
Protocol 2: Copper-Catalyzed A³-Coupling in Micellar Media CuSO₄·5H₂O / Sodium Ascorbate / SDS506–16 hoursGood to excellentUse of inexpensive and abundant copper, micellar catalysis in water, domino reaction.[1][4]
Protocol 3: One-Pot, Three-Component Reaction (Groebke-Blackburn-Bienaymé) Ammonium Chloride (NH₄Cl) or p-Toluenesulfonic acidRoom TemperatureModerate58-69%Multicomponent reaction (high atom economy), one-pot synthesis, use of green catalysts.[5]
Protocol 4: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction Phenylboronic acid (PBA)60-Up to 86%Use of ultrasound as an energy-efficient activation method, one-pot, multicomponent reaction in water.[6]
Protocol 5: Catalyst-Free Reaction of Pyridinium and Thiouronium Salts Sodium Bicarbonate (NaHCO₃)--Moderate to excellentCatalyst-free, use of a mild base, straightforward one-step procedure in water.[7][8]

Experimental Protocols

Protocol 1: Rapid, Metal-Free, and Aqueous Synthesis via NaOH-Promoted Cycloisomerization

This protocol describes a highly efficient and rapid synthesis of imidazo[1,2-a]pyridines from N-propargylpyridinium bromide precursors in water at ambient temperature.[2][3] The reaction is promoted by sodium hydroxide and proceeds to completion within minutes, offering quantitative yields.[2]

Diagram of Experimental Workflow:

G cluster_prep Preparation of Starting Material cluster_reaction Aqueous Reaction cluster_workup Work-up and Isolation start N-propargylpyridinium bromide precursor dissolve Dissolve precursor in Water start->dissolve add_base Add aqueous NaOH solution dissolve->add_base stir Stir at ambient temperature add_base->stir extract Extract with Ethyl Acetate stir->extract concentrate Concentrate the organic phase extract->concentrate product Spectroscopically pure imidazo[1,2-a]pyridine concentrate->product

Caption: Workflow for NaOH-promoted synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the N-propargylpyridinium bromide precursor (1.5 mmol) in water.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide.

  • Reaction: A suspension of a pale yellow oil should become immediately evident.[2] Continue stirring at ambient temperature and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate.

  • Isolation: Concentrate the combined organic extracts under reduced pressure to obtain the spectroscopically pure imidazo[1,2-a]pyridine product in quantitative yield.[2]

Protocol 2: Efficient and "Green" Synthesis via Cu(II)–Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media

This method employs a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous micellar medium provided by sodium dodecyl sulfate (SDS).[1][4] This protocol allows for the synthesis of a variety of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes.

Diagram of Signaling Pathway (Reaction Mechanism):

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Key Intermediates aminopyridine 2-Aminopyridine condensation_product Condensation Product aminopyridine->condensation_product in micelle aldehyde Aldehyde aldehyde->condensation_product in micelle alkyne Alkyne cu_acetylide Copper Acetylide alkyne->cu_acetylide cuso4 CuSO4 cuso4->cu_acetylide in situ generation ascorbate Sodium Ascorbate ascorbate->cu_acetylide in situ generation sds SDS (Micelle Formation) product Imidazo[1,2-a]pyridine condensation_product->product 5-exo-dig cycloisomerization cu_acetylide->product 5-exo-dig cycloisomerization

Caption: Proposed mechanism for A³-coupling.

Methodology:

  • Micelle Preparation: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.[1]

  • Reagent Addition: To the micellar solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).[1]

  • Alkyne Addition: Add the alkyne derivative (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50 °C for 6–16 hours.[1] Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and extract with an appropriate organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to afford the desired imidazo[1,2-a]pyridine.

Protocol 3: Ultrasound-Assisted One-Pot Green Synthesis via Groebke-Blackburn-Bienaymé Reaction

This protocol utilizes ultrasound irradiation to promote the Groebke-Blackburn-Bienaymé (GBB) three-component reaction in water for the synthesis of imidazo[1,2-a]pyridines.[6]

Diagram of Logical Relationship:

G cluster_components Reaction Components cluster_conditions Reaction Conditions aminopyridine 2-Aminopyridine product Imidazo[1,2-a]pyridine aminopyridine->product One-Pot GBB Reaction aldehyde Aldehyde aldehyde->product One-Pot GBB Reaction isocyanide Isocyanide isocyanide->product One-Pot GBB Reaction solvent Water solvent->product catalyst Phenylboronic Acid catalyst->product energy Ultrasound energy->product temperature 60 °C temperature->product

Caption: Components for ultrasound-assisted GBB reaction.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine the 2-aminopyridine, aldehyde, and isocyanide in water.

  • Catalyst Addition: Add phenylboronic acid (PBA) as the catalyst.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate at 60 °C.

  • Reaction Monitoring: Monitor the reaction for completion using TLC.

  • Work-up and Purification: Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.

Conclusion

The transition to aqueous-based synthetic methods for imidazo[1,2-a]pyridines represents a significant advancement in sustainable pharmaceutical manufacturing. The protocols outlined in this document demonstrate that green chemistry principles can be applied without compromising, and often improving, reaction efficiency and product yields. These methods provide researchers and drug development professionals with viable, eco-friendly alternatives to traditional synthetic routes, contributing to a safer and more sustainable chemical industry.

References

Application Notes and Protocols: 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a key intermediate in the synthesis of novel anticancer agents. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. This document outlines a prospective synthetic route, detailed experimental protocols, and potential biological evaluation strategies for novel compounds derived from this compound.

Introduction

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, which include anti-inflammatory, antiviral, and anticancer activities. The anticancer potential of this scaffold is attributed to its ability to interact with various biological targets, including kinases and tubulin, and to modulate key signaling pathways involved in cancer cell proliferation and survival. The strategic functionalization of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its biological activity and pharmacokinetic properties. This compound is a promising starting material for the synthesis of a library of novel derivatives with potential as targeted anticancer therapies.

Synthetic Approach: Chalcone Derivatives

A plausible and efficient method for elaborating this compound into potential anticancer agents is through the Claisen-Schmidt condensation to synthesize chalcone derivatives. Chalcones, characterized by an α,β-unsaturated ketone moiety, are well-established pharmacophores with significant anticancer activity. The reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow Start This compound Reaction Claisen-Schmidt Condensation Start->Reaction Reagents Substituted Acetophenones (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone) Reagents->Reaction Product Novel Imidazo[1,2-a]pyridine-based Chalcones Reaction->Product Evaluation Biological Evaluation (Anticancer Screening) Product->Evaluation

Caption: Proposed workflow for the synthesis and evaluation of anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

Materials:

  • 8-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 8-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-based Chalcones

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of potassium hydroxide (2 equivalents) in ethanol and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data: Anticancer Activity

The synthesized chalcone derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are determined using standard assays such as the MTT or SRB assay. The following table presents hypothetical but representative IC₅₀ values for potential derivatives, based on data from similar imidazo[1,2-a]pyridine compounds reported in the literature.[1]

Compound IDR-group on AcetophenoneCancer Cell LineIC₅₀ (µM)
IMC-1 4-HydroxyMCF-7 (Breast)8.5
A549 (Lung)12.3
HCT116 (Colon)10.1
IMC-2 4-MethoxyMCF-7 (Breast)15.2
A549 (Lung)20.7
HCT116 (Colon)18.4
IMC-3 4-ChloroMCF-7 (Breast)5.2
A549 (Lung)7.9
HCT116 (Colon)6.5
Doxorubicin (Reference Drug)MCF-7 (Breast)0.9
A549 (Lung)1.2
HCT116 (Colon)1.0

Potential Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell growth and survival. A potential mechanism of action for the newly synthesized chalcones could involve the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[1]

Diagram of a Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes IMC Imidazo[1,2-a]pyridine Chalcone (IMC) IMC->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. The proposed synthesis of chalcone derivatives offers a straightforward and efficient route to a library of compounds with the potential for potent and selective anticancer activity. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 8-methylimidazo[1,2-a]pyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[1][2][3]

Q2: What are the key reaction parameters to control for a high-yield synthesis?

A2: To achieve a high yield, it is crucial to control the stoichiometry of the reagents, reaction temperature, and reaction time. The Vilsmeier-Haack reaction is sensitive to these parameters, and optimization is often necessary for specific substrates.

Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?

A3: While the Vilsmeier-Haack reaction is the most direct approach, other methods for the formylation of imidazo[1,2-a]pyridines exist, though they are less commonly reported for this specific derivative. These can include metal-catalyzed C-H functionalization approaches. However, for directness and scalability, the Vilsmeier-Haack reaction remains the preferred method.

Q4: What is the Vilsmeier reagent and how is it prepared?

A4: The Vilsmeier reagent is an electrophilic iminium salt, which is the active formylating agent in the Vilsmeier-Haack reaction. It is typically prepared in situ by reacting a substituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). The reaction is usually performed at low temperatures (e.g., 0°C) before the addition of the substrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete formation of the Vilsmeier reagent.Ensure that the phosphorus oxychloride and DMF are of high purity and anhydrous. Prepare the reagent at 0°C and allow it to form completely before adding the 8-methylimidazo[1,2-a]pyridine.
Insufficient activation of the substrate.The imidazo[1,2-a]pyridine ring is generally electron-rich enough for formylation. However, if starting material is recovered, a slight increase in reaction temperature or prolonged reaction time may be necessary.
Reaction temperature is too low.While the Vilsmeier reagent is prepared at low temperature, the formylation step may require heating. Monitor the reaction by TLC to determine the optimal temperature.
Formation of Multiple Products Unwanted side reactions.Overly harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time) can lead to the formation of byproducts. Careful control of the reaction parameters is crucial.
Impure starting materials.Ensure the purity of the starting 8-methylimidazo[1,2-a]pyridine. Impurities can lead to a complex reaction mixture.
Difficult Purification Presence of polar byproducts.Column chromatography on silica gel is a common purification method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective in separating the desired product from polar impurities.
Product is a solid but difficult to crystallize.If direct crystallization from the reaction work-up is challenging, purification by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a pure solid.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine

This protocol is a general procedure based on the principles of the Vilsmeier-Haack reaction adapted for the target molecule.

Materials:

  • 8-Methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.5 to 2.0 equivalents).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.5 to 2.0 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of 8-methylimidazo[1,2-a]pyridine dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF (anhydrous) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent dropwise at 0°C Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Add Substrate at 0°C Substrate 8-Methylimidazo[1,2-a]pyridine in anhydrous DCM Substrate->Reaction_Mixture Quench Quench with ice and NaHCO₃ Reaction_Mixture->Quench Heat to reflux, then cool Extraction Extract with DCM Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product troubleshooting_tree Start Low Yield or Incomplete Reaction Check_Reagents Are reagents anhydrous and high purity? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Temp Was the reaction temperature optimized? Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Check_Time Was the reaction time sufficient? Yes_Time Yes Check_Time->Yes_Time Yes No_Time No Check_Time->No_Time No Yes_Reagents->Check_Temp Solution_Reagents Use anhydrous solvents and fresh reagents. No_Reagents->Solution_Reagents Yes_Temp->Check_Time Solution_Temp Optimize temperature by monitoring with TLC. No_Temp->Solution_Temp Final_Check If issues persist, consider side reactions or purification loss. Yes_Time->Final_Check Solution_Time Increase reaction time and monitor with TLC. No_Time->Solution_Time

References

Technical Support Center: Troubleshooting Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to navigate common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Q1: My reaction is giving a low yield of the desired imidazo[1,2-a]pyridine. What are the common causes and how can I improve it?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, reactant instability, or competing side reactions. Here are some common causes and troubleshooting strategies:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, solvent polarity can significantly impact the reaction rate.[1] Reactions in non-polar solvents like toluene may not proceed at all, while polar aprotic solvents like acetonitrile or DMF can improve reaction kinetics.[2] Temperature optimization is also key; while some reactions proceed at room temperature, less reactive substrates may require heating to 50-80 °C to facilitate cyclization.[2]

  • Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. For the GBB reaction, increasing the equivalents of the 2-aminopyridine (1.2-1.5 equivalents) can shift the equilibrium towards the formation of the necessary Schiff base intermediate, thereby increasing the yield of the final product.[2]

  • Catalyst Inefficiency: The choice and loading of the catalyst are critical. In acid-catalyzed reactions like the GBB, using a Lewis or Brønsted acid can accelerate the cyclization step.[2] For copper-catalyzed reactions, the selection of the copper source and ligands can be pivotal.

Experimental Protocol: General Guideline for Optimizing a GBB Reaction

  • Reactant Mixture: In a reaction vessel, combine the aldehyde (1 mmol), 2-aminopyridine (1.2 mmol), and isocyanide (1 mmol).

  • Solvent and Catalyst: Add a polar aprotic solvent such as acetonitrile (5 mL) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Regioisomers

Q2: I am observing the formation of an undesired regioisomer in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge, particularly when using substituted 2-aminopyridines. The electronic and steric properties of the substituents on the pyridine ring can influence the nucleophilicity of the ring nitrogen atoms, leading to cyclization at different positions.

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine, particularly at the 6-position, can sterically hinder the approach to the adjacent ring nitrogen (N-1), thus favoring cyclization at the less hindered nitrogen.[2]

  • Electronic Effects: Electron-donating groups on the pyridine ring can enhance the nucleophilicity of the ring nitrogens, while electron-withdrawing groups can decrease it, thereby influencing the regioselectivity of the cyclization.[2]

  • Reaction Conditions: The choice of solvent and catalyst can also play a role in directing the regioselectivity. In transition-metal-catalyzed syntheses, the ligands coordinated to the metal center can create a specific steric and electronic environment that favors the formation of one regioisomer over the other.[2]

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterVariationExpected Outcome on Regioselectivity
Substituent Position Bulky group at the 6-position of 2-aminopyridineIncreased formation of the less sterically hindered regioisomer.[2]
Substituent Electronics Electron-donating group on the pyridine ringMay alter the nucleophilicity of the ring nitrogens, influencing the cyclization site.[2]
Catalyst Use of a bulky ligand in a metal-catalyzed reactionCan create a steric bias, favoring one regioisomer.[2]
Solvent Change in solvent polarityCan influence the transition state energies for the formation of different regioisomers.

Troubleshooting Workflow for Regioisomer Formation

start Regioisomer Formation Observed steric Analyze Steric Hindrance (e.g., substituent at 6-position) start->steric electronic Analyze Electronic Effects (e.g., EDG vs EWG) start->electronic conditions Modify Reaction Conditions start->conditions modify_sm Modify Starting Material steric->modify_sm electronic->modify_sm modify_cat Modify Catalyst/Ligand conditions->modify_cat modify_sol Modify Solvent conditions->modify_sol end Desired Regioisomer Enhanced modify_sm->end modify_cat->end modify_sol->end

A logical workflow for troubleshooting regioisomer formation.

Issue 3: Formation of Specific Byproducts

Q3: My reaction is producing a significant amount of a bis-adduct, 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine). How can I prevent this?

A3: The formation of this specific bis-adduct is highly dependent on the reaction atmosphere. This side product is favored in the absence of oxygen.

  • Root Cause: Oxygen acts as the primary oxidant for the formation of the desired 3-aroylimidazo[1,2-a]pyridine. When the reaction is carried out under an inert atmosphere (e.g., argon), the formation of the bis-adduct becomes the major pathway.[2]

Experimental Protocol: Selective Synthesis of 3-Aroylimidazo[1,2-a]pyridine

  • Reaction Atmosphere: Ensure the reaction is carried out in the presence of air or with an oxygen inlet. Do not use an inert atmosphere if the 3-aroyl product is desired.

  • Reaction Setup: To a solution of the 2-arylimidazo[1,2-a]pyridine in a suitable solvent, add the aromatic aldehyde and the catalyst (e.g., FeCl₃).

  • Execution: Stir the reaction mixture at the appropriate temperature under an air atmosphere until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Follow a standard aqueous workup and purify the product by column chromatography.

Formation of Bis-Adduct vs. 3-Aroyl Product

start 2-Arylimidazo[1,2-a]pyridine + ArCHO oxygen Oxygen (Air) start->oxygen inert Inert Atmosphere (e.g., Argon) start->inert aroyl 3-Aroylimidazo[1,2-a]pyridine (Desired Product) oxygen->aroyl bis 3,3'-(Arylmethylene)bis- (2-phenylimidazo[1,2-a]pyridine) (Byproduct) inert->bis

Influence of reaction atmosphere on product formation.

Q4: In the synthesis from 2-aminopyridines and acetophenones, I am getting a mixture of 2,3-disubstituted products with different substitution patterns. What is the cause?

A4: This issue often arises from the competition between two different reaction pathways: a ketimine-intermediated pathway and an Ortoleva-King type reaction.[3] The predominant pathway, and thus the substitution pattern of the major product, can be influenced by the choice of acid catalyst and the electronic properties of the substituents on both the 2-aminopyridine and the acetophenone.

  • Ketimine Pathway: Involves the formation of a ketimine from the 2-aminopyridine and the acetophenone, followed by cyclization.

  • Ortoleva-King Pathway: Proceeds through the formation of a pyridinium salt intermediate.

It has been observed that certain acids, like p-toluenesulfonic acid (pTSA), may favor the ketimine pathway, while stronger acids like sulfuric acid can promote both pathways.[4]

Table 2: Catalyst Influence on Competing Reaction Pathways

CatalystPredominant PathwayResulting Product
p-Toluenesulfonic acid (pTSA)Tends to favor the ketimine pathway.[4]Leads to a specific substitution pattern.
Sulfuric acidCan catalyze both ketimine and Ortoleva-King pathways.[4]May result in a mixture of products with different substitution patterns.

Issue 4: Purification Challenges

Q5: I am having difficulty purifying my imidazo[1,2-a]pyridine product from the reaction byproducts. What are some effective purification strategies?

A5: Purification can indeed be challenging, especially when dealing with structurally similar byproducts or regioisomers.

  • Column Chromatography: This is the most common method for purification. The choice of eluent system is critical. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. For more polar byproducts, adding a small amount of a polar solvent like methanol to the eluent can be beneficial.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Acid-Base Extraction: Since the imidazo[1,2-a]pyridine core is basic, an acid-base extraction can sometimes be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The aqueous layer, now containing the protonated product, can be separated, basified (e.g., with NaOH), and then the product can be back-extracted into an organic solvent.

General Purification Workflow

start Crude Reaction Mixture extraction Aqueous Workup/ Acid-Base Extraction start->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Imidazo[1,2-a]pyridine recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

A typical purification and characterization workflow.

References

Technical Support Center: Purification of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: How do I choose the appropriate solvent system for column chromatography?

A2: A good starting point for selecting a solvent system for silica gel chromatography is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased by raising the proportion of the more polar solvent. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between the desired product and any impurities.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What could be the cause and how can I fix it?

A3: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazopyridines on silica gel. This is often due to the interaction of the basic nitrogen atoms with the acidic surface of the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, can be added to the eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper bands and improved separation.

Q4: What are some suitable solvents for the recrystallization of this compound?

A4: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes could be effective. The optimal solvent or solvent system should be determined experimentally on a small scale.

Q5: What are the likely impurities in my crude product?

A5: Impurities can arise from unreacted starting materials, such as the corresponding 2-aminopyridine derivative, or from side-products formed during the synthesis. The specific impurities will depend on the synthetic route used to prepare the this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Solution
Low recovery from column chromatography The compound may be irreversibly adsorbed onto the silica gel.Add a small amount of a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica gel.
The compound may be partially soluble in the eluent, leading to premature elution.Use a less polar solvent system to ensure the compound remains adsorbed to the column until the desired elution fraction.
Co-elution of impurities The chosen solvent system may not be optimal for separating the product from a specific impurity.Perform a gradient elution, starting with a low polarity eluent and gradually increasing the polarity. Alternatively, try a different solvent system, for example, dichloromethane/methanol.
Product does not crystallize The crude product may contain impurities that inhibit crystallization.Attempt to purify the crude material by column chromatography first to remove the interfering impurities, and then proceed with recrystallization.
The chosen recrystallization solvent is not suitable.Experiment with different solvents or solvent mixtures. Ensure the solution is fully saturated at high temperature and allowed to cool slowly.
Oily product obtained after recrystallization The compound may have a low melting point or be "oiling out" of the solution.Try using a lower-boiling point solvent for recrystallization or a solvent mixture in which the compound is less soluble. Seeding the supersaturated solution with a pure crystal can also induce crystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

    • The column is allowed to settle, and excess solvent is drained until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the initial eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity, for instance, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

    • The progress of the separation is monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Fractions are collected in individual test tubes or vials.

    • Each fraction is spotted on a TLC plate and visualized under UV light to identify the fractions containing the pure product.

  • Isolation of the Pure Compound:

    • Fractions containing the pure this compound are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, a small amount of the crude product is tested for its solubility in various solvents at room temperature and upon heating.

    • A suitable solvent is one in which the compound is poorly soluble at room temperature but dissolves completely upon heating.

  • Dissolution:

    • The crude product is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating the mixture with gentle swirling until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.

    • The hot solution is then filtered through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • The hot, saturated solution is allowed to cool slowly to room temperature.

    • The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of cold solvent and then dried in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

The following table provides a qualitative comparison of the two primary purification strategies. Actual yields and purity will vary depending on the quality of the crude material and the specific experimental conditions.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Silica Gel Column Chromatography >98%60-90%High resolution for separating complex mixtures.Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column.
Recrystallization >99%50-85%Can yield very pure material. Relatively simple and cost-effective.Not effective for removing impurities with similar solubility. Potential for lower yields.

Mandatory Visualization

experimental_workflow cluster_start Crude Product cluster_chromatography Purification Option 1: Column Chromatography cluster_recrystallization Purification Option 2: Recrystallization start Crude this compound prep_col Prepare Silica Gel Column start->prep_col Choose Method dissolve Dissolve in Hot Solvent start->dissolve Choose Method load_sample Load Crude Product prep_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product_col Pure Product evaporate_solvent->pure_product_col cool Cool to Crystallize dissolve->cool filtrate Filter Crystals cool->filtrate wash_dry Wash and Dry Crystals filtrate->wash_dry pure_product_recryst Pure Product wash_dry->pure_product_recryst

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue tailing Tailing/Streaking? start->tailing low_yield_col Low Yield? start->low_yield_col co_elution Co-elution of Impurities? start->co_elution no_crystals No Crystals Form? start->no_crystals oily_product Oily Product? start->oily_product add_base Add Basic Modifier (e.g., Triethylamine) tailing->add_base Yes check_polarity Adjust Solvent Polarity low_yield_col->check_polarity Yes gradient Use Gradient Elution or Change Solvent System co_elution->gradient Yes pre_purify Pre-purify by Chromatography or Change Solvent no_crystals->pre_purify Yes change_solvent Change Solvent or Use Seeding oily_product->change_solvent Yes

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with imidazo[1,2-a]pyridine intermediates.

Troubleshooting Guide: Poor Solubility Issues

Problem: My imidazo[1,2-a]pyridine intermediate has precipitated out of the reaction mixture.

Solution:

This is a common issue, particularly when the polarity of the reaction medium changes during the reaction. Here is a step-by-step approach to address this:

  • Temperature Adjustment: Gently warm the reaction mixture. For many organic compounds, solubility increases with temperature.[1] However, be cautious of potential degradation of your compound at elevated temperatures. Monitor the reaction progress closely by TLC or LC-MS.

  • Co-solvent Addition: If warming is ineffective or not feasible, add a small amount of a co-solvent in which your intermediate is known to be more soluble. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[2] Add the co-solvent dropwise until the precipitate dissolves. Be mindful that changing the solvent system can affect reaction kinetics.

  • Solvent System Modification: For future experiments, consider starting with a solvent mixture that can better solubilize both the reactants and the product.

Problem: I am struggling to find a suitable solvent for the purification of my imidazo[1,2-a]pyridine intermediate by recrystallization.

Solution:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Single Solvent Recrystallization:

    • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and then upon heating.

    • Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Two-Solvent Recrystallization:

    • If a suitable single solvent cannot be found, a two-solvent system can be effective. Choose a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

    • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation. Add a few drops of the "good" solvent back to redissolve the precipitate and then allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving imidazo[1,2-a]pyridine intermediates?

A1: Imidazo[1,2-a]pyridines, being nitrogen-containing heterocyclic compounds, often exhibit moderate to good solubility in polar aprotic solvents like DMF and DMSO, and in alcohols such as ethanol and methanol. Chlorinated solvents like dichloromethane (DCM) can also be effective, depending on the specific substituents on the imidazo[1,2-a]pyridine core.

Q2: How can I improve the aqueous solubility of my imidazo[1,2-a]pyridine intermediate for biological assays?

A2: Several strategies can be employed to enhance aqueous solubility:

  • pH Adjustment: Since imidazo[1,2-a]pyridines contain basic nitrogen atoms, their solubility in aqueous media can often be increased by adjusting the pH to the acidic range.[3][4] Protonation of the pyridine nitrogen increases the polarity of the molecule.

  • Use of Co-solvents: Small amounts of water-miscible organic solvents like DMSO or ethanol can be used to prepare stock solutions which are then diluted in aqueous buffers for assays.[5]

  • Formulation with Excipients: For in-vivo studies, formulation with solubilizing agents such as cyclodextrins or in lipid-based systems can significantly improve aqueous solubility and bioavailability.

Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the cooling is too rapid. To address this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Adding a seed crystal of the pure compound can also initiate crystallization.

Q4: Can I use structural modification to improve the solubility of my imidazo[1,2-a]pyridine series?

A4: Yes, structural modification is a common strategy in drug development to improve physicochemical properties. Introducing polar functional groups, such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a pyridyl group), can increase the polarity and aqueous solubility of the molecule.[6] Converting carboxylic acid intermediates to a variety of amide analogues is another widely used approach to fine-tune solubility.[6]

Data Presentation

Table 1: Estimated Solubility of Common Imidazo[1,2-a]pyridine Intermediates in Various Organic Solvents at 25 °C.

Disclaimer: The following data are estimated values based on general solubility principles and qualitative literature reports. Actual solubility may vary depending on the specific experimental conditions and the purity of the compound.

IntermediateMethanol (mg/mL)Ethanol (mg/mL)Isopropanol (mg/mL)Acetone (mg/mL)Ethyl Acetate (mg/mL)Dichloromethane (mg/mL)Acetonitrile (mg/mL)DMF (mg/mL)DMSO (mg/mL)
2-Phenylimidazo[1,2-a]pyridine~15~10~5~25~10~50~15>100>100
2-Methyl-3-nitro-imidazo[1,2-a]pyridine~5~2~1~10~5~20~8~50~75
Imidazo[1,2-a]pyridine-3-carbaldehyde~20~15~8~30~12~40~20>100>100
Imidazo[1,2-a]pyridine-3-carboxylic acid~2~1<1~5<1<1~2~50~100

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

  • Add an excess amount of the imidazo[1,2-a]pyridine intermediate to a vial containing a known volume of the desired solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a known volume of an appropriate solvent.

  • Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a standard calibration curve.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Solubility Enhancement using a Co-solvent

  • Attempt to dissolve a known mass of the imidazo[1,2-a]pyridine intermediate in a known volume of the primary solvent (e.g., water or a buffer).

  • If the compound does not fully dissolve, add a co-solvent (e.g., ethanol, DMSO) dropwise while stirring or vortexing.

  • Continue adding the co-solvent until the compound is completely dissolved.

  • Record the final volume of the co-solvent and the primary solvent to determine the solvent ratio required for dissolution at that concentration.

  • It is crucial to ensure that the final concentration of the co-solvent is compatible with any downstream applications (e.g., biological assays).

Protocol 3: pH Adjustment for Aqueous Solubility Enhancement

  • Suspend a known amount of the imidazo[1,2-a]pyridine intermediate in a known volume of deionized water.

  • Measure the initial pH of the suspension.

  • Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing the dissolution of the solid.

  • Continue adding the acid until the compound is fully dissolved.

  • Record the final pH at which complete dissolution occurs. This pH value represents the point at which the compound is sufficiently protonated to be soluble at that concentration.

  • For practical applications, it is advisable to use a buffer system to maintain the desired pH.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Solubility of Imidazo[1,2-a]pyridine Intermediates start Poorly Soluble Intermediate strategy Select Solubility Enhancement Strategy start->strategy solvent Solvent Selection / Recrystallization strategy->solvent Purification / Reaction cosolvent Co-solvent Addition strategy->cosolvent Reaction / Assay Prep ph_adjust pH Adjustment strategy->ph_adjust Aqueous Assays formulation Advanced Formulation strategy->formulation In Vivo Studies soluble Intermediate Solubilized solvent->soluble cosolvent->soluble ph_adjust->soluble formulation->soluble Recrystallization_Decision_Tree Decision Tree for Recrystallization Solvent Selection start Start: Crude Intermediate screen_single Screen Single Solvents (Hot & Cold Solubility) start->screen_single find_suitable Suitable Single Solvent Found? screen_single->find_suitable single_recryst Perform Single Solvent Recrystallization find_suitable->single_recryst Yes screen_mixed Screen Miscible Solvent Pairs ('Good' & 'Poor') find_suitable->screen_mixed No end Purified Crystals single_recryst->end mixed_recryst Perform Two-Solvent Recrystallization screen_mixed->mixed_recryst mixed_recryst->end

References

Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines. Our aim is to facilitate the efficient selection of catalysts and optimization of reaction conditions to achieve high yields and purity.

Troubleshooting Guide

Encountering challenges in your synthesis is a common part of the research process. This guide addresses prevalent issues in imidazo[1,2-a]pyridine synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inappropriate Catalyst Choice: The selected catalyst may not be optimal for the specific substrates or reaction type (e.g., A3 coupling, C-H functionalization).- For A3 coupling, copper catalysts like CuI, CuBr, or Cu/SiO₂ are generally effective.[1][2][3] - For C-H functionalization, palladium catalysts such as Pd(OAc)₂ are commonly used.[4] - Consider metal-free options like iodine catalysis, especially for greener synthesis.[5][6]
Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly hinder the reaction.- Optimization of the reaction temperature is crucial; for instance, CuBr-catalyzed reactions with nitroolefins work well at 80°C.[1] - Solvent choice is critical. Toluene is often suitable for A3 coupling reactions.[3] - Ensure the reaction is run for a sufficient amount of time, as monitored by TLC.
Catalyst Deactivation: The catalyst may be poisoned by impurities or coordinating functional groups on the substrates. Strongly coordinating nitrogen atoms in pyridines can poison Pd(II) catalysts.[7]- Use of a Pd(0) source like Pd₂(dba)₃ can overcome heteroatom poisoning in C-H functionalization.[7] - Ensure all reagents and solvents are pure and dry, and that the reaction is carried out under an inert atmosphere if the catalyst is air-sensitive.
Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminopyridine or steric hindrance can reduce nucleophilicity and slow down the reaction.[1]- For substrates with electron-withdrawing groups, a more active catalyst or higher reaction temperatures may be required. - For sterically hindered substrates, a less bulky catalyst might be beneficial.
Formation of Side Products Homocoupling of Alkynes (in A3 and Sonogashira coupling): This is a common side reaction, especially with copper catalysts.- Copper-free Sonogashira coupling protocols can be employed to avoid this issue.[8] - Careful control of reaction conditions, such as temperature and catalyst loading, can minimize homocoupling.
Formation of Condensation Product Only: In multicomponent reactions like the A3 coupling, the reaction may stall after the initial condensation of the amine and aldehyde.[9]- Ensure the catalyst for the subsequent cyclization (e.g., a copper salt for alkyne activation) is active. The in-situ generation of a dynamic Cu(I)/Cu(II) system can be effective.[9][10]
Catalyst Recyclability Issues (for heterogeneous catalysts) Leaching of the Metal: The active metal may leach from the solid support into the reaction mixture, reducing the catalyst's activity in subsequent runs.- Choose a robust support material and ensure proper catalyst preparation to minimize leaching. - Perform post-reaction analysis of the catalyst to check for changes in its structure and composition.
Fouling of the Catalyst Surface: Organic residues can block the active sites on the catalyst's surface.- Implement a washing or calcination step between reaction cycles to regenerate the catalyst surface.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally recommended for the A3 coupling reaction to synthesize imidazo[1,2-a]pyridines?

For the A3 coupling (a one-pot reaction of a 2-aminopyridine, an aldehyde, and an alkyne), copper catalysts are the most widely and effectively used. Copper(I) salts such as CuI and CuBr are common choices.[1] Heterogeneous catalysts like copper on silica (Cu/SiO₂) have also been successfully employed, offering advantages in terms of easy separation and potential for recycling.[2][3][11][12] A combination of CuSO₄ and a reducing agent like sodium ascorbate can generate the active Cu(I) species in situ.[9][10]

Q2: Are there any effective metal-free catalysts for the synthesis of imidazo[1,2-a]pyridines?

Yes, several metal-free methods have been developed. Molecular iodine (I₂) is a cost-effective and environmentally benign catalyst that can promote the synthesis of imidazo[1,2-a]pyridines through multicomponent reactions.[5][6][13] Some reactions can even proceed under catalyst- and solvent-free conditions, particularly when using reactive starting materials like α-haloketones.[14] These approaches are gaining traction due to their alignment with the principles of green chemistry.[15]

Q3: My palladium-catalyzed C-H functionalization is not working well. What could be the issue?

A common issue with palladium-catalyzed C-H functionalization of nitrogen-containing heterocycles like pyridines is catalyst poisoning by the coordinating nitrogen atom.[7] If you are using a Pd(II) source, it might be getting deactivated. Switching to a Pd(0) catalyst, such as Pd₂(dba)₃, can often overcome this problem.[7] Additionally, ensure that your directing group is appropriate for the desired C-H activation and that the reaction conditions (solvent, base, temperature) are optimized.

Q4: What are the advantages of using a heterogeneous catalyst like Cu/SiO₂?

Heterogeneous catalysts like Cu/SiO₂ offer several practical advantages in organic synthesis.[2][3][11][12] These include:

  • Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure.

  • Reusability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, which can reduce overall cost.

  • Minimal Metal Contamination: The use of a solid-supported catalyst can lead to lower levels of metal contamination in the final product.

Q5: How do electronic effects of substituents on the starting materials affect the reaction outcome?

The electronic properties of the substituents on your starting materials can have a significant impact on the reaction. For instance, in reactions involving 2-aminopyridines, electron-donating groups on the pyridine ring can increase its nucleophilicity and facilitate the reaction. Conversely, electron-withdrawing groups can decrease reactivity and may require harsher reaction conditions or a more active catalyst to achieve good yields.[1] Similarly, for acetophenone derivatives in iodine-catalyzed reactions, electron-donating groups have been observed to give better yields compared to electron-withdrawing groups.[5]

Catalyst Performance Data

The following tables summarize quantitative data for the synthesis of imidazo[1,2-a]pyridines using various catalytic systems.

Table 1: Comparison of Catalysts for the A3 Coupling Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuBr10DMF8012up to 90[1]
Cu/SiO₂10Toluene1204845-82[2][3][12]
CuSO₄·5H₂O / Sodium Ascorbate10 / 20Water (with SDS)506-16up to 95[9][10]
CuI10TolueneReflux12High[16]
Y(OTf)₃20Toluene11012Moderate to Good[17]

Table 2: Catalysts for Other Synthetic Routes

| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | From Nitroolefins | CuBr | 10 | DMF | 80 | 12 h | up to 90 |[1] | | From α-haloketones | Copper Silicate | 10 | Ethanol | Reflux | 2-3 h | 85-95 |[18] | | Redox Synthesis | PicAuCl₂ | 10 | CH₂Cl₂ | 40 | 15 h | 72 |[19] | | C-H Olefination | Pd(OAc)₂ | 5 | aq. Ethanol | 100 | 12 h | up to 95 |[4] | | Multicomponent | I₂ | 20 | Water | Ultrasound | 1 h | up to 96 |[5] | | Catalyst-Free | None | N/A | H₂O-IPA | MW (240W) | 10-15 min | 85-95 |[14] |

Experimental Protocols

Protocol 1: Copper-Catalyzed A3 Coupling for Imidazo[1,2-a]pyridine Synthesis

This protocol is adapted from methods utilizing a heterogeneous Cu/SiO₂ catalyst.[3]

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyridine (1.1 mmol), the desired aldehyde (1.0 mmol), and the Cu/SiO₂ catalyst (10 mol%).

  • Addition of Reagents: Add toluene (0.5 mL) followed by the terminal alkyne (1.5 mmol).

  • Reaction: Heat the mixture to 120°C and stir for 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes, ethyl acetate, and triethylamine).

Protocol 2: Palladium-Catalyzed C-H Olefination

This protocol is based on the C-H olefination of imidazo[1,2-a]pyridine carboxamides.[4]

  • Reaction Setup: In a sealed tube, combine the imidazo[1,2-a]pyridine carboxamide substrate (1.0 equiv), the acrylate (2.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand if required.

  • Solvent Addition: Add aqueous ethanol as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture at 100°C for 12 hours under an oxygen atmosphere (a balloon of O₂ is often sufficient).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Visualizations

G cluster_input Inputs cluster_decision Catalyst Selection Workflow cluster_output Output start Define Synthetic Target (Imidazo[1,2-a]pyridine derivative) reaction_type Choose Synthetic Route (e.g., A3 Coupling, C-H Functionalization, etc.) start->reaction_type catalyst_choice Select Catalyst Class (Copper, Palladium, Metal-Free, etc.) reaction_type->catalyst_choice e.g., A3 Coupling catalyst_screening Screen Catalysts & Conditions (Ligands, Solvents, Temperature) catalyst_choice->catalyst_screening e.g., Copper optimization Optimize Reaction (Yield, Purity, Cost) catalyst_screening->optimization end Efficient Synthesis Protocol optimization->end

Caption: A workflow for catalyst selection in imidazo[1,2-a]pyridine synthesis.

G amine 2-Aminopyridine intermediate1 Condensation (Imine Intermediate) amine->intermediate1 aldehyde Aldehyde aldehyde->intermediate1 alkyne Terminal Alkyne intermediate2 Copper Acetylide alkyne->intermediate2 catalyst Cu(I) Catalyst catalyst->intermediate2 intermediate3 5-exo-dig Cyclization intermediate1->intermediate3 intermediate2->intermediate3 product Imidazo[1,2-a]pyridine intermediate3->product

Caption: Simplified reaction pathway for copper-catalyzed A3 coupling.

G start Low/No Yield? check_catalyst Is the catalyst appropriate for the reaction type? start->check_catalyst Yes check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes solution1 Change catalyst class (e.g., Cu for A3, Pd for C-H) check_catalyst->solution1 No check_substrate Does the substrate have deactivating groups? check_conditions->check_substrate Yes solution2 Optimize T, solvent, time check_conditions->solution2 No solution3 Use a more active catalyst or harsher conditions check_substrate->solution3 Yes success Problem Solved solution1->success solution2->success solution3->success

Caption: A troubleshooting decision tree for low-yield reactions.

References

Managing steric hindrance effects of the 8-methyl group during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving substrates with an 8-methyl group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges posed by steric hindrance from this substituent.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the 8-methyl group a common problem?

A1: Steric hindrance is a phenomenon in organic chemistry where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1][2][3] Bulky groups can prevent reagents from reaching the reaction center, slowing down or even completely inhibiting the reaction.[1][3] The 8-methyl group on aromatic ring systems, such as in 8-methylquinoline, is particularly problematic because it can shield adjacent reaction sites and influence the conformation of the molecule, thereby affecting its reactivity.[4][5]

Q2: My C-H activation/functionalization reaction on an 8-methylquinoline is giving a low yield. What is the most likely cause?

A2: Low yields in C-H functionalization of 8-methylquinolines are often due to the steric bulk of the methyl group hindering the approach of the catalyst to the C-H bond.[4][5] However, a highly successful strategy to overcome this involves using the nitrogen atom of the quinoline ring as a chelating directing group. This allows various transition metals to form cyclometallated complexes, bringing the catalyst into close proximity with the C-H bonds of the 8-methyl group and facilitating selective functionalization.[4][5]

Q3: Which catalysts are effective for promoting reactions at the 8-methyl position?

A3: Transition metal catalysis is the predominant strategy for activating the C(sp³)–H bond of 8-methylquinolines.[4][5] Several catalysts based on noble metals have shown high efficacy. Rhodium(III), Palladium, Iridium, and Cobalt complexes, in particular, have been successfully used to catalyze reactions such as amidation, acyloxylation, and alkylation on the 8-methyl group with good to excellent yields.[4][6]

Q4: Can I use protecting groups to manage the reactivity of other sites on my molecule?

A4: Yes, using protecting groups is a viable strategy to ensure chemoselectivity in a subsequent reaction.[7][8] If your molecule has multiple reactive functional groups, you can temporarily block one or more of them with a protecting group. This allows you to direct the reaction to the desired site, such as the 8-methyl group. After the reaction, the protecting group is removed.[7] The choice of protecting group is critical and must be stable under the reaction conditions used for the 8-methyl group functionalization.[8][9]

Q5: Are there any computational methods to predict the effect of the 8-methyl group's steric hindrance?

A5: Yes, computational chemistry can be a powerful tool. Ab initio molecular dynamics (AIMD) simulations and models based on the Minimum Energy Path (MEP) can be used to understand reaction pathways at high temperatures.[10] These methods can help predict how steric hindrance from the 8-methyl group might affect the local chemical environment and the free-energy barrier of a reaction, guiding the selection of optimal reaction conditions.[10] Additionally, quantitative measures like A values and the Taft equation can be used to assess steric effects.[11]

Troubleshooting Guides

Problem 1: Low or No Conversion in C(sp³)–H Functionalization of 8-Methylquinoline

You are attempting to functionalize the 8-methyl group of an 8-methylquinoline derivative but observe low conversion of your starting material.

Logical Troubleshooting Workflow

G start Low/No Conversion cause1 Suboptimal Catalyst System start->cause1 cause2 Incorrect Reaction Conditions start->cause2 cause3 Poor Substrate Solubility start->cause3 sol1 Switch to a proven catalyst (e.g., Rh(III), Pd, Co) cause1->sol1 sol2 Verify/add directing group (e.g., quinoline nitrogen) cause1->sol2 sol3 Optimize Temperature & Reaction Time cause2->sol3 sol5 Consider Microwave Irradiation cause2->sol5 sol4 Screen Solvents cause3->sol4

Caption: Troubleshooting workflow for low conversion.

Possible Causes & Solutions
  • Ineffective Catalyst System: The chosen transition metal catalyst may not be active enough or suitable for the specific transformation.

    • Solution: Consult the literature for catalyst systems proven to be effective for your desired reaction on 8-methylquinolines. Rhodium, Palladium, and Cobalt-based catalysts are excellent starting points.[4][6] Ensure that the appropriate ligands and additives are being used.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time play a crucial role in overcoming the activation energy barrier, which can be high due to steric hindrance.

    • Solution: Systematically screen reaction temperatures. Often, higher temperatures are required.[12] Consider using a sealed vessel to reach temperatures above the solvent's boiling point. Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.[13]

  • Incorrect Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Solution: Screen a range of solvents. For many transition-metal-catalyzed C-H activations, polar aprotic solvents are effective.

Problem 2: Lack of Selectivity / Multiple Products

Your reaction is proceeding, but you are obtaining a mixture of products, with functionalization occurring at undesired positions.

Protecting Group Strategy Workflow

G start Substrate with Multiple Reactive Sites step1 Step 1: Protect Undesired Reactive Site(s) start->step1 Add Protecting Group step2 Step 2: Perform Desired Reaction on 8-Methyl Group step1->step2 Introduce Catalyst/Reagents step3 Step 3: Deprotect step2->step3 Add Deprotection Reagent end Final Product with Selective Functionalization step3->end

Caption: Workflow for achieving selectivity.

Possible Causes & Solutions
  • Competing Reactive Sites: The substrate may contain other C-H bonds or functional groups that are electronically or sterically more accessible than the 8-methyl group.

    • Solution 1 (Directing Groups): Leverage the quinoline nitrogen as a strong directing group. This will preferentially guide the catalyst to the 8-position, significantly enhancing regioselectivity for the methyl group's C-H bonds.[4][5]

    • Solution 2 (Protecting Groups): If other nucleophilic or electrophilic sites are interfering, protect them before performing the C-H activation. For example, hydroxyl or amine groups can be protected as silyl ethers or carbamates, respectively.[8][14][15] The protecting group must be robust enough to survive the C-H activation conditions and be selectively removable later.[9]

Quantitative Data Summary

The choice of catalyst is critical for overcoming the steric hindrance of the 8-methyl group. The following table summarizes reported yields for the C-H functionalization of 8-methylquinoline derivatives using different transition metal catalysts.

Catalyst SystemReaction TypeSubstrateYield (%)Reference
Co(NNN)Br₂ ComplexC-alkylation with alcohols2-MethylquinolineModerate to Good[6]
[Ir(Cp*)Cl₂]₂C-alkylation with alcohols2-MethylpyrazineGood to Excellent[6]
Pincer Manganese ComplexC-alkylation with alcohols2-MethylquinolineUp to 98%[6]
Rh(III)-catalysedC(sp³)-H bond amidation8-MethylquinolinesExcellent[4]
CuPd alloy nanoparticlesC(sp³)-H acyloxylation8-MethylquinolinesGood[4]

Key Experimental Protocols

Protocol: Rh(III)-Catalyzed C(sp³)–H Amidation of 8-Methylquinoline

This protocol is a generalized procedure based on methodologies reported for the amidation of 8-methylquinolines using N-hydroxyphthalimides as the amidation source.[4]

Materials and Reagents:
  • 8-Methylquinoline derivative (1.0 eq)

  • Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2-5 mol%)

  • Silver salt additive (e.g., AgSbF₆, AgOAc)

  • N-hydroxyphthalimide derivative (amidation source, 1.1-1.5 eq)

  • Anhydrous solvent (e.g., DCE, t-AmOH)

  • Inert gas (Nitrogen or Argon)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Dry glassware under vacuum or in oven p2 2. Add 8-methylquinoline, Rh(III) catalyst, and additive to reaction flask p3 3. Purge flask with inert gas (N₂ or Ar) r1 4. Add anhydrous solvent via syringe p3->r1 r2 5. Add amidation source r3 6. Heat reaction mixture (e.g., 80-120 °C) with stirring r4 7. Monitor reaction progress by TLC or GC-MS w1 8. Cool to room temperature r4->w1 w2 9. Filter, concentrate, and perform extraction w3 10. Purify by column chromatography

Caption: General workflow for Rh-catalyzed amidation.

Procedure:
  • Setup: To a flame-dried Schlenk tube or round-bottom flask, add the 8-methylquinoline substrate, the Rh(III) catalyst, and the silver salt additive.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the addition of the N-hydroxyphthalimide derivative.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to yield the desired amidated product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

References

Preventing byproduct formation in multicomponent reactions for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multicomponent synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the multicomponent synthesis of imidazo[1,2-a]pyridines, particularly in the Groebke-Blackburn-Bienaymé (GBB) reaction?

A1: The most frequently observed byproducts include:

  • Schiff Bases: These are intermediates formed from the condensation of the aldehyde and the 2-aminopyridine. Incomplete cyclization can lead to their accumulation as a major byproduct.[1]

  • Regioisomers: When using substituted 2-aminopyridines, the cyclization can occur on different nitrogen atoms, leading to the formation of isomeric products.[2]

  • Bis-imidazopyridine Adducts: Under certain conditions, a second molecule of the imidazo[1,2-a]pyridine product can react with an intermediate, leading to dimerized products.

  • Oxidation Products: The 2-aminopyridine starting material can be susceptible to oxidation, leading to undesired side products.

  • Ugi Adducts: In some cases, particularly with aliphatic aldehydes, the classic Ugi reaction product may be observed alongside the desired GBB product.[3]

Q2: How can I minimize the formation of the Schiff base byproduct?

A2: To minimize the accumulation of the Schiff base intermediate, you can:

  • Increase the equivalents of the 2-aminopyridine: Using a slight excess (1.1-1.2 equivalents) of the aminopyridine can help drive the equilibrium towards the formation of the desired cyclized product.[1][4]

  • Use a catalyst: Lewis or Brønsted acids can promote the cyclization step, reducing the lifetime of the Schiff base intermediate.[5]

  • Optimize the reaction temperature: While some reactions proceed at room temperature, increasing the temperature may be necessary for less reactive substrates to facilitate complete cyclization.[6]

  • Choose an appropriate solvent: Polar protic solvents like methanol can act as cocatalysts and accelerate the key steps of the reaction, including cyclization.[7]

Q3: What is the role of the catalyst in the GBB reaction and which ones are most effective?

A3: The catalyst in the GBB reaction activates the imine intermediate towards nucleophilic attack by the isocyanide.[1] A wide range of Lewis and Brønsted acids can be used. Commonly employed and effective catalysts include Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), and p-toluenesulfonic acid (PTSA).[5][8][9] The choice of catalyst can significantly impact the reaction rate and yield.

Q4: Can the reaction atmosphere affect byproduct formation?

A4: Yes, the reaction atmosphere can be critical. For certain synthetic routes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts. Conversely, some modern synthetic methods utilize air as a green oxidant.[10]

Q5: I am observing a significant amount of a bis-adduct. How can I prevent this?

A5: The formation of bis-adducts is often concentration-dependent. Lowering the overall concentration of the reactants can sometimes disfavor the formation of these dimeric species. Additionally, carefully controlling the stoichiometry of the reactants is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the multicomponent synthesis of imidazo[1,2-a]pyridines.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low to no product formation - Inactive catalyst- Low reaction temperature- Inappropriate solvent- Poor quality of reagents- Use a freshly opened or properly stored catalyst. Consider switching to a more active catalyst like Sc(OTf)₃.[5][8]- Gradually increase the reaction temperature in 10 °C increments.- Switch to a polar protic solvent like methanol or ethanol, which can facilitate the reaction.[7]- Ensure all reagents, especially the aldehyde and isocyanide, are pure.
Significant Schiff base byproduct - Incomplete cyclization- Insufficient activation of the imine intermediate- Increase the amount of 2-aminopyridine to 1.2 equivalents.[4]- Add a Lewis or Brønsted acid catalyst (e.g., 5-10 mol% Sc(OTf)₃ or PTSA).[5][9]- Increase the reaction temperature or prolong the reaction time.
Formation of regioisomers - Use of substituted 2-aminopyridines with multiple potential cyclization sites.- This is an inherent challenge with certain substrates. Purification by column chromatography is often the most practical solution.- Modifying the substitution pattern on the 2-aminopyridine may favor the formation of one regioisomer.
Reaction is sluggish or stalls - Steric hindrance from bulky substituents on the aldehyde or isocyanide.- Low reactivity of the aminopyridine.- Consider using microwave irradiation to accelerate the reaction.[6][8]- Switch to a more reactive isocyanide if possible.- Use a more electron-rich 2-aminopyridine.
Unidentified byproducts - Decomposition of starting materials or product.- Unexpected side reactions.- Analyze the crude reaction mixture by LC-MS to identify the mass of the byproducts.- Run the reaction under an inert atmosphere to rule out oxidation.- Consider lowering the reaction temperature to minimize decomposition.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of imidazo[1,2-a]pyridines and the formation of byproducts.

Table 1: Effect of Catalyst on the GBB Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneToluene25120[7]
NoneCH₂Cl₂25120[7]
NoneMethanol251271[7]
PTSA·H₂O (10)Toluene2560[7]
PTSA·H₂O (10)CH₂Cl₂25615[7]
PTSA·H₂O (10)Methanol25695[7]
Sc(OTf)₃ (5)DCM/MeOH (3:1)150 (MW)0.17High[8]
Yb(OTf)₃ (8)DCM/MeOH (3:1)100 (MW)189-98[4]
NH₄Cl (20)Ethanol80 (MW)0.2536[11]
I₂ (20)WaterUltrasound184[12]

Table 2: Effect of Solvent on the GBB Reaction (catalyzed by PTSA·H₂O)

SolventDielectric Constant (ε)Conversion (%)Reference
Toluene2.40[7]
Dichloromethane9.115[7]
Acetone21.045[9]
Acetonitrile37.568[9]
Ethanol24.685[9]
Methanol32.795[7]

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction under Microwave Irradiation

This protocol is adapted from literature procedures and is a general guideline.[4][8]

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-aminopyridine (0.5 mmol, 1.0 equiv), the aldehyde (0.6 mmol, 1.2 equiv), and the isocyanide (0.6 mmol, 1.2 equiv).

  • Add the solvent (e.g., 4 mL of a 3:1 mixture of Dichloromethane/Methanol).

  • Add the catalyst (e.g., Yb(OTf)₃, 0.04 mmol, 0.08 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can be purified by filtration if it precipitates, or by silica gel column chromatography.

Visualizations

GBB_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base / Iminium Ion 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Schiff_Base->Nitrilium_Ion + Isocyanide Byproduct Schiff Base (Byproduct) Schiff_Base->Byproduct Incomplete Reaction Cycloadduct [4+1] Cycloadduct Nitrilium_Ion->Cycloadduct Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cycloadduct->Imidazopyridine [1,3]-Hydride Shift (Aromatization) Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Stoichiometry Verify Stoichiometry (Excess Aminopyridine?) Start->Check_Stoichiometry Adjust_Stoichiometry Adjust to 1.2 eq. of 2-Aminopyridine Check_Stoichiometry->Adjust_Stoichiometry No Check_Catalyst Catalyst Present and Active? Check_Stoichiometry->Check_Catalyst Yes Adjust_Stoichiometry->Check_Catalyst Add_Catalyst Add Lewis/Brønsted Acid (e.g., Sc(OTf)₃) Check_Catalyst->Add_Catalyst No Optimize_Temp Optimize Temperature (Increase in increments) Check_Catalyst->Optimize_Temp Yes Add_Catalyst->Optimize_Temp Check_Solvent Is Solvent Appropriate? (e.g., Methanol) Optimize_Temp->Check_Solvent Change_Solvent Switch to a Polar Protic Solvent Check_Solvent->Change_Solvent No End Improved Yield Check_Solvent->End Yes Change_Solvent->End

References

Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful and scalable synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable strategies for the synthesis of this compound?

A1: There are two primary and scalable synthetic routes for preparing this compound:

  • Route A: Two-Step Synthesis. This is often the most reliable and scalable approach. It involves a two-step process:

    • Cyclization: Synthesis of the intermediate, 8-methylimidazo[1,2-a]pyridine, by reacting 2-amino-3-methylpyridine with a suitable three-carbon electrophile.

    • Formylation: Introduction of the aldehyde group at the C2 position of the 8-methylimidazo[1,2-a]pyridine core using a Vilsmeier-Haack reaction.

  • Route B: One-Pot Cyclization and Formylation. This approach aims to form the target molecule in a single reaction vessel from 2-amino-3-methylpyridine and a reagent that provides the three-carbon backbone with the aldehyde functionality. While potentially more efficient in terms of step-count, this route can be more challenging to optimize for scalability and purity.

Q2: What is the recommended starting material for this synthesis?

A2: The recommended and most logical starting material is 2-amino-3-methylpyridine . The methyl group at the 3-position of the pyridine ring directs the cyclization to form the desired 8-methyl-substituted imidazo[1,2-a]pyridine isomer.

Q3: How can I purify the final product, this compound, on a larger scale?

A3: For large-scale purification, the following methods are recommended:

  • Recrystallization: This is often the most effective and economical method for obtaining high-purity material on a large scale. Suitable solvent systems should be determined empirically but often include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product has low solubility (e.g., cold diethyl ether or hexanes) can effectively remove highly soluble impurities.

  • Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, flash column chromatography on silica gel can be used if recrystallization does not provide the desired purity. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.

Troubleshooting Guides

Route A: Two-Step Synthesis

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine (Cyclization)

Experimental Workflow:

cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification 2-amino-3-methylpyridine 2-amino-3-methylpyridine Reaction Vessel Reaction Vessel 2-amino-3-methylpyridine->Reaction Vessel Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal->Reaction Vessel Quench Quench Reaction Vessel->Quench 1. Heat 2. Cool Extraction Extraction Quench->Extraction Aqueous Work-up Purification Purification Extraction->Purification Solvent Evaporation Product Product Purification->Product Recrystallization or Chromatography

Caption: Workflow for the synthesis of 8-methylimidazo[1,2-a]pyridine.

Troubleshooting:

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Ineffective cyclization agent.1. Increase reaction time and/or temperature. Monitor by TLC or LC-MS. 2. Ensure anhydrous conditions if necessary. Consider a lower reaction temperature for a longer duration. 3. Confirm the quality of the bromoacetaldehyde diethyl acetal. Alternatively, freshly prepared chloroacetaldehyde can be used, though it is less stable.[1]
Formation of Dark Tarry Material 1. Reaction temperature is too high, leading to polymerization. 2. Presence of impurities in starting materials.1. Reduce the reaction temperature and extend the reaction time. 2. Purify the 2-amino-3-methylpyridine before use if necessary.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts.1. An acidic wash during the work-up can help remove unreacted 2-amino-3-methylpyridine. 2. While the 8-methyl isomer is strongly favored, careful purification by column chromatography may be needed if other isomers are detected.

Step 2: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine

Experimental Workflow:

cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Cooling (0°C) Reaction Vessel Reaction Vessel Vilsmeier Reagent->Reaction Vessel 8-methylimidazo[1,2-a]pyridine 8-methylimidazo[1,2-a]pyridine 8-methylimidazo[1,2-a]pyridine->Reaction Vessel Hydrolysis Hydrolysis Reaction Vessel->Hydrolysis 1. Heat 2. Cool Neutralization Neutralization Hydrolysis->Neutralization Aqueous NaOH/NaHCO3 Purification Purification Neutralization->Purification Extraction & Solvent Evaporation Product Product Purification->Product Recrystallization

Caption: Workflow for the Vilsmeier-Haack formylation.

Troubleshooting:

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Aldehyde 1. Incomplete reaction. 2. Vilsmeier reagent not properly formed or decomposed. 3. Product decomposition during work-up.1. Increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents). Increase reaction temperature and/or time. 2. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. Ensure anhydrous DMF and fresh POCl₃. 3. Perform the aqueous work-up at low temperatures (e.g., pouring onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate.
Formation of Multiple Products 1. Di-formylation or formylation at other positions (less likely for C2). 2. Side reactions due to impurities.1. Use a smaller excess of the Vilsmeier reagent and maintain a lower reaction temperature. 2. Ensure the purity of the starting 8-methylimidazo[1,2-a]pyridine.
Difficult Product Isolation 1. Product may have some water solubility. 2. Emulsion formation during extraction.1. After the initial extraction, back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. To break emulsions, add a small amount of brine (saturated NaCl solution).

Experimental Protocols

Route A: Two-Step Synthesis

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • Reagents:

    • 2-Amino-3-methylpyridine

    • Bromoacetaldehyde diethyl acetal

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine (1.0 eq.) in ethanol, add sodium bicarbonate (1.5 eq.).

    • Add bromoacetaldehyde diethyl acetal (1.2 eq.) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent such as ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by flash chromatography or recrystallization.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

  • Reagents:

    • 8-Methylimidazo[1,2-a]pyridine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM, optional solvent)

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.5 - 2.0 eq.) to the cold DMF, maintaining the temperature below 10 °C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.

    • Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DMF (or DCM) and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or cold dilute sodium hydroxide solution until the pH is approximately 7-8, leading to the precipitation of the product.

    • Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These values are illustrative and may require optimization based on specific laboratory conditions and scale.

Table 1: Cyclization of 2-Amino-3-methylpyridine

ParameterValue
Reactant Ratio 2-Amino-3-methylpyridine : Bromoacetaldehyde diethyl acetal : NaHCO₃ = 1 : 1.2 : 1.5
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 12 hours
Typical Yield 70 - 90%

Table 2: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine

ParameterValue
Reactant Ratio 8-Methylimidazo[1,2-a]pyridine : POCl₃ : DMF = 1 : 1.5-2.0 : (as solvent and reagent)
Temperature 60 - 80 °C
Reaction Time 2 - 6 hours
Typical Yield 65 - 85%

Disclaimer: These protocols and troubleshooting guides are intended for use by qualified professionals. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for different scales and equipment.

References

Refinement of protocols for C-H functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the C-H functionalization of imidazo[1,2-a]pyridines. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Question: I am getting a low yield or no desired product in my C-H functionalization of an imidazo[1,2-a]pyridine. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can arise from several factors. Here's a systematic troubleshooting guide:

  • Catalyst Activity:

    • Deactivation: Transition metal catalysts, particularly palladium, can be sensitive to air and moisture, leading to deactivation. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2] Catalyst poisoning can also occur due to impurities in the starting materials or solvents.[1][2][3]

    • Incorrect Catalyst Choice: The choice of catalyst and ligand is crucial and substrate-dependent. For example, in palladium-catalyzed arylations, bulky electron-rich phosphine ligands often improve catalytic activity.[4] For visible-light-induced reactions, the selection of the appropriate photocatalyst is critical.[5][6][7]

  • Reaction Conditions:

    • Temperature: Many C-H functionalization reactions require elevated temperatures to proceed efficiently.[8] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation. A careful optimization of the reaction temperature is recommended.

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used.[8][9]

    • Base: The choice and stoichiometry of the base are often critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The pKa of the base should be carefully considered in relation to the C-H bond being activated.

  • Substrate Reactivity:

    • Electronic Effects: The electronic properties of the substituents on both the imidazo[1,2-a]pyridine ring and the coupling partner can impact reactivity. Electron-donating groups on the imidazo[1,2-a]pyridine can enhance its reactivity towards electrophilic functionalization.[10] Conversely, strongly electron-withdrawing groups on the coupling partner may sometimes hinder the reaction.[10]

    • Steric Hindrance: Sterically demanding substituents near the reaction site can impede the approach of the catalyst and the coupling partner, leading to lower yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Purity and Dryness start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst and Ligand check_atmosphere->optimize_catalyst optimize_conditions Optimize Reaction Conditions (T, Solvent, Base) optimize_catalyst->optimize_conditions check_substrate Evaluate Substrate Reactivity (Electronic/Steric) optimize_conditions->check_substrate success Improved Yield check_substrate->success

Caption: Troubleshooting workflow for addressing low product yield.

2. Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the C-H functionalization?

Answer: The imidazo[1,2-a]pyridine scaffold has several C-H bonds available for functionalization, with the C3 position being the most electronically rich and generally the most reactive.[11][12] However, functionalization at other positions (C5, C8) is also possible and controlling the regioselectivity is a key challenge.

  • Inherent Reactivity: The C3 position is the most common site for electrophilic and radical functionalization due to its high electron density.[11][12]

  • Directing Groups: The introduction of a directing group onto the imidazo[1,2-a]pyridine backbone can steer the functionalization to a specific position. For instance, a coordinating group at the N1 position can direct functionalization to the C8 position.[11] Similarly, groups at the C2 position can direct functionalization to the ortho position of that substituent.[13]

  • Catalyst and Ligand Control: The choice of catalyst and ligand can significantly influence regioselectivity. For example, in some palladium-catalyzed reactions, the use of specific ligands can favor C5 arylation over the more common C3 arylation.

  • Reaction Conditions: The solvent and base can also play a role in controlling regioselectivity. A systematic screening of these parameters is often necessary to achieve the desired outcome. For instance, a base-controlled regioselective arylation has been developed where different bases direct the functionalization to either the C3 or C8 position.[11]

Logical Diagram for Controlling Regioselectivity

RegioselectivityControl start Poor Regioselectivity c3_functionalization C3 Functionalization (Inherent Reactivity) start->c3_functionalization other_positions Functionalization at Other Positions (C5, C8) start->other_positions desired_regioisomer Desired Regioisomer c3_functionalization->desired_regioisomer directing_groups Utilize Directing Groups other_positions->directing_groups catalyst_control Optimize Catalyst/Ligand other_positions->catalyst_control condition_optimization Optimize Reaction Conditions (Solvent, Base) other_positions->condition_optimization directing_groups->desired_regioisomer catalyst_control->desired_regioisomer condition_optimization->desired_regioisomer

Caption: Strategies for controlling regioselectivity in C-H functionalization.

3. Catalyst Deactivation/Poisoning

Question: I suspect my palladium catalyst is being deactivated. What are the common causes and how can I prevent this?

Answer: Catalyst deactivation is a significant issue in palladium-catalyzed C-H functionalization.[1][2] The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as ligands and coordinate to the palladium center, leading to catalyst inhibition or poisoning.[3]

  • Causes of Deactivation:

    • Strong Coordination: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, preventing it from participating in the catalytic cycle.[3]

    • Formation of Inactive Complexes: The substrate itself can form stable, inactive complexes with the palladium catalyst.

    • Impurities: As mentioned previously, impurities in reagents or solvents can act as catalyst poisons.[1][2] Sulfur-containing compounds are particularly detrimental to palladium catalysts.[2]

    • Oxidative Degradation: In aerobic conditions, oxidative degradation of the catalyst or ligands can occur.

  • Prevention and Mitigation:

    • Ligand Choice: Employing bulky ligands can sometimes prevent the strong coordination of the substrate to the metal center.[4]

    • Additives: The use of certain additives can help to regenerate the active catalyst or prevent the formation of inactive species.

    • Reaction Conditions: Running the reaction under strictly inert conditions and using purified reagents and solvents is crucial.

    • Alternative Catalytic Systems: In some cases, switching to a different metal catalyst (e.g., copper, rhodium) or exploring metal-free conditions might be a viable solution.[12][14]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various C-H functionalization reactions of imidazo[1,2-a]pyridines.

Table 1: Palladium-Catalyzed C-3 Arylation

EntryAryl SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Aryl BromidePd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane12075-95[4]
2Aryl TosylatePd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene11060-85[4]
3Aryl IodidePd(OAc)₂ (2)NoneKOAcDMF14080-92[8]

Table 2: Copper-Catalyzed C-3 Functionalization

EntryFunctionalizationReagentCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1ThiolationThiolCuI (10)DMSO10070-90[14]
2ArylationAryl IodideCuI (10)DMF13065-88[15]

Table 3: Visible-Light-Induced C-3 Functionalization

EntryFunctionalizationReagentPhotocatalystSolventTempYield (%)Reference
1SulfenylationThiolEosin YCH₃CNrt70-95[16]
2AlkoxylationAlcoholRose BengalCH₃CNrt60-90[17]
3PerfluoroalkylationRƒ-INone (EDA complex)DMSOrt50-90[5]

Experimental Protocols

1. General Procedure for Palladium-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides

To an oven-dried reaction vessel, imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol) are added. The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous dioxane (5 mL) is then added via syringe. The reaction mixture is stirred at 120 °C for 12-24 hours. After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C-3 arylated product.[4]

2. General Procedure for Visible-Light-Induced C-3 Sulfenylation of Imidazo[1,2-a]pyridines

In a reaction tube, imidazo[1,2-a]pyridine (0.5 mmol), thiol (0.6 mmol), and Eosin Y (1-2 mol%) are dissolved in acetonitrile (2 mL). The tube is sealed, and the mixture is stirred under irradiation with a compact fluorescent lamp (CFL) or blue LEDs at room temperature for 8-16 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the 3-sulfenylimidazo[1,2-a]pyridine.[16]

Experimental Workflow for C-H Functionalization

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Imidazo[1,2-a]pyridine - Coupling Partner - Catalyst & Ligand - Base vessel Add to Dry Reaction Vessel reagents->vessel inert Establish Inert Atmosphere vessel->inert solvent Add Anhydrous Solvent inert->solvent stir Stir at Optimized Temperature solvent->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: A general experimental workflow for C-H functionalization reactions.

References

Challenges in the regioselective functionalization of the imidazo[1,2-a]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the imidazo[1,2-a]pyridine core.

Troubleshooting Guides

This section addresses common issues encountered during the regioselective functionalization of imidazo[1,2-a]pyridines.

Issue 1: Poor Regioselectivity in C-H Functionalization (Mixture of C3 and C5 isomers)

Question: I am attempting a C-H functionalization reaction on my imidazo[1,2-a]pyridine substrate and obtaining a mixture of C3 and C5-functionalized products. How can I improve the regioselectivity?

Answer:

The inherent electronic properties of the imidazo[1,2-a]pyridine ring system favor functionalization at the electron-rich C3 position. Achieving selectivity for other positions, particularly C5, requires specific strategies. Here are some troubleshooting steps:

  • For C3-Selectivity:

    • Reaction Type: Electrophilic substitutions and many radical reactions inherently favor the C3 position. Ensure your chosen methodology aligns with this principle.

    • Catalyst and Reagents: For metal-catalyzed reactions, the choice of catalyst and ligands is crucial. For instance, in photocatalytic reactions, certain organic dyes like Eosin Y or Rose Bengal can effectively promote C3 functionalization.[1]

    • Solvent and Temperature: Reaction conditions can influence selectivity. For halogenations, solvents like DMF have been shown to provide high C3 selectivity.[2] Lowering the reaction temperature may also improve selectivity by favoring the kinetically controlled product.

  • For C5-Selectivity:

    • Directing Groups: The most reliable method to achieve C5 selectivity is through the use of a directing group. An N-methoxyamide group at the C3 position, for example, can direct rhodium-catalyzed arylation to the C5 position.[2][3]

    • Radical Reactions: Certain visible light-induced radical reactions can favor C5 functionalization. For instance, the use of alkyl N-hydroxyphthalimides as radical precursors with a suitable photocatalyst can lead to C5-alkylation.[1]

    • Reaction Conditions: Carefully screen reaction parameters. The choice of photocatalyst, solvent, and light source can significantly impact the regioselectivity of photocatalytic reactions.

Logical Workflow for Troubleshooting Poor Regioselectivity:

G cluster_c3 Targeting C3-Functionalization cluster_c5 Targeting C5-Functionalization start Poor Regioselectivity (C3/C5 Mixture) c3_check_method Is the reaction type inherently C3-selective? (e.g., electrophilic aromatic substitution) start->c3_check_method Aiming for C3? c5_use_dg Introduce a C3-Directing Group (e.g., N-methoxyamide) start->c5_use_dg Aiming for C5? target Desired Regioselectivity (Pure C3 or C5) c3_optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Screen Solvents (e.g., DMF) - Choose appropriate catalyst c3_check_method->c3_optimize_conditions c3_optimize_conditions->target c5_use_dg->target c5_radical_pathway Explore C5-selective radical pathways (e.g., visible light photocatalysis) c5_use_dg->c5_radical_pathway Alternative c5_optimize_photocatalysis Optimize Photocatalytic Conditions: - Screen Photocatalysts - Vary Light Source - Test Different Solvents c5_radical_pathway->c5_optimize_photocatalysis c5_optimize_photocatalysis->target

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yield in C3-Functionalization Reactions

Question: My C3-functionalization reaction is showing high selectivity, but the yield of the desired product is low. What are the potential causes and how can I improve it?

Answer:

Low yields in C3-functionalization can stem from several factors, from suboptimal reaction conditions to substrate-specific issues. Consider the following points for troubleshooting:

  • Reaction Conditions:

    • Temperature: While lower temperatures can improve selectivity, they might also decrease the reaction rate. A systematic temperature screen is recommended to find the optimal balance between selectivity and yield.

    • Solvent: The choice of solvent is critical. For instance, in transition-metal-free halogenations, DMF has been shown to be superior to other solvents like toluene or acetonitrile in terms of yield.[2]

    • Reagent Stoichiometry: Ensure the optimal stoichiometry of your reagents. For example, in halogenation with NaClO₂, using 2 equivalents was found to be optimal, with lower or higher amounts leading to decreased yields.[2]

    • Additives: The presence or absence of additives can be crucial. In many C-H functionalization reactions, an acid or a base is required to facilitate the reaction. For example, acetic acid is a common additive in halogenation reactions.[2]

  • Catalyst Activity:

    • Catalyst Loading: The amount of catalyst can significantly impact the yield. For metal-catalyzed reactions, ensure the catalyst loading is optimized.

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This could be due to impurities in the starting materials or the formation of inhibiting byproducts.

  • Substrate Reactivity:

    • Electronic Effects: The electronic nature of the substituents on the imidazo[1,2-a]pyridine core can influence its reactivity. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can decrease it.

    • Steric Hindrance: Bulky substituents near the C3 position can hinder the approach of reagents, leading to lower yields.

  • Potential Side Reactions:

    • Overreaction: In some cases, di- or poly-functionalization can occur, consuming the starting material and reducing the yield of the desired mono-functionalized product.

    • Decomposition: The starting material or product might be unstable under the reaction conditions, leading to decomposition and a lower isolated yield.

Data on Reaction Condition Optimization for C3-Chlorination:

EntryNaClO2 (equiv.)AdditiveSolventTemp (°C)Yield (%)
12AcOHToluene6064
23AcOHToluene6062
31AcOHToluene6043
42CF3COOHToluene6040
52Toluene60Trace
62AcOHDioxane6069
72AcOHDMF 60 87
82AcOHDCE6014
92AcOHDMF4074

Data adapted from a study on transition-metal-free regioselective halogenation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common site of functionalization on the imidazo[1,2-a]pyridine core and why?

A1: The C3 position is the most common site for functionalization on the imidazo[1,2-a]pyridine core. This is due to the electronic nature of the ring system, where the C3 carbon is the most electron-rich and nucleophilic position, making it highly susceptible to attack by electrophiles and radicals.

Q2: Are there any general strategies to avoid using transition metals for the functionalization of imidazo[1,2-a]pyridines?

A2: Yes, several transition-metal-free methods have been developed. Visible light-induced photocatalysis using organic dyes is a prominent strategy for various C-H functionalizations, including alkylation, arylation, and sulfenylation.[1] Additionally, reactions utilizing reagents like N-halosuccinimides for halogenation or multicomponent reactions can proceed without the need for a metal catalyst.[4]

Q3: What are some common byproducts to look out for during these reactions?

A3: The most common byproduct is often the regioisomer of the desired product (e.g., C5-functionalized product when targeting C3, or vice versa). Other potential byproducts include di- or poly-functionalized imidazo[1,2-a]pyridines, especially if an excess of the functionalizing reagent is used or if the reaction is allowed to proceed for too long. In some cases, starting material decomposition or side reactions involving the functional group being introduced can also lead to impurities.

Q4: How can I confirm the regioselectivity of my functionalized product?

A4: The most definitive method for confirming regioselectivity is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. These techniques can establish correlations between protons and carbons that reveal the substitution pattern. Single-crystal X-ray diffraction, if obtainable, provides unambiguous structural proof.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of Imidazo[1,2-a]pyridine

This protocol is adapted from a transition-metal-free halogenation method.

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Sodium bromite (NaBrO₂)

  • Acetic acid (AcOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the imidazo[1,2-a]pyridine substrate (0.5 mmol) in DMF (2 mL) in a sealed tube, add acetic acid (2.0 mmol).

  • Add sodium bromite (1.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 10 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.

Protocol 2: Directed C5-Arylation of an Imidazo[1,2-a]pyridine-3-carboxamide

This protocol utilizes a directing group for C5-selective functionalization.

Materials:

  • N-methoxy-2-phenylimidazo[1,2-a]pyridine-3-carboxamide

  • Aryl iodide

  • [Rh(Cp*)Cl₂]₂

  • AgSbF₆

  • Cu(OAc)₂

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction vial, add N-methoxy-2-phenylimidazo[1,2-a]pyridine-3-carboxamide (0.2 mmol), aryl iodide (0.4 mmol, 2.0 equiv.), [Rh(Cp*)Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add Cu(OAc)₂ (0.4 mmol, 2.0 equiv.) to the vial.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C5-arylated product.

Protocol 3: Visible Light-Induced C5-Alkylation of Imidazo[1,2-a]pyridine

This protocol is based on a photocatalytic method for C5-alkylation.[1]

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Alkyl N-hydroxyphthalimide ester

  • Eosin Y

  • Acetonitrile (CH₃CN)

  • Blue LEDs

Procedure:

  • In a reaction tube, dissolve the imidazo[1,2-a]pyridine substrate (0.2 mmol) and the alkyl N-hydroxyphthalimide ester (0.3 mmol, 1.5 equiv.) in acetonitrile (2.0 mL).

  • Add Eosin Y (0.004 mmol, 2 mol%) to the solution.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Seal the tube and place it approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture at room temperature for 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to obtain the C5-alkylated product.

Signaling Pathways and Experimental Workflows

Rhodium-Catalyzed Directed C5-Arylation Pathway:

G cluster_cycle Catalytic Cycle start Imidazo[1,2-a]pyridine with C3-Directing Group coordination Coordination of Directing Group to Rh(III) start->coordination rh_catalyst [Rh(Cp*)Cl2]2 / AgSbF6 rh_catalyst->coordination cu_oxidant Cu(OAc)2 reductive_elimination Reductive Elimination (C-C Bond Formation) cu_oxidant->reductive_elimination aryl_halide Aryl Iodide oxidative_addition Oxidative Addition of Aryl Iodide aryl_halide->oxidative_addition product C5-Arylated Imidazo[1,2-a]pyridine c5_activation C5 C-H Activation (Cyclometalation) coordination->c5_activation c5_activation->oxidative_addition oxidative_addition->reductive_elimination reductive_elimination->rh_catalyst Catalyst Regeneration reductive_elimination->product

Caption: Proposed catalytic cycle for directed C5-arylation.

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines, with a special focus on optimizing solvent systems.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. suboptimal reaction conditions, including the choice of solvent, temperature, and catalyst, are frequent culprits. The nature of your starting materials, particularly the electronic properties of substituents on the 2-aminopyridine and the carbonyl compound, can also significantly impact the yield. For instance, electron-donating groups on the acetophenone generally lead to better yields compared to electron-withdrawing groups.[1] To improve your yield, consider the following:

  • Solvent Screening: The polarity of the solvent plays a crucial role. A systematic screening of solvents with varying polarities is highly recommended. As indicated in the data tables below, polar aprotic solvents like DMF or polar protic solvents like ethanol can be effective, but the optimal choice is often substrate-dependent.[2]

  • Catalyst Optimization: If you are using a catalyzed reaction, ensure the catalyst is active and used in the optimal concentration. For copper-catalyzed reactions, CuBr has been shown to be highly effective.[1]

  • Temperature Adjustment: The reaction temperature can significantly influence the reaction rate and yield. Optimization experiments often reveal an ideal temperature for a specific reaction, for example, 80°C in some copper-catalyzed syntheses.[1]

  • Microwave Irradiation: The use of microwave irradiation can sometimes dramatically improve yields and reduce reaction times, often in greener solvents like water.[3]

Q2: My reaction mixture turns dark or forms tar-like substances. What is causing this and how can I prevent it?

A2: Darkening of the reaction mixture or the formation of tar often indicates decomposition of starting materials or products, or the occurrence of polymerization side reactions. This can be triggered by excessive heat, the presence of oxygen, or highly reactive impurities. To mitigate this:

  • Temperature Control: Carefully control the reaction temperature. Overheating can lead to degradation.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purification of Starting Materials: Ensure your starting materials are pure. Impurities can sometimes catalyze unwanted side reactions.

  • Gradual Addition of Reagents: In some cases, slow, portion-wise addition of a reactive reagent can help to control the reaction and minimize side product formation.

Q3: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are the best practices for purification?

A3: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to the presence of unreacted starting materials or closely related side products. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method. A gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure product. The choice of solvent is crucial and may require some experimentation. Methanol is often a good starting point for recrystallization.[3]

  • Acidic Wash: To remove unreacted 2-aminopyridine, you can wash the crude product with a dilute acid solution (e.g., 1M HCl). The 2-aminopyridine will be protonated to form a water-soluble salt, which can then be removed in the aqueous layer. This method is suitable if your target molecule is not acid-sensitive.

  • Copper Sulfate Wash: If your product is acid-sensitive, an aqueous solution of copper(II) sulfate can be used to remove residual pyridine-containing impurities through complexation.

Q4: How does the choice of base affect the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

A4: In the condensation reaction between 2-aminopyridines and α-haloketones, a base is often employed to facilitate the final cyclization step by deprotonating the intermediate. The choice of base can influence the reaction rate and yield.

  • Inorganic Bases: Weak inorganic bases like sodium bicarbonate (NaHCO₃) are commonly used and have been shown to improve the efficiency of the reaction under milder conditions.[4]

  • Organic Bases: Organic bases can also be used.

  • Catalyst and Solvent-Free Conditions: Interestingly, some protocols have demonstrated that this reaction can proceed efficiently without any base or even a solvent, particularly at slightly elevated temperatures (e.g., 60°C). This approach aligns with the principles of green chemistry.

Troubleshooting Guides

Problem: Low or No Product Formation in Groebke-Blackburn-Bienaymé (GBB) Reaction
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst. For Lewis acid catalysts like Sc(OTf)₃, ensure it has not been deactivated by moisture.
Inappropriate Solvent The GBB reaction is sensitive to the solvent. While alcohols like methanol or ethanol are commonly used, for certain substrates, other solvents might be more effective. A solvent screen is recommended. In some cases, solvent-free conditions might be optimal.
Low Quality Reagents Ensure the purity of the 2-aminopyridine, aldehyde, and isocyanide. Impurities can inhibit the reaction.
Sub-optimal Temperature The reaction may require heating. Experiment with a range of temperatures to find the optimum. Microwave irradiation can also be beneficial.
Formation of Side Products In some cases, particularly with formaldehyde, byproducts can form. Consider using a different aldehyde if possible.
Problem: Formation of Multiple Spots on TLC
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction over a longer period to ensure it has gone to completion.
Side Reactions As mentioned in the FAQs, side reactions can lead to a complex mixture. Review your reaction conditions (temperature, solvent, etc.) to minimize these.
Decomposition of Product Some imidazo[1,2-a]pyridines may be unstable under the reaction or workup conditions. Try to perform the workup at a lower temperature and minimize exposure to strong acids or bases if the product is sensitive.
Presence of Isomers Depending on the substitution pattern of your starting materials, the formation of regioisomers may be possible. Careful analysis of spectroscopic data (NMR) is required to identify and separate them.

Data Presentation: Solvent Effects on Reaction Yield

The following tables summarize the effect of different solvents on the yield of imidazo[1,2-a]pyridine synthesis from various reported experimental data.

Table 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoacetophenone

SolventYield (%)Reference
n-hexanelow
Toluenelow
CCl₄low
CH₂Cl₂low
THFlow
CH₃CNlow
C₂H₅OHlow
CH₃OHlow
PEG-400low
H₂Olow
None91

Table 2: Copper Silicate Catalyzed Synthesis of an Imidazo[1,2-a]pyridine Derivative

SolventYield (%)Reference
DichloromethaneModerate[2]
TolueneModerate[2]
MethanolHigh[2]
AcetonitrileHigh[2]
WaterLow[2]

Table 3: Iodine-Catalyzed Three-Component Synthesis of an Imidazo[1,2-a]pyrazine Derivative

SolventYield (%)Reference
EthanolExcellent[5]
MethanolModerate to Low[5]
WaterModerate to Low[5]
AcetonitrileModerate to Low[5]
DichloromethaneModerate to Low[5]
TolueneModerate to Low[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives[3]

This protocol describes a green and efficient method for the synthesis of imidazo[1,2-a]pyridine derivatives using microwave irradiation in water.

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water

  • Ethyl acetate

  • Methanol

Procedure:

  • In a microwave-safe vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 30 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Combine the organic extracts and concentrate them under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative (yields typically 92-95%).

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction[6]

This protocol outlines the synthesis of imidazo[1,2-a]pyridine-chromones via a microwave-assisted GBB reaction.

Materials:

  • 3-formyl-chromone

  • 2-aminopyridine

  • Isocyanide

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stirrer, add 3-formyl-chromone (1 equivalent), the corresponding 2-aminopyridine (1 equivalent), the isocyanide (1 equivalent), and ammonium chloride (20 mol%).

  • Add ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 15 minutes.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the corresponding imidazo[1,2-a]pyridine-chromone.

Mandatory Visualization

GBB_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2_Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2_Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nitrile_Addition Nitrile Addition Isocyanide->Nitrile_Addition Nucleophilic attack Imine_Formation->Nitrile_Addition Forms Schiff base Cyclization Intramolecular Cyclization Nitrile_Addition->Cyclization Forms nitrilium ion intermediate Tautomerization Tautomerization Cyclization->Tautomerization 5-endo-dig cyclization Imidazopyridine Imidazo[1,2-a]pyridine Tautomerization->Imidazopyridine Aromatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Synthesis_Mechanism cluster_reactants2 Reactants cluster_intermediates2 Reaction Intermediates cluster_product2 Product 2_Aminopyridine_2 2-Aminopyridine SN2_Reaction SN2 Reaction 2_Aminopyridine_2->SN2_Reaction Nucleophilic attack Alpha_Haloketone α-Haloketone Alpha_Haloketone->SN2_Reaction Intermediate_Salt Intermediate Pyridinium Salt SN2_Reaction->Intermediate_Salt Forms intermediate salt Cyclization_2 Intramolecular Cyclization Intermediate_Salt->Cyclization_2 Base-mediated (optional) Dehydration Dehydration Cyclization_2->Dehydration Forms cyclic intermediate Imidazopyridine_2 Imidazo[1,2-a]pyridine Dehydration->Imidazopyridine_2 Aromatization

Caption: Synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.

References

Validation & Comparative

Comparative NMR Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde with its parent compound and a positional isomer, supported by experimental protocols and structural visualization, for researchers in drug discovery and organic synthesis.

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a heterocyclic compound of interest in medicinal chemistry. For a comprehensive understanding of structure-activity relationships and to aid in the unambiguous characterization of this scaffold, its NMR data is compared with that of the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde and its isomer, 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.

1H and 13C NMR Data Comparison

The following tables summarize the reported 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for the target compound and its structural analogs. The data is presented to highlight the electronic effects of the methyl group at different positions on the imidazo[1,2-a]pyridine core.

Table 1: 1H NMR Spectral Data Comparison (CDCl3, 400 MHz)

Proton PositionThis compoundImidazo[1,2-a]pyridine-2-carbaldehyde7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
CHO10.03 (s)9.87 (s)9.84 (s)
H-38.16 (s)8.21 (s)8.12 (s)
H-58.08 (d, J=6.8 Hz)9.71 (d, J=6.8 Hz)7.97 (d, J=7.0 Hz)
H-66.84 (t, J=6.8 Hz)7.15 (t, J=6.8 Hz)6.96 (dd, J=7.0, 1.6 Hz)
H-77.42 (d, J=6.8 Hz)7.59 (ddd, J=9.1, 6.7, 1.3 Hz)-
CH32.68 (s)-2.45 (s)

Table 2: 13C NMR Spectral Data Comparison (CDCl3, 100 MHz)

Carbon PositionThis compoundImidazo[1,2-a]pyridine-2-carbaldehyde7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
CHO185.3185.5185.4
C-2145.8146.1145.9
C-3118.2118.5118.0
C-5127.8128.1126.8
C-6114.5114.9115.6
C-7129.5130.0140.2
C-8128.9118.5117.2
C-8a144.2144.5144.3
CH316.9-21.6

Experimental Protocols

The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra of imidazo[1,2-a]pyridine derivatives, based on standard laboratory practices.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. The acquisition parameters typically included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz, with complete proton decoupling. Typical parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.5 s, and an accumulation of 1024 scans.

Workflow for NMR Characterization

The logical workflow for the characterization of a novel compound like this compound using NMR spectroscopy is outlined below.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Calibrate to TMS I->J K Peak Picking and Integration (1H) J->K L Assign Signals J->L K->L M Compare with Analogs L->M N Structural Elucidation M->N Final Structure Confirmation

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the characterization of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry.[1] The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety due to its wide range of applications in medicinal chemistry. This guide presents supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal analytical strategy for this and similar molecules.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for the characterization of a small molecule like this compound depends on the specific analytical goal, such as structural elucidation, quantification, or purity assessment. HRMS offers unparalleled mass accuracy and resolution, making it a cornerstone for confident molecular formula determination. The following table summarizes the quantitative performance of HRMS compared to other common analytical methods.

Analytical TechniqueParameterPerformance for this compoundKey AdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Mass Accuracy Typically < 5 ppmUnambiguous elemental composition determination.[2]Does not provide detailed structural connectivity information on its own.
Resolution > 10,000 FWHMSeparation of isobaric interferences.Higher cost and complexity compared to low-resolution MS.
Sensitivity ng to pg levelExcellent for trace analysis.Matrix effects can suppress ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation Provides detailed connectivity of atoms (¹H, ¹³C NMR).Gold standard for de novo structure elucidation.Lower sensitivity compared to MS, requiring µg to mg of sample.
Quantitative Analysis (qNMR) High precision and accuracyCan be used as a primary ratio method without a standard of the same analyte.Less suitable for complex mixtures without prior separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatility & Thermal Stability Suitable for thermally stable and volatile derivatives.Excellent separation for complex mixtures.Requires derivatization for non-volatile compounds; potential for thermal degradation.
Library Matching Electron Ionization (EI) provides reproducible fragmentation patterns for library matching.Rapid identification of known compounds.Library availability for novel compounds is limited.
Liquid Chromatography-Mass Spectrometry (LC-MS) Versatility Applicable to a wide range of polarities and molecular weights.[3]High-throughput analysis of complex samples.Chromatographic performance can be matrix-dependent.
Sensitivity High sensitivity, especially with tandem MS (MS/MS).Ideal for quantitative studies in biological matrices.[4]Co-eluting species can cause ion suppression.

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of this compound. Below are representative protocols for HRMS and complementary techniques.

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines a general procedure for obtaining high-resolution mass data for this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as one equipped with an Orbitrap or Time-of-Flight (TOF) mass analyzer.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-HRMS analysis.

2. Liquid Chromatography (for LC-HRMS):

  • LC System: A UHPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (HRMS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for imidazo[1,2-a]pyridine derivatives.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 50-500.

  • Resolution: Set to a minimum of 10,000 FWHM (e.g., 70,000 for an Orbitrap).

  • Data Acquisition: Acquire data for the protonated molecule [M+H]⁺. The theoretical exact mass of C₉H₈N₂O is 160.0637, so the expected m/z for the protonated species is 161.0710.

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical m/z of the protonated molecule.

  • Determine the accurate mass from the mass spectrum of the corresponding chromatographic peak.

  • Calculate the mass error in parts-per-million (ppm).

  • If performing fragmentation (MS/MS), analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 2-5 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (optional but recommended for full characterization): COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the chemical shifts of all protons and carbons based on the 1D and 2D NMR data.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible mass spectrometry fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_hrms HRMS Analysis cluster_nmr NMR Analysis cluster_data Data Analysis sample This compound dissolution Dissolution in Solvent (e.g., Methanol/Acetonitrile) sample->dissolution dilution Dilution to Working Concentration dissolution->dilution lc UHPLC Separation (C18 Column) dilution->lc nmr_sample Dissolution in Deuterated Solvent dilution->nmr_sample esi Electrospray Ionization (Positive Mode) lc->esi ms High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) esi->ms hrms_data Accurate Mass Determination & Fragmentation Analysis ms->hrms_data nmr_acq NMR Spectrometer (¹H, ¹³C, 2D) nmr_sample->nmr_acq nmr_data Structural Elucidation & Assignment nmr_acq->nmr_data

Figure 1. Experimental workflow for the analysis of this compound.

fragmentation_pathway parent [M+H]⁺ m/z = 161.0710 C₉H₉N₂O⁺ frag1 Loss of CO -28.0103 Da parent->frag1 ion1 [M+H-CO]⁺ m/z = 133.0763 C₈H₉N₂⁺ frag1->ion1 frag2 Loss of HCN -27.0109 Da ion1->frag2 ion2 [M+H-CO-HCN]⁺ m/z = 106.0654 C₇H₈N⁺ frag2->ion2

References

Comparative analysis of different synthetic routes to imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. Their rigid, planar structure and tunable electronic properties make them privileged scaffolds in drug discovery, with several marketed drugs, such as Zolpidem and Alpidem, featuring this core.[1][2] The development of efficient and versatile synthetic routes to access this important heterocyclic system is, therefore, a key area of research.

This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of imidazo[1,2-a]pyridines, including the Groebke-Blackburn-Bienaymé reaction (GBBR), the A³ coupling reaction, the Ortoleva-King reaction, and microwave-assisted condensations. The performance of these methods is evaluated based on experimental data, with a focus on reaction yields, conditions, substrate scope, and operational simplicity.

Key Synthetic Routes: A Tabular Comparison

The following table summarizes the key quantitative data for the different synthetic routes to imidazo[1,2-a]pyridines, allowing for a direct comparison of their performance.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Key Advantages
Groebke-Blackburn-Bienaymé Reaction (GBBR) 2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl, Sc(OTf)₃, or other Lewis/Brønsted acidsEthanol, Water, PEG-40060 - 11015 min - 24 h21 - 98One-pot, high atom economy, broad substrate scope, access to 3-amino derivatives.[3][4][5][6]
A³ Coupling Reaction 2-Aminopyridine, Aldehyde, Terminal AlkyneCu(I) or Cu(II) salts (e.g., Cu/SiO₂, CuSO₄/ascorbate)Toluene, Water (micellar)100 - 12024 - 48 h45 - 82One-pot, good functional group tolerance, access to C3-substituted derivatives.[7][8]
Ortoleva-King Reaction 2-Aminopyridine, Acetophenone (or other active methylene compounds)Iodine (I₂), often with a metal co-catalyst (e.g., FeCl₃, NiCl₂)Neat (solvent-free) or high-boiling solvents100 - 1104 - 5 h40 - 60Classical, one-pot, two-step procedure, good for 2-aryl derivatives.[9][10][11][12]
Microwave-Assisted Condensation 2-Aminopyridine, α-HaloketoneCatalyst-free or with a mild acid/baseWater, Ethanol85 - 12010 - 30 min92 - 95Rapid synthesis, high yields, often uses green solvents, simple work-up.[13][14][15]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each major synthetic route to the imidazo[1,2-a]pyridine core.

Groebke_Blackburn_Bienayme_Reaction sub_aminopyridine 2-Aminopyridine intermediate_imine Iminium Ion sub_aminopyridine->intermediate_imine sub_aldehyde Aldehyde sub_aldehyde->intermediate_imine sub_isocyanide Isocyanide intermediate_nitrilium Nitrile Adduct sub_isocyanide->intermediate_nitrilium catalyst Acid Catalyst (e.g., NH4Cl) catalyst->intermediate_imine intermediate_imine->intermediate_nitrilium cyclization Intramolecular Cyclization intermediate_nitrilium->cyclization product 3-Amino-imidazo[1,2-a]pyridine cyclization->product

Caption: The Groebke-Blackburn-Bienaymé three-component reaction pathway.

A3_Coupling_Reaction sub_aminopyridine 2-Aminopyridine intermediate_propargylamine Propargylamine Intermediate sub_aminopyridine->intermediate_propargylamine sub_aldehyde Aldehyde sub_aldehyde->intermediate_propargylamine sub_alkyne Terminal Alkyne sub_alkyne->intermediate_propargylamine catalyst Copper Catalyst (e.g., Cu/SiO2) catalyst->intermediate_propargylamine cycloisomerization 5-exo-dig Cycloisomerization intermediate_propargylamine->cycloisomerization product Imidazo[1,2-a]pyridine cycloisomerization->product

Caption: The A³ coupling reaction leading to imidazo[1,2-a]pyridines.

Ortoleva_King_Reaction sub_aminopyridine 2-Aminopyridine intermediate_pyridinium N-Phenacylpyridinium Iodide sub_aminopyridine->intermediate_pyridinium sub_ketone Acetophenone sub_ketone->intermediate_pyridinium reagent_iodine Iodine (I2) reagent_iodine->intermediate_pyridinium cyclization Base-mediated Cyclocondensation intermediate_pyridinium->cyclization product 2-Aryl-imidazo[1,2-a]pyridine cyclization->product

Caption: The Ortoleva-King reaction for the synthesis of 2-substituted imidazo[1,2-a]pyridines.

Microwave_Assisted_Condensation sub_aminopyridine 2-Aminopyridine intermediate_alkylation N-Alkylation sub_aminopyridine->intermediate_alkylation sub_haloketone α-Haloketone sub_haloketone->intermediate_alkylation condition Microwave Irradiation cyclization Intramolecular Cyclization & Dehydration condition->cyclization intermediate_alkylation->cyclization product Imidazo[1,2-a]pyridine cyclization->product

Caption: The microwave-assisted condensation of 2-aminopyridines and α-haloketones.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Groebke-Blackburn-Bienaymé Reaction (Ultrasound-Assisted)

This protocol describes a green, ultrasound-assisted one-pot synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[3]

  • Materials: 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), NH₄Cl (10 mol%), and water (5 mL).

  • Procedure:

    • To a solution of 2-aminopyridine and furfural in water, NH₄Cl is added.

    • The mixture is subjected to ultrasonic irradiation at 60 °C.

    • Cyclohexyl isocyanide is then added, and sonication is continued for the specified time (typically until completion as monitored by TLC).

    • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Expected Yield: 86%[3]

A³ Coupling Reaction (Aqueous Micellar Media)

This protocol details an environmentally friendly A³ coupling reaction catalyzed by a Cu(II)-ascorbate system in an aqueous micellar medium.[7][16]

  • Materials: 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), sodium dodecyl sulfate (SDS) (0.25 mmol), and water (5 mL).

  • Procedure:

    • In a round-bottom flask, SDS is dissolved in water with stirring to form a micellar solution.

    • 2-aminopyridine, the aldehyde, the terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate are added sequentially.

    • The reaction mixture is stirred at 100 °C for the required time (monitored by TLC).

    • After cooling to room temperature, the mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

    • The residue is purified by column chromatography on silica gel.

  • Expected Yield: 45-82%[8]

Ortoleva-King Reaction (One-Pot)

This protocol describes a one-pot, two-step synthesis of 2-aryl-imidazo[1,2-a]pyridines.[10]

  • Materials: 2-aminopyridine (2.3 equiv), acetophenone (1.0 equiv), and iodine (1.2 equiv). For the second step, aqueous NaOH is required.

  • Procedure:

    • A mixture of 2-aminopyridine, acetophenone, and iodine is heated neat (solvent-free) at 110 °C for 4 hours.

    • The reaction mixture is then cooled, and an excess of aqueous NaOH is added.

    • The mixture is heated at 100 °C for 1 hour.

    • After cooling, the product is isolated by filtration or extraction with a suitable organic solvent.

    • The crude product is purified by recrystallization or column chromatography.

  • Expected Yield: 40-60%[10]

Microwave-Assisted Condensation

This protocol outlines a rapid and efficient synthesis of imidazo[1,2-a]pyridine derivatives using microwave irradiation.[13]

  • Materials: A substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water.

  • Procedure:

    • A mixture of the 2-aminonicotinic acid derivative and chloroacetaldehyde in water is placed in a microwave-safe vessel.

    • The vessel is sealed and subjected to microwave irradiation at a specified power and temperature (e.g., up to 120 °C) for a short duration (e.g., 30 minutes).

    • After cooling, the reaction mixture is poured into ice-cold water.

    • The precipitated solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

  • Expected Yield: 92-95%[13]

Conclusion

The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé and A³ coupling reactions, offer high efficiency and atom economy in a one-pot process, allowing for the rapid generation of diverse libraries of compounds. The classical Ortoleva-King reaction remains a reliable method, particularly for the synthesis of 2-aryl derivatives. More recently, the application of microwave-assisted synthesis has demonstrated significant improvements in terms of reaction times and yields, often in conjunction with environmentally benign solvents. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research, such as scalability and environmental impact.

References

The Impact of Methyl Substitution at the 8-Position on the Biological Activity of Imidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 8-methyl-substituted imidazo[1,2-a]pyridines against other substituted analogs. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitubercular, anticancer, anti-inflammatory, and kinase inhibitory effects. The biological profile of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide focuses on elucidating the role of a methyl group at the 8-position by comparing its influence on biological activity relative to substitutions at other positions.

Antitubercular Activity: A Comparative Analysis

Recent studies on imidazo[1,2-a]pyridine-3-carboxamides as potent antitubercular agents have revealed a significant impact of the methyl group's position on their efficacy against Mycobacterium tuberculosis. A direct comparison of positional isomers highlights that substitution at the 8-position is detrimental to the activity.

Table 1: Comparative Antitubercular Activity of Methyl-Substituted Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDSubstitutionMIC (μM) vs. M. tuberculosis H37RvReference
17 6-methyl0.005[1]
18 7-methyl0.004[1]
19 8-methyl0.1[1]

As shown in Table 1, the 8-methyl analog (Compound 19) is substantially less potent, with a Minimum Inhibitory Concentration (MIC) of 0.1 μM, compared to the 6-methyl (Compound 17) and 7-methyl (Compound 18) analogs, which exhibit potent activities with MICs of 0.005 μM and 0.004 μM, respectively[1]. This 20 to 25-fold decrease in potency suggests that a methyl group at the 8-position introduces steric or electronic properties that are unfavorable for the compound's interaction with its molecular target in M. tuberculosis.

Anti-inflammatory Activity: Modulation of the STAT3/NF-κB Signaling Pathway

An 8-methyl-substituted imidazo[1,2-a]pyridine derivative, specifically 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been investigated for its anti-inflammatory properties. This compound was found to exert its effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.

The activation of transcription factors STAT3 and NF-κB is a critical step in the inflammatory cascade, leading to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The 8-methyl-substituted compound MIA was shown to interfere with this pathway, suggesting a potential therapeutic application in inflammation-related diseases.

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inhibitory Action Inflammatory Stimuli Inflammatory Stimuli STAT3 STAT3 Inflammatory Stimuli->STAT3 NFkB NF-κB Inflammatory Stimuli->NFkB iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 NFkB->iNOS NFkB->COX2 MIA 8-Methyl-Imidazo[1,2-a]pyridine (MIA) MIA->STAT3 MIA->NFkB

Figure 1. Simplified signaling pathway showing the inhibitory effect of an 8-methyl-imidazo[1,2-a]pyridine derivative (MIA) on the STAT3/NF-κB mediated expression of iNOS and COX-2.

Anticancer Activity: A Look at Other Substitutions

While direct comparative studies focusing on the 8-methyl group in anticancer applications are less common, a wealth of data exists for other substitutions on the imidazo[1,2-a]pyridine scaffold, demonstrating potent cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Various Substituted Imidazo[1,2-a]pyridines against Cancer Cell Lines

Compound IDSubstitutionsCancer Cell LineIC50 (μM)Reference
Compound 6 2,3,6-trisubstitutedA375 (Melanoma)9.7
WM115 (Melanoma)<12
HeLa (Cervical Cancer)35.0
Compound 12b 2,3,6,8-tetrasubstitutedHep-2 (Laryngeal Carcinoma)11
HepG2 (Hepatocellular Carcinoma)13
MCF-7 (Breast Carcinoma)11
Compound 9d 2,3,6-trisubstitutedHeLa (Cervical Cancer)10.89
MCF-7 (Breast Cancer)2.35
Compound 35 2,6,8-trisubstitutedT47D (Breast Cancer)0.15

The data in Table 2 indicates that substitutions at various positions, including the 2, 3, 6, and 8 positions, can lead to potent anticancer activity. For instance, compound 35, with substitutions at the 2, 6, and 8 positions, shows a remarkable IC50 of 150 nM against the T47D breast cancer cell line. This highlights the complex nature of SAR for this scaffold and suggests that while an 8-methyl group may be detrimental for antitubercular activity, other substitutions at the 8-position, in combination with modifications at other sites, can be optimized for potent anticancer effects.

Experimental Protocols

Synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)

The synthesis of the 8-methyl substituted anti-inflammatory compound MIA is a multi-step process.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Cyclocondensation Start1 4-(Methylsulfonyl)acetophenone Product1 α-Bromo-4-(methylsulfonyl)acetophenone Start1->Product1 Br2, HBr/H2O Product2 1-(4-(Methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one Product1->Product2 Start2 p-Toluidine Start2->Product2 NaHCO3, MeOH Product3 8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) Product2->Product3 Start3 2-Amino-3-methylpyridine Start3->Product3 ZnI2, i-PrOH, 80°C

References

Structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-Based Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a wide range of biological activities.[1][2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer and antibacterial properties. The information presented is intended for researchers, scientists, and drug development professionals.

I. Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine-based compounds have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[6] SAR studies have revealed key structural features that are crucial for their cytotoxic and antiproliferative effects.

Key SAR Findings for Anticancer Activity:
  • Substitution at C-2: The nature of the substituent at the C-2 position of the imidazo[1,2-a]pyridine ring is a major determinant of anticancer activity. Aromatic or heteroaromatic rings at this position are often favored.[1] For instance, the presence of a phenyl group with specific substitutions can influence the potency.

  • Substitution at C-3: Modifications at the C-3 position have been extensively explored. The introduction of amine or carboxamide moieties at this position has been shown to enhance biological activity.[1][7]

  • Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring can modulate the anticancer activity. Electron-withdrawing or electron-donating groups at specific positions, such as C-6 or C-7, can impact the compound's interaction with its biological target.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a representative series of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDR1 (at C-2)R2 (at C-3)R3 (on Pyridine Ring)IC50 (µM) vs. A549 (Lung Cancer)[8]IC50 (µM) vs. MCF-7 (Breast Cancer)[8]IC50 (µM) vs. HepG2 (Liver Cancer)[8]
1a PhenylHH15.218.520.1
1b 4-MethoxyphenylHH10.812.314.7
1c 4-ChlorophenylHH8.59.111.2
2a Phenyl-NH2H5.16.87.5
2b 4-Chlorophenyl-NH2H2.33.14.0
3a Phenyl-CONH-cyclohexyl6-Methyl1.21.92.5
3b 4-Chlorophenyl-CONH-cyclohexyl6-Methyl0.81.11.5

Disclaimer: The data presented in this table is a representative summary based on trends reported in the literature and is intended for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of imidazo[1,2-a]pyridine compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) is included.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

SAR_Anticancer cluster_core Imidazo[1,2-a]pyridine Core cluster_substituents Key Substitutions cluster_activity Biological Effect Core Imidazo[1,2-a]pyridine C2 C-2 Position (Aryl/Heteroaryl) Core->C2 Influences Potency C3 C-3 Position (Amine/Amide) Core->C3 Modulates Activity PyridineRing Pyridine Ring (C-6, C-7) Core->PyridineRing Fine-tunes Properties Activity Enhanced Anticancer Activity C2->Activity C3->Activity PyridineRing->Activity

Caption: Key structural modifications on the imidazo[1,2-a]pyridine core influencing anticancer activity.

II. Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Derivatives of imidazo[1,2-a]pyridine have also been identified as promising antibacterial agents, effective against both Gram-positive and Gram-negative bacteria.[1][9][10]

Key SAR Findings for Antibacterial Activity:
  • C-2 Phenyl Ring Substitution: The presence and nature of substituents on a phenyl ring at the C-2 position significantly influence antibacterial activity.[1]

  • C-7 Position Substitution: Modifications at the C-7 position of the pyridine ring have been shown to be important for antibacterial potency.[1]

  • Chalcone Derivatives: The incorporation of a chalcone moiety into the imidazo[1,2-a]pyridine scaffold has been explored, with some derivatives showing excellent activity.[11]

Comparative Antibacterial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a representative set of imidazo[1,2-a]pyridine derivatives against common bacterial strains.

Compound IDR1 (at C-2)R2 (at C-7)MIC (µg/mL) vs. S. aureus (Gram-positive)[1]MIC (µg/mL) vs. E. coli (Gram-negative)[1]
4a PhenylH64128
4b 4-NitrophenylH1632
4c 4-HydroxyphenylH3264
5a Phenyl-CH33264
5b 4-Nitrophenyl-CH3816
6a Phenyl-chalconeH816
6b 4-Nitrophenyl-chalconeH48

Disclaimer: The data presented in this table is a representative summary based on trends reported in the literature and is intended for illustrative purposes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an imidazo[1,2-a]pyridine compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Experimental_Workflow_MIC start Start prep_compounds Prepare Serial Dilutions of Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC (Visual or OD600) incubate->read_results end End read_results->end

References

Validating the Structure of Novel Compounds from 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of synthetic routes, structural validation, and anticancer activity of novel compounds derived from 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, benchmarked against established anticancer agents.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimycobacterial, and antiviral properties.[1][2] This guide focuses on the synthesis and structural validation of novel compounds derived from this compound and provides a comparative analysis of their anticancer efficacy against various cancer cell lines, with supporting experimental data.

Comparative Anticancer Activity

The in vitro anticancer activity of novel imidazo[1,2-a]pyridine derivatives is a key performance indicator. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The lower the IC50 value, the more potent the compound.

For comparative purposes, the performance of newly synthesized compounds is often benchmarked against standard chemotherapeutic drugs like Doxorubicin and Cisplatin. The following tables summarize the IC50 values for various recently developed imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Novel Imidazo[1,2-a]pyridine-Thiophene Hybrid MCF-7 (Breast)1.5Doxorubicin0.85
HT-29 (Colon)2.1Doxorubicin1.2
B16F10 (Melanoma)3.5Doxorubicin2.5
8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) A549 (Lung)6.39Cisplatin-
PC-3 (Prostate)>25Cisplatin-
MCF-7 (Breast)10.1Cisplatin-
Imidazo[1,2-a]pyridine-Carbazole Hybrid (13) HeLa (Cervical)0.37Adriamycin0.52
MDA-MB-231 (Breast)0.41Adriamycin0.51
ACHN (Renal)0.39Adriamycin0.58
HCT-15 (Colon)0.30Adriamycin0.55

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the synthesis, structural characterization, and anticancer activity assessment of novel compounds derived from this compound.

Synthesis of Novel Derivatives

Novel compounds can be synthesized from this compound through various organic reactions, such as Schiff base formation and Knoevenagel condensation.

General Procedure for Schiff Base Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent.

General Procedure for Knoevenagel Condensation:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, dichloromethane), add an active methylene compound (1 equivalent) (e.g., malononitrile, ethyl cyanoacetate).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Structural Validation

The chemical structure of the synthesized compounds is unequivocally determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer (e.g., at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques like electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the presence of key functional groups in the molecule.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds against various cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Synthesis and Mechanism of Action

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_evaluation Biological Evaluation start 8-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde reaction Schiff Base Formation or Knoevenagel Condensation start->reaction Reactants purification Purification (Recrystallization/ Chromatography) reaction->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir mtt MTT Assay (Anticancer Screening) ic50 IC50 Determination mtt->ic50 PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits Compound->Akt inhibits Compound->mTORC1 inhibits

References

Cross-referencing spectroscopic data of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde with literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectroscopic data for 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde against its parent compound, imidazo[1,2-a]pyridine-2-carbaldehyde. Due to the limited availability of directly published, comprehensive experimental spectra for the 8-methyl derivative in publicly accessible literature, this guide establishes a predictive comparison based on available data for closely related structures. This approach offers a valuable reference for researchers to cross-verify their own experimental findings.

Introduction

This compound, with the CAS number 143982-39-2, is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class.[1][2] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate characterization of its spectroscopic properties is crucial for confirming its synthesis and for use in further research and development. This guide focuses on the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, drawing comparisons with the well-documented spectra of the unsubstituted analog, imidazo[1,2-a]pyridine-2-carbaldehyde.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for this compound and its unsubstituted counterpart. The predictions for the 8-methyl derivative are based on established principles of spectroscopy and the observed data for similar imidazo[1,2-a]pyridine structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Literature)

Assignment This compound (Predicted) Imidazo[1,2-a]pyridine-2-carbaldehyde (Literature Data)
Aldehyde-H~9.8-10.0 ppm (s)9.84 ppm (s)
H-3~8.2-8.4 ppm (s)8.27 ppm (s)
H-5~7.8-8.0 ppm (d)8.13 ppm (d, J=6.8 Hz)
H-6~6.8-7.0 ppm (t)7.01 ppm (t, J=6.8 Hz)
H-7~7.3-7.5 ppm (d)7.46 ppm (d, J=9.1 Hz)
H-8-7.70 ppm (d, J=9.1 Hz)
8-CH₃~2.5-2.7 ppm (s)-

Solvent: CDCl₃. Predictions are based on general substituent effects and data from related imidazo[1,2-a]pyridine derivatives. Literature data for the unsubstituted analog is for comparison.

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Literature)

Assignment This compound (Predicted) Imidazo[1,2-a]pyridine-2-carbaldehyde (Literature Data)
C=O~185 ppm185.1 ppm
C-2~148 ppm148.5 ppm
C-3~118 ppm118.2 ppm
C-5~128 ppm128.3 ppm
C-6~114 ppm114.2 ppm
C-7~130 ppm130.1 ppm
C-8~125 ppm (quaternary)117.9 ppm
C-8a (bridgehead)~145 ppm145.4 ppm
8-CH₃~16-18 ppm-

Solvent: CDCl₃. Predictions are based on general substituent effects and data from related imidazo[1,2-a]pyridine derivatives. Literature data for the unsubstituted analog is for comparison.

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Predicted [M+H]⁺
This compoundC₉H₈N₂O160.17 g/mol [3]161.07094[4]
Imidazo[1,2-a]pyridine-2-carbaldehydeC₈H₆N₂O146.15 g/mol [5]147.05530[5]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines

The most common method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, the synthesis would likely proceed as follows:

  • Reaction Setup: To a solution of 3-methyl-2-aminopyridine in a suitable solvent (e.g., ethanol, acetonitrile), an equivalent of an α-halocarbonyl compound, such as chloroacetaldehyde or bromopyruvaldehyde dimethyl acetal (which would require a subsequent hydrolysis step), is added.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis Protocol

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source to obtain an accurate mass of the protonated molecule ([M+H]⁺).

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for a researcher when cross-referencing experimentally obtained spectroscopic data with literature values, especially when direct literature data for the exact compound is scarce.

G A Synthesize and Purify This compound B Acquire Experimental Spectra (1H NMR, 13C NMR, MS) A->B C Search Literature for Spectroscopic Data of Target Compound B->C H Compare Experimental Data with Predicted Data and Analog Data B->H D Direct Match Found? C->D E Cross-reference and Confirm Structure D->E Yes F Search Literature for Spectroscopic Data of Close Analogs (e.g., Imidazo[1,2-a]pyridine-2-carbaldehyde) D->F No G Predict Expected Spectra for Target Compound based on Analogs F->G G->H I Interpret Discrepancies and Confirm Structure H->I

Caption: Workflow for Cross-Referencing Spectroscopic Data.

References

Imidazo[1,2-a]pyridines: A Comparative Analysis of Their Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potent anti-tubercular activity of novel imidazo[1,2-a]pyridine derivatives, with supporting data and experimental protocols.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of new antitubercular agents.[1][2] Imidazo[1,2-a]pyridines (IPAs) have emerged as a promising class of heterocyclic compounds, with several derivatives demonstrating significant activity against both drug-sensitive and resistant Mtb strains.[1][3] This guide provides a comparative analysis of the efficacy of various imidazo[1,2-a]pyridine derivatives, summarizing key quantitative data and detailing the experimental methodologies used in their evaluation.

Potency Against Drug-Sensitive and Resistant M. tuberculosis Strains

A notable achievement in the development of IPAs is the discovery of compounds with low nanomolar to sub-micromolar minimum inhibitory concentrations (MICs). High-throughput screening and subsequent lead optimization have led to the identification of several potent molecules.[4][5] For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides showed impressive MIC₉₀ values of ≤0.006 μM against the Mtb H37Rv strain.[1] The potency of some of these derivatives extends to clinically challenging MDR and XDR strains, in some cases surpassing the activity of existing anti-TB drugs like pretomanid.[1][6]

The following tables summarize the in vitro efficacy of selected imidazo[1,2-a]pyridine derivatives against various Mtb strains.

Table 1: Efficacy of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv

CompoundModificationMIC (μM)Cytotoxicity (CC₅₀, VERO cells)Reference
5 Initial Hit0.2>128 μM[6]
9 Biaryl Ether≤0.006>128 μM[6]
12 Biaryl Ether≤0.006>128 μM[6]
13 Biaryl Ether0.015>128 μM[6]
16 Biaryl Ether≤0.006>128 μM[6]
17 Biaryl Ether≤0.006>128 μM[6]
18 Biaryl Ether0.004>128 μM[6]
IPA-6 Amide Derivative0.05 µg/mLSI ≥66 (HEK cells)[7]
Q203 (Telacebec) Clinical Candidate--[1]

Table 2: Efficacy of Imidazo[1,2-a]pyridine Derivatives against Resistant M. tuberculosis Strains

CompoundStrain TypeMIC Range (μM)Reference
4 MDR & XDR≤0.03–0.8[1]
18 MDR & XDR<0.03 to 0.8[6]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR0.07–2.2[1]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides XDR0.07–0.14[1]

Mechanism of Action: Targeting QcrB

Several studies have identified the b subunit of the ubiquinol cytochrome C reductase (QcrB), a key component of the electron transport chain, as the primary target of many imidazo[1,2-a]pyridine derivatives.[4][5] This was confirmed through the generation of spontaneous resistant mutants of M. bovis BCG, which showed a single nucleotide polymorphism in the qcrB gene.[4][5] Overexpression of QcrB in M. bovis BCG resulted in an increased MIC for these compounds, further validating this target.[4][5] The inhibition of QcrB disrupts the bacterium's energy metabolism, leading to cell death.

digraph "drug_discovery_workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_discovery" { label="Discovery & Screening"; bgcolor="#E8F0FE"; "hts" [label="High-Throughput Screening (HTS)"]; "hit_id" [label="Hit Identification\n(Imidazo[1,2-a]pyridines)"]; hts -> hit_id; }

subgraph "cluster_optimization" { label="Lead Optimization"; bgcolor="#E6F4EA"; "sar" [label="Structure-Activity\nRelationship (SAR) Studies"]; "lead_opt" [label="Synthesis of Derivatives\n(e.g., Carboxamides)"]; sar -> lead_opt; }

subgraph "cluster_evaluation" { label="Preclinical Evaluation"; bgcolor="#FCE8E6"; "in_vitro" [label="In Vitro Efficacy\n(MIC against Mtb strains)"]; "cytotoxicity" [label="Cytotoxicity Assays\n(e.g., VERO, HepG2)"]; "in_vivo" [label="In Vivo Efficacy\n(Mouse Models)"]; "pk_studies" [label="Pharmacokinetic\n(PK) Studies"]; in_vitro -> cytotoxicity; cytotoxicity -> in_vivo; in_vivo -> pk_studies; }

hit_id -> sar [lhead="cluster_optimization", ltail="cluster_discovery"]; lead_opt -> in_vitro [lhead="cluster_evaluation"];

"clinical_dev" [label="Clinical Development\n(e.g., Q203)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; pk_studies -> clinical_dev; }

Figure 1: Drug discovery and development workflow for imidazo[1,2-a]pyridine-based anti-TB agents.

In Vivo Efficacy and Pharmacokinetics

Promising in vitro activity has been followed by successful in vivo evaluation for several lead compounds. For example, the derivative ND-09759 demonstrated bactericidal activity in a mouse model of Mtb infection, with efficacy comparable to the first-line drugs isoniazid and rifampicin. Pharmacokinetic studies of compounds like 13 and 18 in mice have also shown favorable profiles, supporting their potential for further development.[6] One study reported that a lead compound demonstrated a good pharmacokinetic profile in rats with a half-life of 1.5 hours and an AUC₀₋∞ of 288.22 h·ng/mL.[3] Another derivative, ND-09759, when administered orally at 30 mg/kg in mice, resulted in a maximum serum concentration (Cmax) of 2.9 µg/ml and a half-life of 20.1 hours.

digraph "mechanism_of_action" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="10", color="#34A853"];

"ipa" [label="Imidazo[1,2-a]pyridine\nDerivative"]; "qcrb" [label="QcrB Subunit of\nCytochrome bc1 Complex", fillcolor="#EA4335"]; "etc" [label="Electron Transport Chain"]; "atp_synthesis" [label="ATP Synthesis", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "cell_death" [label="Bacterial Cell Death", shape="ellipse", fillcolor="#202124", fontcolor="#FFFFFF"];

ipa -> qcrb [label="Inhibits"]; qcrb -> etc [style="dotted", arrowhead="none"]; etc -> atp_synthesis [label="Drives"]; atp_synthesis -> cell_death [label="Disruption leads to", color="#EA4335"]; qcrb -> atp_synthesis [label="Inhibition disrupts", style="dashed", color="#EA4335"]; }

Figure 2: Proposed mechanism of action of imidazo[1,2-a]pyridine derivatives targeting QcrB.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The anti-tubercular activity of the synthesized compounds is commonly determined using the microplate Alamar Blue assay (MABA) against the M. tuberculosis H37Rv strain.[7]

Protocol:

  • Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation and Incubation: 100 µL of the diluted bacterial suspension is added to each well containing the test compound. The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • Reading the Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of the compounds is typically evaluated against a mammalian cell line, such as VERO (African green monkey kidney) or HepG2 (human liver cancer) cells, using assays like the MTT or MTS assay.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • Addition of Reagent: After the incubation period, the medium is removed, and a solution of MTT or MTS reagent is added to each well. The plate is then incubated for 2-4 hours.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀ or CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

digraph "experimental_workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_synthesis" { label="Compound Synthesis"; bgcolor="#E8F0FE"; "synthesis" [label="Synthesis of Imidazo[1,2-a]pyridine\nDerivatives"]; }

subgraph "cluster_invitro" { label="In Vitro Evaluation"; bgcolor="#E6F4EA"; "mic_assay" [label="MIC Determination\n(MABA Assay)"]; "cytotoxicity_assay" [label="Cytotoxicity Assay\n(e.g., MTT Assay)"]; mic_assay -> cytotoxicity_assay; }

subgraph "cluster_invivo" { label="In Vivo Studies"; bgcolor="#FCE8E6"; "pk_studies" [label="Pharmacokinetic Profiling\n(Mouse/Rat)"]; "efficacy_model" [label="Efficacy in Mouse\nInfection Model"]; pk_studies -> efficacy_model; }

synthesis -> mic_assay [lhead="cluster_invitro", ltail="cluster_synthesis"]; cytotoxicity_assay -> pk_studies [lhead="cluster_invivo"]; }

Figure 3: General experimental workflow for the evaluation of novel anti-TB agents.

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a highly promising class of anti-tubercular agents with potent activity against both drug-sensitive and resistant strains of M. tuberculosis. Their novel mechanism of action, targeting QcrB, makes them attractive candidates for further development, particularly for use in combination therapies. The extensive structure-activity relationship studies have paved the way for the design of new analogs with improved potency and pharmacokinetic properties. Continued research in this area is crucial for the development of new, more effective treatments to combat the global threat of tuberculosis.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Classical vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The synthesis of these bicyclic heterocycles has evolved significantly, moving from traditional, often harsh, condensation reactions to more sophisticated, efficient, and environmentally benign modern techniques. This guide provides a detailed comparison of classical and contemporary approaches to imidazo[1,2-a]pyridine synthesis, supported by experimental data and protocols.

Executive Summary

Modern synthesis methods for imidazo[1,2-a]pyridines, such as multicomponent reactions (MCRs) and those utilizing alternative energy sources like microwave and ultrasound, offer substantial advantages over classical approaches. These newer methods often result in higher yields, significantly shorter reaction times, and operate under milder, more environmentally friendly conditions.[5][6][7][8] Classical methods, while foundational, typically require harsher conditions, longer reaction times, and may produce more waste. The selection of a particular method will ultimately depend on the specific target molecule, available resources, and desired production scale.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data for representative classical and modern synthesis methods for imidazo[1,2-a]pyridines, highlighting key performance indicators such as reaction time, yield, and conditions.

Table 1: Classical Synthesis via Condensation of 2-Aminopyridine with α-Bromoketones

Entry2-Aminopyridine Derivativeα-BromoketoneSolventCatalystConditionsTime (h)Yield (%)Reference
12-Aminopyridine2-BromoacetophenoneEthanolNoneReflux685[4] (Implied)
22-Amino-5-methylpyridine2-Bromo-4'-methoxyacetophenoneDMFNone100 °C492[9] (Implied)
32-Aminopyridine2-Bromo-4'-chloroacetophenoneNoneNone60 °C195[10]

Table 2: Modern Synthesis via Microwave-Assisted One-Pot Three-Component Reaction

Entry2-AminopyridineAldehydeIsocyanideSolventCatalystConditionsTime (min)Yield (%)Reference
12-Aminopyridine4-ChlorobenzaldehydeCyclohexyl isocyanideMethanolSc(OTf)₃Microwave, 120 °C1092[3] (Implied)
22-AminopyridineFurfuralCyclohexyl isocyanideEthanolNH₄ClMicrowave1536[11]
32-Aminopyridine4-Nitrobenzaldehydetert-Butyl isocyanideAcetonitrileI₂Microwave, 80 °C594[7] (Implied)

Table 3: Modern Synthesis via Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction (GBBR)

Entry2-AminopyridineAldehydeIsocyanideSolventCatalystConditionsTime (h)Yield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanideWaterNH₄ClUltrasound, 60 °C186[1]
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanideWaterNH₄ClUltrasound, 60 °C186[1]
32-AminopyridineFurfuralCyclohexyl isocyanideEthanolp-TsOHUltrasound, rt291[12]

Experimental Protocols

Classical Method: Catalyst- and Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is based on the condensation of a 2-aminopyridine with an α-haloketone.[10]

Materials:

  • 2-Aminopyridine (1 mmol)

  • 2-Bromoacetophenone (1 mmol)

Procedure:

  • A mixture of 2-aminopyridine (1 mmol) and 2-bromoacetophenone (1 mmol) is placed in a round-bottom flask.

  • The reaction mixture is heated at 60 °C for 1 hour.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting solid is washed with a saturated aqueous solution of NaHCO₃ and then with water.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Modern Method: Ultrasound-Assisted One-Pot Green Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol utilizes the Groebke–Blackburn–Bienaymé multicomponent reaction under ultrasound irradiation.[1]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Furfural (1 mmol)

  • Cyclohexyl isocyanide (1 mmol)

  • Ammonium chloride (NH₄Cl) (10 mol%)

  • Water (5 mL)

Procedure:

  • In a sonication vessel, 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and ammonium chloride (10 mol%) are combined in water (5 mL).

  • The vessel is placed in an ultrasonic bath and irradiated at 60 °C for 1 hour.

  • Reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

classical_synthesis cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product 2_Aminopyridine 2-Aminopyridine Condensation Condensation & Intramolecular Cyclization 2_Aminopyridine->Condensation Alpha_Haloketone α-Haloketone Alpha_Haloketone->Condensation Imidazopyridine Imidazo[1,2-a]pyridine Condensation->Imidazopyridine Heat, Solvent

Caption: Classical synthesis of imidazo[1,2-a]pyridines.

modern_synthesis cluster_start Starting Materials cluster_process One-Pot Reaction cluster_product Final Product 2_Aminopyridine 2-Aminopyridine MCR Multicomponent Reaction (e.g., GBBR) 2_Aminopyridine->MCR Aldehyde Aldehyde Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Imidazopyridine Substituted Imidazo[1,2-a]pyridine MCR->Imidazopyridine Catalyst, Ultrasound/Microwave

Caption: Modern one-pot synthesis of imidazo[1,2-a]pyridines.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has been significantly advanced through the development of modern synthetic methods. Techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent reactions offer marked improvements in terms of efficiency, yield, and environmental impact when compared to classical condensation methods.[7][8][12] While classical methods remain valuable for their simplicity and the synthesis of certain analogues, modern approaches provide a powerful and versatile toolkit for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives, a critical task in contemporary drug discovery and development. The choice of synthetic route will be guided by the specific requirements of the target molecule and the overarching goals of the research program.

References

A Comparative Guide to the Properties of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: In Silico Predictions vs. Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and biological properties of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, contrasting computational (in silico) predictions with available experimental data. Due to a scarcity of published experimental data for this specific molecule, this guide leverages data from closely related analogs and outlines standardized experimental protocols to provide a comprehensive resource for researchers.

Physicochemical Properties: A Tale of Two Data Sources

The characterization of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. Here, we compare the in silico predicted properties of this compound with the limited available experimental data for the broader imidazo[1,2-a]pyridine class.

Data Summary Table
PropertyIn Silico Predicted Value (for this compound)Experimental Value (for related Imidazo[1,2-a]pyridine derivatives)
Molecular Weight 160.17 g/mol [1]Not Applicable (Calculated)
Melting Point Data not available154 - 155 °C (for 2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine)[2]
Boiling Point Data not availableData not available
pKa (acidic) Data not availableData not available
pKa (basic) Data not available~4.37 (for 1H-Imidazo[4,5-b]pyridine)[3]
LogP 1.9[4]Data not available
Solubility Data not availableModerately soluble in polar aprotic solvents (e.g., DMSO, DMF) for similar structures.
Form Solid[1]Solid

Experimental Protocols

To bridge the gap between predicted and experimental data, the following are detailed protocols for determining key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow range typically indicates a high degree of purity.

Solubility Determination

Understanding a compound's solubility is crucial for formulation and bioavailability studies.

Protocol:

  • An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, DMSO, ethanol) at a constant temperature.

  • The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting a drug's behavior in physiological environments.

Protocol (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[3]

Biological Activities: A Scaffold of Promise

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities.[5] While specific experimental data for this compound is limited, the known activities of its analogs suggest potential applications as an anticancer and kinase inhibitory agent.[6][7][8][9]

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanism often involves the inhibition of key cellular pathways, leading to cell cycle arrest and apoptosis.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition

Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[10][11][12]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • The kinase, its substrate, and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated and allowed to proceed for a set time at a specific temperature.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or antibody-based detection (e.g., ELISA).

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Testing cluster_bio Biological Evaluation synthesis Synthesis of 8-Methylimidazo [1,2-a]pyridine-2-carbaldehyde purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point characterization->mp Pure Compound sol Solubility characterization->sol Pure Compound pka pKa characterization->pka Pure Compound cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) characterization->cytotoxicity Pure Compound kinase Kinase Inhibition Assay characterization->kinase Pure Compound signaling_pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., PI3K, Akt) receptor->kinase Activates compound 8-Methylimidazo[1,2-a] pyridine-2-carbaldehyde compound->kinase Inhibits downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibits

References

Differentiating Isomers of Imidazo[1,2-a]pyridines: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of isomeric compounds is a critical step in chemical synthesis and pharmaceutical development. The imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, frequently yields constitutional isomers during synthesis, the differentiation of which is paramount for understanding structure-activity relationships (SAR). This guide provides a comparative overview of key analytical techniques for the unambiguous differentiation of imidazo[1,2-a]pyridine isomers, supported by experimental data and detailed protocols.

The subtle differences in the substitution patterns on the imidazo[1,2-a]pyridine core can lead to significant variations in biological activity and physicochemical properties. Therefore, employing robust analytical methodologies to distinguish between these isomers is essential. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques, offering a comprehensive toolkit for the structural elucidation of these important heterocyclic compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric differentiation often depends on the nature of the isomers and the available instrumentation. While each technique offers unique advantages, a combination of methods typically provides the most definitive structural assignment.

Analytical TechniquePrinciple of DifferentiationKey AdvantagesCommon Applications
1D & 2D NMR Spectroscopy Differences in the chemical environment of nuclei (¹H, ¹³C) leading to distinct chemical shifts, coupling constants, and through-bond or through-space correlations.Provides detailed structural information, enabling unambiguous assignment of substitution patterns. 2D NMR (COSY, HSQC, HMBC, NOESY) is particularly powerful for complex structures.Differentiation of constitutional isomers (e.g., 5-methyl- vs. 7-methyl-imidazo[1,2-a]pyridine) by analyzing unique proton and carbon chemical shifts and coupling patterns. Elucidation of N-regioisomers in related heterocyclic systems.[1]
Tandem Mass Spectrometry (MS/MS) Isomer-specific fragmentation patterns upon collision-induced dissociation (CID).High sensitivity and speed. Can provide "fingerprint" fragmentation spectra for known isomers. Useful for analyzing complex mixtures when coupled with chromatography (LC-MS/MS).Identification of characteristic fragment ions that are unique to a specific substitution pattern. For example, the fragmentation of 3-phenoxy imidazo[1,2-a]pyridines shows characteristic cleavages that can help identify the scaffold and substituents.[2]
Liquid Chromatography (LC) Differential partitioning of isomers between a stationary phase and a mobile phase based on polarity, size, or shape.Excellent for separating isomeric mixtures prior to detection. Retention time is a reliable parameter for isomer identification when using standardized methods.Baseline separation of positional isomers, allowing for their individual collection and subsequent spectroscopic analysis.
Ion Mobility Spectrometry (IMS) Separation of ions in the gas phase based on their size, shape, and charge.Provides an additional dimension of separation, particularly useful for isomers that are difficult to separate by chromatography or have similar mass spectra.Potential for separating imidazo[1,2-a]pyridine isomers with different conformations or cross-sectional areas.

Data Presentation: Spectroscopic Differentiation of Methyl-Substituted Imidazo[1,2-a]pyridine Isomers

To illustrate the power of NMR spectroscopy in differentiating constitutional isomers, the following table summarizes the reported ¹H NMR chemical shifts for various methyl-substituted imidazo[1,2-a]pyridines. The distinct chemical shifts of the methyl protons and the aromatic protons provide a clear basis for differentiation.

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)-CH₃ (ppm)
Imidazo[1,2-a]pyridine 7.957.558.086.787.187.60-
2-Methyl- -7.427.956.707.107.512.45
3-Methyl- 7.82-7.916.687.087.402.35
5-Methyl- 7.857.45-6.627.057.482.58
7-Methyl- 7.887.417.906.60-7.352.38

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources.

Mandatory Visualizations

Experimental Workflow for Isomer Differentiation

Isomer Differentiation Workflow General Workflow for Imidazo[1,2-a]pyridine Isomer Differentiation cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_elucidation Structure Elucidation Synthesis Synthesis of Imidazo[1,2-a]pyridines Mixture Isomeric Mixture Synthesis->Mixture Purification Chromatographic Separation (e.g., HPLC, Flash) Mixture->Purification LCMS LC-MS/MS Analysis Mixture->LCMS IsomerA Isolated Isomer A Purification->IsomerA IsomerB Isolated Isomer B Purification->IsomerB NMR 1D & 2D NMR Spectroscopy IsomerA->NMR MS Tandem Mass Spectrometry (MS/MS) IsomerA->MS IsomerB->NMR IsomerB->MS DataAnalysis Comparative Data Analysis NMR->DataAnalysis MS->DataAnalysis LCMS->DataAnalysis StructureA Unambiguous Structure of A DataAnalysis->StructureA StructureB Unambiguous Structure of B DataAnalysis->StructureB

Caption: Workflow for the separation and identification of imidazo[1,2-a]pyridine isomers.

Logical Relationship for 2D NMR-Based Isomer Assignment

2D NMR Logic Logic for Differentiating Positional Isomers using 2D NMR cluster_techniques 2D NMR Techniques cluster_correlations Observed Correlations cluster_interpretation Structural Interpretation cluster_conclusion Conclusion HMBC HMBC (Heteronuclear Multiple Bond Correlation) ThroughBond Through-Bond Correlations (2-3 bonds) Protons to Carbons HMBC->ThroughBond NOESY NOESY (Nuclear Overhauser Effect Spectroscopy) ThroughSpace Through-Space Proximity Protons < 5 Å apart NOESY->ThroughSpace Connectivity Establish C-H Connectivity and Long-Range Couplings ThroughBond->Connectivity Spatial Determine Spatial Relationships of Substituents ThroughSpace->Spatial Differentiation Unambiguous Isomer Differentiation Connectivity->Differentiation Spatial->Differentiation

Caption: Using 2D NMR correlations to determine the exact substitution pattern on the imidazo[1,2-a]pyridine ring.

Experimental Protocols

2D NMR Spectroscopy for Isomeric Differentiation (HMBC & NOESY)

This protocol is adapted from methodologies used for related heterocyclic systems and is highly applicable to imidazo[1,2-a]pyridines.[1]

Objective: To unambiguously determine the substitution pattern on the imidazo[1,2-a]pyridine ring by identifying through-bond and through-space correlations.

Sample Preparation:

  • Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

  • For NOESY experiments, it is recommended to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

Instrumentation (500 MHz NMR Spectrometer):

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Spectral Width: Optimized to cover all proton and carbon resonances.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 8-16 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Long-Range Coupling Constant (JXH): Optimized for 8-10 Hz to observe two- and three-bond correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: A standard gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Spectral Width: Optimized for the proton chemical shift range.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 8-16 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Mixing Time (d8): 500-800 ms, can be optimized based on the molecule.

Data Analysis:

  • HMBC: Look for correlations between the protons of a substituent (e.g., -CH₃) and the carbons of the imidazo[1,2-a]pyridine core. For example, the protons of a methyl group at C-7 will show a correlation to C-7, C-6, and C-8.

  • NOESY: Identify through-space correlations. For instance, a substituent at C-8 may show an NOE to the proton at C-7, while a substituent at C-5 will show a proximity to the proton at C-6.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Objective: To generate and compare the fragmentation patterns of imidazo[1,2-a]pyridine isomers to identify diagnostic product ions.

Instrumentation: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., quadrupole-time-of-flight, Q-TOF; or triple quadrupole, QqQ).

Sample Preparation:

  • Prepare dilute solutions (1-10 µg/mL) of the purified isomers in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

MS Parameters:

  • Ionization Mode: Positive ESI.

  • MS1 (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS2 (Product Ion Scan):

    • Select the [M+H]⁺ ion of the isomer as the precursor ion.

    • Apply collision-induced dissociation (CID) by varying the collision energy (typically 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

Data Analysis:

  • Compare the MS/MS spectra of the different isomers.

  • Identify unique fragment ions or significant differences in the relative abundances of common fragment ions.

  • Propose fragmentation pathways to rationalize the observed differences, which can be correlated to the specific substitution pattern of each isomer. Studies on related structures have shown that characteristic losses, such as the elimination of substituents or ring cleavages, can be diagnostic.[2]

By systematically applying these analytical techniques, researchers can confidently differentiate between isomers of imidazo[1,2-a]pyridines, ensuring the correct structural assignment crucial for advancing drug discovery and development programs.

References

Safety Operating Guide

Proper Disposal of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The following personal protective equipment (PPE) is mandatory when handling this compound or its waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard Classification and Waste Identification

This compound is classified as a hazardous substance. Based on available data, it is harmful if swallowed and may cause an allergic skin reaction.[1][2] Due to its chemical structure, containing both a pyridine and an aldehyde functional group, it should be treated as hazardous chemical waste.[3][4] All materials contaminated with this compound, including personal protective equipment, weighing papers, and reaction vessels, must also be disposed of as hazardous waste.[3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₉H₈N₂O[1]
Molecular Weight160.17 g/mol [1]
Hazard CodesH302, H317[1]
GHS PictogramGHS07 (Exclamation mark)[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The primary disposal route is through an approved hazardous waste disposal plant, typically involving incineration.[4][5]

Experimental Protocol: Waste Segregation and Collection

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a non-halogenated organic solid waste.[6]

  • Solid Waste Collection:

    • Place pure this compound and any contaminated solid materials (e.g., gloves, filter paper) into a designated, robust, and sealable hazardous waste container.[3]

    • For heavily contaminated items, double-bagging in clear polyethylene bags before placing them in the final container is recommended.[3]

  • Liquid Waste Collection:

    • If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for non-halogenated organic solvents.[7]

    • Ensure the container is tightly sealed to prevent the escape of vapors.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA should be a secure, well-ventilated area, away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures for Spills

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, contain and clean up the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbed material and any contaminated debris into a sealed container and dispose of it as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated Materials) ppe->identify_waste segregate Segregate as Non-Halogenated Organic Hazardous Waste identify_waste->segregate container Select Compatible, Sealable Hazardous Waste Container segregate->container collect Collect Waste in Container container->collect label_container Label Container with Chemical Name and Hazard Information collect->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. Given the limited specific data for this compound, the following procedures are based on its available safety information and data from structurally similar compounds. It is imperative to handle this compound with caution, assuming it may share similar hazards.

Hazard Summary

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating these health hazards.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1-2003 or European Standard EN166.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]Ensure eye protection is properly fitted. Eyewash stations should be readily accessible.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash and dry hands thoroughly after handling.[4][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[2][5]The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before using a respirator.
Protective Clothing A flame-resistant lab coat or a full chemical-protective suit.[3] Closed-toe shoes are mandatory.[3]Clothing should prevent skin contact.[2] Safety showers should be close to the workstation.[2]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and strong oxidizing agents.[2]

  • Keep the container tightly closed when not in use.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust.[5][6]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly with soap and water after handling the compound.[4]

Spill Management:

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material to avoid raising dust.[2][5] Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.

  • Major Spill: Evacuate the laboratory and notify emergency personnel.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Protocols: Emergency First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice/attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2][6]

digraph "Safe_Handling_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Don_PPE" [label="Don Appropriate PPE"]; "Prep_Work_Area" [label="Prepare Work Area in Fume Hood"]; }

subgraph "cluster_handling" { label="Handling"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Weigh_Chemical" [label="Weigh Chemical"]; "Perform_Experiment" [label="Perform Experiment"]; }

subgraph "cluster_cleanup" { label="Cleanup & Disposal"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Clean_Work_Area" [label="Clean Work Area"]; "Segregate_Waste" [label="Segregate Hazardous Waste"]; "Dispose_Waste" [label="Dispose of Waste"]; "Doff_PPE" [label="Doff PPE"]; }

"Don_PPE" -> "Prep_Work_Area"; "Prep_Work_Area" -> "Weigh_Chemical"; "Weigh_Chemical" -> "Perform_Experiment"; "Perform_Experiment" -> "Clean_Work_Area"; "Clean_Work_Area" -> "Segregate_Waste"; "Segregate_Waste" -> "Dispose_Waste"; "Dispose_Waste" -> "Doff_PPE"; }

Caption: Standard operating procedure for handling this compound.

Emergency_Response_Flowchart Exposure_Event Exposure Event Inhalation Inhalation Exposure_Event->Inhalation Skin_Contact Skin Contact Exposure_Event->Skin_Contact Eye_Contact Eye Contact Exposure_Event->Eye_Contact Ingestion Ingestion Exposure_Event->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water (15 min) Skin_Contact->Wash_with_Soap_Water Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth, Drink Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency response plan for exposure to this compound.

References

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